Product packaging for 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine(Cat. No.:CAS No. 1427399-34-5)

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2429032
CAS No.: 1427399-34-5
M. Wt: 153.57
InChI Key: VTRUSOWTYJYYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B2429032 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427399-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRUSOWTYJYYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-triazolo[1,5-a]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in the field of medicinal chemistry and drug development. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine core.[4][5][6] This has led to the exploration of triazolopyrimidine derivatives for a wide range of therapeutic applications, including antiviral, antibacterial, and antitumor agents.[5] The 5-chloro substituted variant, 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine, serves as a crucial synthetic intermediate, where the chloro group acts as a versatile handle for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine for researchers and professionals in drug discovery.

Core Chemical and Physical Properties

The fundamental properties of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine are foundational to its use in synthetic and medicinal chemistry.

Molecular Structure and Data

The structure consists of a fused bicyclic system comprising a 1,2,4-triazole ring and a pyridine ring, with a chlorine atom at the 5-position.

Table 1: Physicochemical Properties of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

PropertyValueSource
Molecular Formula C6H4ClN3[7][8]
Molecular Weight 153.57 g/mol [7]
Appearance Solid[7]
CAS Number 27187-13-9[7]
SMILES Clc1cccc2nncn12[7]
InChI Key FBQZXTMUYNKLRF-UHFFFAOYSA-N[7]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fused triazole ring and the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the bicyclic system. The carbon atom attached to the chlorine will have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Synthesis and Reactivity

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established methods. The 5-chloro derivative is a key intermediate for creating diverse molecular libraries.

Synthetic Strategies

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system is versatile. Common strategies include:

  • Cyclocondensation Reactions: This is one of the most common methods, involving the reaction of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds.[4]

  • Dimroth Rearrangement: Conversion of[1][2][3]triazolo[4,3-a]pyrimidines can also yield the [1,5-a] isomer.[4]

  • Oxidative Cyclization: Pyrimidin-2-yl-amidines can undergo oxidative cyclization to form the fused triazole ring.[4]

A variety of synthetic methods for the broader class of 1,2,4-triazolo[1,5-a]pyridines have been reported, including catalyst-free microwave-mediated synthesis and copper-catalyzed reactions.[9][10][11]

Experimental Protocol: A General Synthetic Approach

While a specific protocol for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is not detailed in the provided results, a general approach for synthesizing substituted triazolopyrimidines can be adapted. For instance, the synthesis of related compounds often involves the reaction of a substituted 2-aminopyridine with a reagent that provides the remaining atoms for the triazole ring, followed by cyclization.

Step-by-Step Synthesis of a Substituted[1][2][3]triazolo[1,5-a]pyrimidine:

  • Starting Material Preparation: Begin with a suitably substituted 2-aminopyridine.

  • Reaction with a Cyclizing Agent: React the 2-aminopyridine with a reagent such as an N-acyl-N'-arylhydrazine or a similar compound that can undergo cyclization.

  • Cyclization: The cyclization can be promoted by heat, acid, or a metal catalyst to form the triazole ring.

  • Purification: The final product is purified using standard techniques like column chromatography or recrystallization.

Synthesis Workflow Diagram

G cluster_synthesis General Synthesis of [1,2,4]triazolo[1,5-a]pyridines start 2-Aminopyridine Derivative intermediate Intermediate Adduct start->intermediate Reaction reagent Cyclizing Reagent (e.g., N-acylhydrazine) reagent->intermediate cyclization Cyclization (Heat or Catalyst) intermediate->cyclization product [1,2,4]triazolo[1,5-a]pyridine Core cyclization->product

Caption: Generalized synthesis of the[1][2][3]triazolo[1,5-a]pyridine core.

Chemical Reactivity

The reactivity of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is dominated by the presence of the chloro substituent on the pyridine ring. This group is a good leaving group, making the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is key to its utility as a synthetic intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups at the 5-position, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR). For example, amination reactions have been successfully performed on related chloro-substituted triazolopyrazine scaffolds.[12]

Reaction Mechanism: Nucleophilic Aromatic Substitution

G cluster_mechanism SNAr Mechanism at the 5-position reactant 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine meisenheimer Meisenheimer Complex (Intermediate) reactant->meisenheimer + Nu- nucleophile Nucleophile (Nu-) nucleophile->meisenheimer product 5-Substituted Product meisenheimer->product - Cl- leaving_group Chloride Ion (Cl-) meisenheimer->leaving_group

Caption: Nucleophilic aromatic substitution on the 5-chloro scaffold.

Applications in Research and Drug Development

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4][5] The 5-chloro derivative is a key starting point for the synthesis of many biologically active compounds.

Therapeutic Potential

Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have shown a broad spectrum of biological activities:

  • Antiviral Agents: These compounds have been investigated as inhibitors of viral polymerases for viruses such as Hepatitis C, HIV-1, and influenza.[4][13]

  • Antiparasitic Agents: The scaffold has been used to develop compounds with anti-plasmodial activity for the treatment of malaria.[2]

  • Kinase Inhibitors: The triazolopyrimidine core is a common feature in kinase inhibitors, which are important in cancer therapy.[14]

  • RORγt Inverse Agonists: Derivatives have been developed as potent and orally bioavailable RORγt inverse agonists for the treatment of autoimmune diseases like psoriasis.[15]

  • Neurodegenerative Diseases: Microtubule-stabilizing triazolopyrimidines are being explored as potential therapeutics for neurodegenerative diseases.[16]

Logical Relationship: From Scaffold to Application

G cluster_application Drug Discovery Pathway cluster_apps Examples scaffold This compound (Starting Material) synthesis Chemical Synthesis (e.g., SNAr) scaffold->synthesis derivatives Diverse Library of Substituted Analogs synthesis->derivatives screening Biological Screening derivatives->screening applications Therapeutic Applications screening->applications app1 Antiviral applications->app1 app2 Anticancer applications->app2 app3 Anti-inflammatory applications->app3

Caption: From the core scaffold to diverse therapeutic applications.

Conclusion

5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest to the scientific community, particularly in the realm of drug discovery and development. Its chemical properties, especially the reactivity of the 5-chloro group, make it an exceptionally valuable and versatile starting material for the synthesis of a wide array of derivatives. The proven biological activities of compounds based on the[1][2][3]triazolo[1,5-a]pyrimidine scaffold underscore the continued importance of this molecule in the quest for new and effective therapeutic agents. Further research into the synthesis and application of derivatives of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

5-Chloro-triazolo[1,5-a]pyridine CAS number 89364-06-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine (CAS 89364-06-7): A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its versatile applications as a core structural motif in the design of novel therapeutics.

The compound registered under CAS Number 89364-06-7 is 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine . While sometimes mistaken for its pyridine analog, the pyrimidine core is central to its documented properties and applications.

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a nitrogen-rich fused heterocyclic system. Structurally, it is an aza-analog of indolizine and, more importantly, isoelectronic with the purine ring system, a cornerstone of nucleic acids and cellular signaling.[4][5] This electronic and structural mimicry allows TP derivatives to function as purine bioisosteres , enabling them to interact with biological targets that naturally recognize purines, such as kinases and polymerases.[4][6] This inherent biological relevance has established the TP scaffold as a "privileged structure" in medicinal chemistry, leading to its exploration in a vast array of therapeutic areas, from oncology to infectious diseases.[7][8] The 5-chloro substituent on this scaffold serves as a versatile chemical handle, providing a key reactive site for the synthesis of diverse compound libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Physicochemical and Spectroscopic Profile

Core Properties

Quantitative data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is summarized in the table below. Specific physical properties like melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

PropertyValueSource
CAS Number 89364-06-7[3]
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
Appearance Expected to be a solid (e.g., crystalline powder)
Expected Spectroscopic Signatures
SpectroscopyExpected Features
¹H NMR The fused ring system is aromatic. Protons on the pyrimidine ring (H6 and H7) are expected to appear as doublets in the δ 7.0-9.0 ppm range. The proton on the triazole ring (H2) is expected as a singlet in a similar downfield region.
¹³C NMR Aromatic carbons are expected in the δ 110-165 ppm range. The carbon bearing the chlorine atom (C5) will be significantly downfield.
IR (Infrared) Characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, and a C-Cl stretching vibration in the fingerprint region.
MS (Mass Spec) The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom, with a molecular ion peak (M⁺) at m/z 154 and an (M+2)⁺ peak at m/z 156 with an approximate intensity ratio of 3:1.

Synthesis and Methodologies

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is well-established. The most common and versatile approach involves the cyclocondensation of 3-amino-1H-1,2,4-triazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[4] To arrive at the 5-chloro target compound, a two-step sequence starting from this principle is the most logical and field-proven pathway.

Proposed Synthetic Pathway

The synthesis begins with the construction of the hydroxylated core,[1][2][3]triazolo[1,5-a]pyrimidin-5-ol, which is subsequently converted to the target 5-chloro derivative via a standard chlorination reaction. This strategy provides a reliable and scalable route to the desired intermediate.

Synthetic Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination AminoTriazole 3-Amino-1H-1,2,4-triazole Reaction1 + AminoTriazole->Reaction1 Malonate Diethyl malonate Malonate->Reaction1 POCl3 POCl₃ Reaction2 + POCl3->Reaction2 HydroxyTP [1,2,4]Triazolo[1,5-a]pyrimidin-5-ol HydroxyTP->Reaction2 ChloroTP 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89364-06-7) Reaction1->HydroxyTP NaOEt, EtOH Reflux Reaction2->ChloroTP Reflux

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a representative, self-validating procedure based on established chemical principles for this class of heterocycles.

Step 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrimidin-5-ol

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., Argon or Nitrogen) to prepare a fresh solution of sodium ethoxide.

  • Reaction Initiation: To the sodium ethoxide solution, add 3-amino-1H-1,2,4-triazole (1.0 eq). Stir for 15-20 minutes at room temperature to ensure complete salt formation.

  • Cyclocondensation: Add diethyl malonate (1.1 eq) dropwise to the mixture.

    • Causality: Diethyl malonate serves as the three-carbon 1,3-dielectrophile. The reaction proceeds via an initial nucleophilic attack of the amino-triazole onto one of the ester carbonyls, followed by an intramolecular cyclization and elimination of ethanol.

  • Reaction Completion: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to a pH of ~5-6. The resulting precipitate is collected by vacuum filtration, washed with cold water and then ethanol, and dried under vacuum to yield the hydroxylated product.

Step 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend the[1][2][3]triazolo[1,5-a]pyrimidin-5-ol (1.0 eq) from Step 1 in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Causality: POCl₃ acts as both the solvent and the chlorinating agent. The oxygen of the hydroxyl group (or its keto tautomer) attacks the phosphorus atom, leading to a reactive intermediate that is subsequently displaced by a chloride ion to yield the final product.

  • Chlorination: Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to facilitate the reaction. Heat the mixture to reflux for 2-4 hours.

  • Work-up and Isolation: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH). The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Strategic Functionalization

The primary value of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine in drug development lies in the reactivity of its C5-chloro substituent. This position is an electrophilic center, primed for Nucleophilic Aromatic Substitution (SNAr) .

This reactivity allows for the straightforward introduction of a wide variety of nucleophiles—including amines, alcohols, and thiols—to build diverse molecular libraries. This is the cornerstone of Structure-Activity Relationship (SAR) studies for this scaffold. Interestingly, in related di-chloro systems, the C7-chloro position has been shown to be more susceptible to displacement than the C5-chloro position, providing a pathway for selective and sequential functionalization.[11]

Reactivity Core 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine Product 5-Substituted Derivatives (Key for SAR studies) Core->Product S_NAr Reaction Insight Key Insight: In 5,7-dichloro analogs, C7 is often more reactive than C5, allowing for selective derivatization. Core->Insight Nuc Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nuc->Product Bioisosterism Concept: Purine Bioisosterism Purine Purine Core (e.g., Adenine) TP [1,2,4]Triazolo[1,5-a]pyrimidine (TP Core) Purine->TP Isoelectronic Similar H-bonding pattern Target Biological Target (e.g., Kinase ATP Pocket) Purine->Target Binds TP->Target Mimics binding

References

Synthesis of 5-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a key heterocyclic scaffold in modern drug discovery. The[1][2][3]triazolo[1,5-a]pyridine core is a recognized privileged structure, found in numerous pharmacologically active agents, including antidepressants like Trazodone and targeted therapies such as Filgotinib and Tucatinib.[4][5] The introduction of a chlorine atom at the 5-position offers a versatile handle for further molecular elaboration through cross-coupling reactions, making this derivative a highly valuable intermediate for medicinal chemists. This document details the primary synthetic routes, explains the mechanistic rationale behind experimental choices, provides detailed protocols, and summarizes key reaction parameters for researchers in chemical synthesis and drug development.

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Scaffold

The fusion of a triazole ring with a pyridine system creates the[1][2][3]triazolo[1,5-a]pyridine heterocycle, an aromatic 10-π electron system. This scaffold is of significant interest as it acts as a bioisostere for purines, allowing it to interact with a wide range of biological targets.[6][7] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-parasitic properties.[5][6][8]

The 5-chloro substituent serves a dual purpose: it electronically modifies the ring system and, more importantly, provides a reactive site for introducing further complexity. This strategic placement allows for the synthesis of diverse compound libraries, which is critical in the lead optimization phase of drug development. This guide focuses on the most robust and scientifically sound methods for constructing this key intermediate.

Core Synthetic Philosophies

The synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine can be approached via two primary strategic pathways. The choice of strategy is typically dictated by the availability of starting materials and the desired scale of the reaction.

G cluster_0 Core Synthetic Strategies cluster_1 Strategy A Details cluster_2 Strategy B Details Start Target: 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine StrategyA Strategy A: Pre-functionalized Precursor Start->StrategyA Preferred Route StrategyB Strategy B: Post-synthesis Chlorination Start->StrategyB Less Common StartA Start with 2-Amino-6-chloropyridine or 2-Hydrazino-6-chloropyridine StrategyA->StartA StartB Synthesize Parent [1,2,4]triazolo[1,5-a]pyridine StrategyB->StartB Cyclization Annulation of the Triazole Ring StartA->Cyclization ProductA This compound Cyclization->ProductA Chlorination Electrophilic Chlorination StartB->Chlorination ProductB This compound Chlorination->ProductB Isomers Potential Regioisomers Chlorination->Isomers

Figure 1: High-level overview of the two primary synthetic strategies for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Strategy A: Annulation from a Chlorinated Pyridine Precursor This is the most direct and widely employed approach. The synthesis begins with a commercially available or readily accessible pyridine ring that already contains the requisite chlorine atom at the 6-position (which becomes the 5-position in the fused system). The subsequent reactions focus on constructing the triazole ring onto this chlorinated scaffold. This strategy offers excellent control over regiochemistry.

Strategy B: Post-Synthesis Chlorination This alternative involves first synthesizing the parent[1][2][3]triazolo[1,5-a]pyridine ring system and then introducing the chlorine atom via an electrophilic substitution reaction. This approach can be complicated by regioselectivity issues, potentially yielding a mixture of chlorinated isomers that require separation.[9]

This guide will focus on the more reliable and predictable methods derived from Strategy A .

Key Synthetic Methodologies (Strategy A)

The construction of the triazole ring onto a 2-substituted-6-chloropyridine can be achieved through several robust methods, primarily involving oxidative N-N bond formation.

Method 1: Oxidative Cyclization of N-(Pyridin-2-yl)amidines

This powerful method involves the intramolecular oxidative annulation of an N-(6-chloropyridin-2-yl)amidine intermediate. The key step is the formation of the N-N bond, which can be mediated by various oxidizing agents.

G A 2-Amino-6-chloropyridine B Amidine Formation (e.g., with DMF-DMA or a nitrile + catalyst) A->B C N-(6-chloropyridin-2-yl)amidine (Intermediate) B->C D Oxidative Cyclization (PIFA, I2/KI, Cu-catalyst) C->D E This compound D->E

Figure 2: Workflow for the oxidative cyclization of N-(pyridin-2-yl)amidines.

A particularly effective oxidant for this transformation is [bis(trifluoroacetoxy)iodo]benzene (PIFA). PIFA is a mild hypervalent iodine reagent that facilitates the oxidative N-N bond formation under relatively gentle conditions, leading to high yields and clean reactions.[1] Other successful systems include copper catalysts under an air atmosphere or an iodine/potassium iodide mixture, which offer more environmentally benign alternatives.[1][3]

Causality: The choice of an amidine precursor is strategic. The pre-formed C-N bond and the exocyclic nitrogen atom are perfectly positioned for an intramolecular cyclization upon oxidation, which provides the thermodynamic driving force for the reaction.

Method 2: Cyclization of 2-Hydrazino-6-chloropyridine and Dimroth Rearrangement

An alternative and classic route begins with 2-hydrazino-6-chloropyridine. This precursor can be cyclized with various one-carbon synthons (e.g., formic acid, triethyl orthoformate) to form the triazole ring.

This reaction typically proceeds first to the kinetically favored[1][2][3]triazolo[4,3-a]pyridine isomer. This intermediate is often not isolated but is converted in situ to the thermodynamically more stable 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine via a Dimroth rearrangement.[6][10] This rearrangement is a well-documented isomerization of N-bridged heterocycles and can be promoted by heat or acid.

Mechanism Insight: The Dimroth rearrangement involves a ring-opening of the pyrimidine portion of the [4,3-a] isomer, followed by rotation and ring-closure to form the more stable [1,5-a] fused system. The presence of electron-withdrawing groups, such as the nitro groups mentioned in some literature, can facilitate this rearrangement to such an extent that the initial [4,3-a] isomer is not observed.[10]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of the parent[1][2][3]triazolo[1,5-a]pyridine scaffold, which are directly applicable to the synthesis of the 5-chloro derivative.

MethodStarting MaterialKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PIFA-mediated AnnulationN-(pyridin-2-yl)benzimidamidePIFADichloromethaneRT0.5 - 285-95[1]
I₂/KI-mediated OxidationN-aryl amidineI₂, KI, K₂CO₃DMSO1001270-90[1]
Copper-catalyzed Oxidation2-Aminopyridine, NitrileCuBr, K₃PO₄DMSO1202460-85[3]
Microwave-assistedEnaminonitrile, BenzohydrazideNone (Catalyst-free)Toluene1400.5 - 175-92[3][11]

Detailed Experimental Protocols

The following protocol is a representative procedure for the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine based on the highly efficient PIFA-mediated oxidative cyclization method.

Protocol 1: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine via PIFA-mediated Annulation

Step 1: Synthesis of N-(6-chloropyridin-2-yl)benzimidamide

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous toluene, add benzonitrile (1.1 eq).

  • Add sodium amide (NaNH₂) (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amidine intermediate.

Step 2: Oxidative Cyclization to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Dissolve the N-(6-chloropyridin-2-yl)benzimidamide (1.0 eq) from Step 1 in dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to afford pure 2-phenyl-5-chloro-[1][2][3]triazolo[1,5-a]pyridine. (Note: this protocol yields a 2-phenyl substituted product. For the unsubstituted version, an N-(6-chloropyridin-2-yl)formamidine precursor would be used in Step 1).

Self-Validation: The success of each step is confirmed by TLC analysis. The final product's identity and purity should be rigorously confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic downfield shifts of the pyridine protons and the disappearance of the N-H protons are key indicators of successful cyclization.

Conclusion

The synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is most reliably achieved by constructing the triazole ring onto a pre-chlorinated pyridine backbone. Methods involving the oxidative cyclization of N-(pyridin-2-yl)amidine intermediates, particularly using PIFA, offer a fast, high-yielding, and clean route to the target compound. This key intermediate provides an invaluable platform for the development of novel therapeutics, allowing for extensive structure-activity relationship (SAR) studies through subsequent functionalization at the 5-position. The protocols and strategies outlined in this guide are designed to be robust and reproducible, providing a solid foundation for researchers in the field.

References

Spectroscopic Characterization of 5-Chloro-triazolo[1,5-a]pyridine: A Technical Guide

Spectroscopic Characterization of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic properties of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific derivative, this guide presents a comprehensive analysis based on predictive methodologies, grounded in established spectroscopic principles and comparative data from the parent compound,[1][2][3]triazolo[1,5-a]pyridine. This approach offers valuable insights for the identification, characterization, and quality control of this molecule and its analogs.

Introduction to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[4] The introduction of a chloro substituent at the 5-position of this bicyclic system is anticipated to significantly modulate its electronic and steric properties, thereby influencing its biological activity and physicochemical characteristics. Accurate and unambiguous structural elucidation is paramount in the drug discovery and development process, and spectroscopic techniques are the cornerstone of this characterization.

This guide will systematically dissect the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine. Each section will provide a theoretical framework for the predictions, a comparative analysis with the unsubstituted parent compound, and a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ), coupling constants (J), and integration of the signals in ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is expected to display four signals in the aromatic region, corresponding to the four protons on the pyridine ring. The introduction of the electron-withdrawing chloro group at the 5-position will induce notable downfield shifts for the neighboring protons, particularly H-6, due to deshielding effects.

Table 1: Predicted ¹H NMR Data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine and Experimental Data for[1][2][3]triazolo[1,5-a]pyridine.

ProtonPredicted Chemical Shift (δ, ppm) for 5-Chloro-[2][3]triazolo[1,5-a]pyridine (in CDCl₃)Experimental Chemical Shift (δ, ppm) for[1][2][3]triazolo[1,5-a]pyridine (in CDCl₃)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-2~8.408.32s-
H-6~7.807.65ddJ = 7.0, 1.5
H-7~7.207.11tJ = 7.0
H-8~8.658.57dJ = 7.0

Interpretation:

  • H-2: This proton on the triazole ring is expected to be a singlet and appear at a relatively downfield chemical shift due to the electron-deficient nature of the triazole ring.

  • H-8: The proton at the 8-position is adjacent to a nitrogen atom and is expected to be the most downfield of the pyridine protons. It will appear as a doublet due to coupling with H-7.

  • H-6: The presence of the electronegative chlorine atom at the 5-position will cause a significant downfield shift for this proton compared to the parent compound. It will appear as a doublet of doublets due to coupling with H-7 and a smaller long-range coupling with H-8 is possible.

  • H-7: This proton will be a triplet due to coupling with both H-6 and H-8.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chloro substituent at C-5 will have a direct effect on its chemical shift (ipso-carbon) and will also influence the shifts of the other carbons in the pyridine ring.

Table 2: Predicted ¹³C NMR Data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine and Experimental Data for[1][2][3]triazolo[1,5-a]pyridine.

CarbonPredicted Chemical Shift (δ, ppm) for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine (in CDCl₃)Experimental Chemical Shift (δ, ppm) for[1][2][3]triazolo[1,5-a]pyridine (in CDCl₃)[5]
C-2~153.0152.1
C-5~140.0129.5
C-6~115.0113.8
C-7~130.0128.7
C-8~118.0117.2
C-8a~142.0141.5

Interpretation:

  • C-2 and C-8a: These are the bridgehead carbons and the carbon in the triazole ring, typically appearing at downfield chemical shifts.

  • C-5: The carbon bearing the chlorine atom (ipso-carbon) is expected to be significantly deshielded.

  • C-6, C-7, and C-8: The chemical shifts of these carbons will be influenced by the electron-withdrawing nature of the chloro group and the nitrogen atoms in the heterocyclic system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine, the mass spectrum is expected to show a distinct isotopic pattern for the molecular ion due to the presence of a chlorine atom.

Table 3: Predicted Mass Spectrometry Data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

IonPredicted m/zInterpretation
[M]⁺153/155Molecular ion peak with a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.
[M-N₂]⁺125/127Fragmentation peak corresponding to the loss of a nitrogen molecule from the triazole ring.
[M-Cl]⁺118Fragmentation peak corresponding to the loss of the chlorine atom.

Fragmentation Pathway:

M[C₆H₄ClN₃]⁺˙m/z 153/155M_N2[C₆H₄Cl]⁺˙m/z 125/127M->M_N2- N₂M_Cl[C₆H₄N₃]⁺m/z 118M->M_Cl- Cl

Caption: Predicted major fragmentation pathways for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is expected to be characterized by vibrations of the aromatic C-H and C=C/C=N bonds, as well as the C-Cl bond.

Table 4: Predicted IR Absorption Bands for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1620-1450Aromatic C=C and C=N stretching
1300-1000In-plane C-H bending
850-750Out-of-plane C-H bending and C-Cl stretching

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.

Table 5: Predicted UV-Vis Absorption Maxima for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine (in Methanol).

Predicted λmax (nm)Electronic Transition
~220-240π → π
~280-300π → π
~320-340n → π*

The introduction of the chloro substituent may cause a slight bathochromic (red) shift in the absorption maxima compared to the parent[1][2][3]triazolo[1,5-a]pyridine.[6]

Experimental Protocol: Synthesis and Spectroscopic Characterization

The following is a generalized protocol for the synthesis and characterization of a chloro-substituted[1][2][3]triazolo[1,5-a]pyridine derivative, based on established literature procedures for this class of compounds.[7]

Synthesis Workflow:

cluster_synthesisSynthesiscluster_purificationPurificationcluster_characterizationSpectroscopic CharacterizationA2-Amino-6-chloropyridineDReaction MixtureA->DBTriethyl orthoformateB->DCHydrazineC->DECyclizationD->EFCrude ProductE->FGRecrystallization orColumn ChromatographyF->GHPure 5-Chloro-[1,2,4]triazolo[1,5-a]pyridineG->HINMR (¹H, ¹³C)H->IJMass SpectrometryH->JKIR SpectroscopyH->KLUV-Vis SpectroscopyH->L

Caption: General workflow for the synthesis and spectroscopic characterization.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-6-chloropyridine in an appropriate solvent (e.g., ethanol), add triethyl orthoformate and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Intermediate Formation: Heat the reaction mixture to reflux for several hours to form the corresponding ethoxyimidate intermediate.

  • Cyclization: After cooling, add hydrazine hydrate to the reaction mixture and continue to heat at reflux to facilitate the cyclization and formation of the triazole ring.

  • Work-up and Purification: Upon completion of the reaction, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Spectroscopic Analysis:

    • NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

    • Mass Spectrometry: Analyze the purified product using a mass spectrometer with a suitable ionization technique (e.g., electron ionization or electrospray ionization).

    • IR: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film.

    • UV-Vis: Record the UV-Vis spectrum of a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine. By leveraging established spectroscopic principles and comparative data from the parent compound, we have constructed a detailed and informative resource for researchers working with this and related heterocyclic systems. The provided methodologies and interpretations will aid in the unambiguous identification and characterization of this important class of molecules.

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[4] Its structural resemblance to purines has led to its exploration as a purine isostere, but its versatility extends far beyond this initial concept.[5][6] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[2][7][8]

This guide focuses on a specific, yet under-characterized derivative: 5-Chloro-triazolo[1,5-a]pyridine. While the broader class of triazolopyridines is well-documented, the precise mechanism of action for this 5-chloro substituted analog remains to be fully elucidated. This document provides a comprehensive framework for researchers and drug development professionals to investigate its biological function. We will leverage insights from structurally related compounds to hypothesize potential mechanisms and outline a rigorous, multi-faceted experimental plan to define its molecular targets and cellular effects. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for inquiry.

Chapter 1: The Triazolo[1,5-a]pyridine Scaffold: A Landscape of Biological Activity

The triazolo[1,5-a]pyridine and its close analog, triazolo[1,5-a]pyrimidine, are foundational structures for a multitude of biologically active agents. Understanding this landscape is critical to forming educated hypotheses about the function of 5-Chloro-triazolo[1,5-a]pyridine.

Derivatives of this scaffold have been shown to exhibit a wide array of activities, including:

  • Anticancer/Antiproliferative: Many derivatives function as potent inhibitors of key signaling proteins involved in cancer progression. These include multi-kinase inhibitors targeting EGFR, VEGFR2, TrkA, and CDK2.[1] Some compounds also act as antitubulin agents, disrupting microtubule dynamics and inducing cell cycle arrest in the G2/M phase.[9]

  • Janus Kinase (JAK) Inhibition: Specific triazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of JAK1 and JAK2, key mediators of cytokine signaling involved in inflammatory diseases.[8]

  • Enzyme Inhibition: This scaffold has proven effective in targeting a variety of enzymes. For example, certain derivatives are potent inhibitors of α-glucosidase, a target for type 2 diabetes.[10] Others have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion.[11]

  • Antimicrobial and Antifungal Activity: Various substituted triazolo[1,5-a]pyridines have demonstrated significant antimicrobial and antifungal properties.[2][7]

  • Trypanocidal Activity: Novel derivatives have been shown to be effective against Trypanosoma cruzi by inhibiting the sterol biosynthesis pathway, specifically targeting the enzyme 14α-demethylase.[12]

  • Receptor Antagonism: A notable derivative, VU6036864, which incorporates a 7-chloro-[1][2][3]triazolo[1,5-a]pyridin-6-yl moiety, has been developed as a potent and selective antagonist of the M5 muscarinic acetylcholine receptor.[13]

This diverse range of activities underscores the chemical tractability of the triazolo[1,5-a]pyridine core and suggests that the 5-chloro substitution likely endows the molecule with a specific pharmacological profile that warrants in-depth investigation.

Chapter 2: A Proposed Research Framework for Elucidating the Mechanism of Action

To systematically uncover the mechanism of action of 5-Chloro-triazolo[1,5-a]pyridine, a multi-step, iterative approach is proposed. This framework is designed to move from broad phenotypic observations to specific molecular target identification and validation.

Phase 1: Initial Phenotypic Screening

The first step is to determine the primary cellular effect of the compound. Given the known activities of related molecules, a logical starting point is to assess its antiproliferative and cytotoxic effects across a panel of diverse human cancer cell lines.

Experimental Protocol: Broad-Spectrum Antiproliferative Assay

  • Cell Line Selection: Utilize a panel of well-characterized cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia). Include a non-cancerous cell line (e.g., HEK-293) to assess cancer selectivity.

  • Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of 5-Chloro-triazolo[1,5-a]pyridine (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to measure the dose-dependent effect on cell proliferation.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and spectrum of activity.

The results from this phase will guide the subsequent investigation. For instance, high potency against a specific cancer cell type would direct future studies towards the molecular drivers of that malignancy.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Re-evaluation Start Start with 5-Chloro-triazolo[1,5-a]pyridine CellPanel Treat Diverse Cancer Cell Line Panel Start->CellPanel ViabilityAssay Measure Cell Viability (e.g., MTT, CellTiter-Glo) CellPanel->ViabilityAssay IC50 Calculate IC50 Values ViabilityAssay->IC50 Decision Potent Activity Observed? IC50->Decision TargetID Proceed to Target Identification Decision->TargetID Yes Reevaluate Re-evaluate Compound or Screen for Other Phenotypes Decision->Reevaluate No G cluster_0 Target Identification Strategies cluster_1 Hypothesis-Driven cluster_2 Unbiased Input Active Compound from Phenotypic Screen KinaseScreen In Vitro Kinase Panel Screen Input->KinaseScreen AffinityMS Affinity Chromatography- Mass Spectrometry Input->AffinityMS KinaseIC50 Dose-Response for Hits KinaseScreen->KinaseIC50 Validation Target Validation (e.g., CETSA, Knockdown) KinaseIC50->Validation CandidateList Generate Candidate Target List AffinityMS->CandidateList CandidateList->Validation

References

Biological activity of 5-Chloro-triazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-triazolo[1,5-a]pyridine Derivatives

Introduction: The Versatile Scaffold of Triazolo[1,5-a]pyridine

Thetriazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine nucleosides. This bioisosteric relationship allows these compounds to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The introduction of a chlorine atom at the 5-position creates the 5-Chloro-triazolo[1,5-a]pyridine core, a key intermediate that not only modulates the electronic properties of the ring system but also serves as a versatile synthetic handle for further structural modifications. This guide provides a comprehensive overview of the significant biological activities reported for derivatives of this scaffold, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

The 5-Chloro-triazolo[1,5-a]pyridine Core

The foundational structure for this class of compounds is the bicyclic heteroaromatic system shown below. The chlorine atom at the C5 position is crucial for many synthetic strategies, allowing for nucleophilic substitution reactions to introduce a variety of functional groups, thereby enabling the exploration of chemical space and the optimization of biological activity.

Caption: The core chemical structure of 5-Chloro-triazolo[1,5-a]pyridine.

Diverse Biological Profile

Derivatives of the triazolopyridine and the closely related triazolopyrimidine scaffolds have been extensively investigated, revealing a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.

Anticancer Activity

The search for novel anticancer agents has led to the synthesis and evaluation of numerous triazolo[1,5-a]pyridine and pyrimidine derivatives. These compounds often act by interfering with critical cellular processes required for cancer cell growth and proliferation.

Mechanism of Action: A notable mechanism for this class of compounds is the inhibition of tubulin polymerization. Certaintriazolo[1,5-a]pyrimidine derivatives have been shown to promote tubulin polymerization, yet they do not compete with paclitaxel for its binding site. Instead, they inhibit the binding of vinca alkaloids to tubulin, suggesting a unique mechanism of action. Furthermore, some derivatives have demonstrated the ability to overcome multidrug resistance, a major challenge in cancer chemotherapy. Other studies ontriazolo[1,5-a]pyridinylpyridines have shown that potent compounds can affect signaling pathways such as the AKT pathway, which is crucial for cell survival and proliferation.

Selected Anticancer Data: The antiproliferative activity of these derivatives has been evaluated against various human cancer cell lines.

Compound ClassTarget Cell LinesIC50 ValuesReference
7-anilino-5-methyl-triazolo[1,5-a]pyrimidinesBel-7402 (Liver Cancer), HT-1080 (Fibrosarcoma)6.1 µM - 12.3 µM
triazolo[1,5-a]pyridinylpyridinesHCT-116, U-87 MG, MCF-7Potent Activity Reported
5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridineB16F10 (Murine Melanoma)41.12 µM - 61.11 µM

Experimental Workflow: Anticancer Screening A typical workflow for screening potential anticancer compounds involves a multi-stage process, starting from initial cytotoxicity assays to more detailed mechanistic studies.

Caption: A generalized workflow for the screening of novel anticancer agents.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacteria necessitates the development of new antimicrobial agents. Triazolo[1,5-a]pyrimidine derivatives, synthesized under green chemistry conditions, have shown promising activity against both standard and MDR bacterial strains.

Spectrum of Activity: These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibit better Minimum Inhibitory Concentration (MIC) values against MDR strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae when compared to conventional antibiotics. The results from Minimum Bactericidal Concentration (MBC) tests suggest that these compounds are often bacteriostatic in nature.

Selected Antimicrobial Data:

Compound ClassTarget OrganismActivity MetricResultReference
triazolo[1,5-a]pyrimidines bearing amino acid moietyMDR K. pneumoniaeMICSubstantial Activity
triazolo[1,5-a]pyrimidines bearing amino acid moietyMRSAMICSubstantial Activity
Pyrazolo[1,5-a]pyrimidine derivative 11 S. aureus, P. aeruginosa, E. coliInhibition Zone22-24 mm
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and developing effective anti-inflammatory agents with fewer side effects remains a key research goal. Derivatives of 1,2,4-triazolo[1,5-a]pyridines have been synthesized and shown to possess significant anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Some 1,2,4-triazole derivatives have been designed as selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibition. In vivo studies using carrageenan-induced inflammation models have confirmed that certain triazolo[1,5-a]pyridine derivatives exhibit anti-inflammatory effects comparable to standard drugs like indomethacin. Additionally, some of these compounds have demonstrated antioxidant properties, contributing to their overall anti-inflammatory profile.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and safety profiles is ongoing. Triazolopyrimidine derivatives have emerged as a promising scaffold for developing new anticonvulsants.

Mechanism of Action: The anticonvulsant activity of many of these compounds is believed to be mediated through the enhancement of GABAergic neurotransmission, similar to benzodiazepines. Studies have confirmed the involvement of GABA-A receptors, specifically the benzodiazepine (BZD) binding site, in the activity of potent triazolopyrimidine derivatives. This interaction was further supported by molecular docking studies.

Preclinical Evaluation: The anticonvulsant potential of these compounds is typically evaluated in rodent models of seizures, primarily the maximal electroshock (MES) and the pentylenetetrazole (PTZ)-induced seizure tests. The MES model is indicative of activity against generalized tonic-clonic seizures, while the PTZ model is used to identify compounds effective against absence seizures.

Selected Anticonvulsant Data:

Compound ClassSeizure ModelED50 (mg/kg)Reference
Triazolopyrimidine 6d MES15.8
Triazolopyrimidine 6d PTZ14.1
3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine 4b PTZ91.1
3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine 4b Strychnine-induced62.9

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Anticancer Activity Evaluation

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-Chloro-triazolo[1,5-a]pyridine derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium. The concentration range should be sufficient to span the expected MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. The results can also be read using a plate reader at 600 nm.

Conclusion

The 5-Chloro-triazolo[1,5-a]pyridine scaffold

An In-depth Technical Guide to 5-Chloro-triazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry

Introduction: The[1][2][3]triazolo[1,5-a]pyridine Core and the Strategic Importance of the 5-Chloro Substituent

Overview of the[1][2][3]triazolo[1,5-a]pyridine Scaffold

Fused nitrogen heterocycles are a cornerstone of modern medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic drugs.[1] Among these, the[1][2][3]triazolo[1,5-a]pyridine system stands out as a "privileged scaffold." This bicyclic aromatic heterocycle, an isostere of purine, provides a rigid framework with strategically placed nitrogen atoms that can engage in crucial hydrogen bonding interactions with biological targets.[3] This structural motif is prevalent in compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4]

The 5-Chloro Substituent as a Linchpin for Chemical Diversification

The introduction of a chlorine atom at the 5-position of the triazolo[1,5-a]pyridine ring is a key strategic decision in the design of compound libraries for drug discovery. This halogen substituent serves two primary purposes:

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the chlorine atom can significantly alter the electronic distribution within the heterocyclic system, thereby influencing its pKa, lipophilicity, and metabolic stability.

  • A Handle for Functionalization: More importantly, the 5-chloro group acts as a versatile synthetic handle, enabling a wide range of subsequent chemical modifications. It is particularly amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse substituents to probe the structure-activity relationship (SAR) of a lead compound.

Scope of this Guide

This technical guide provides a comprehensive overview of the 5-Chloro-triazolo[1,5-a]pyridine scaffold for researchers, scientists, and drug development professionals. It covers the core synthetic strategies, key reactivity and functionalization protocols, and highlights its application in medicinal chemistry with relevant case studies. The information presented herein is intended to serve as a practical resource for the design, synthesis, and optimization of novel therapeutics based on this versatile heterocyclic core.

Synthetic Strategies for the 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine Scaffold

General Approaches to the[1][2][3]triazolo[1,5-a]pyridine Ring System

The construction of the[1][2][3]triazolo[1,5-a]pyridine core is well-established and can be achieved through several synthetic routes. The most common methods involve the cyclization of 2-aminopyridine derivatives. These strategies include:

  • From 2-Aminopyridines and Nitriles: Copper-catalyzed reactions of 2-aminopyridines with nitriles provide a direct route to the triazolopyridine core through sequential N-C and N-N bond formation.[5]

  • From N-(Pyrid-2-yl)amidoximes: Cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions, often using trifluoroacetic anhydride, yields the desired heterocyclic system.[5]

  • Oxidative Cyclization of N-Aryl Amidines: Iodine/potassium iodide or other oxidizing agents can mediate the intramolecular N-N bond formation from readily available N-aryl amidines.[5]

Gcluster_0General Synthetic Routes2-Aminopyridine2-AminopyridineAmidoximeN-(Pyrid-2-yl)amidoxime2-Aminopyridine->AmidoximeAmidineN-Aryl Amidine2-Aminopyridine->AmidineNitrileNitrileTriazolopyridine[1,2,4]triazolo[1,5-a]pyridineNitrile->TriazolopyridineCu-catalyzedAmidoxime->TriazolopyridineCyclizationAmidine->TriazolopyridineOxidative Cyclization

Caption: General synthetic pathways to the[1][2][3]triazolo[1,5-a]pyridine core.

Synthesis of 5-Halo-[1][2][3]triazolo[1,5-a]pyridine Precursors

While a direct synthesis of 5-Chloro-[1][2]triazolo[1,5-a]pyridine is not extensively documented in readily available literature, a reliable protocol for the closely related 5-bromo analog provides a clear and adaptable pathway. The synthesis of 5-bromo-[2][3]triazolo[1,5-a]pyridin-2-ylamine serves as an excellent template, starting from a halogenated 2-aminopyridine precursor.

This protocol can be adapted for the 5-chloro analog by starting with the corresponding 6-chloropyridin-2-yl precursor.

Step 1: Preparation of the Thiourea Intermediate

  • To a solution of 6-bromopyridin-2-amine in a suitable solvent (e.g., acetone), add ethoxycarbonyl isothiocyanate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Isolate the product, 1-(6-bromopyridin-2-yl)-3-ethoxycarbonylthiourea, by filtration or evaporation of the solvent.

Step 2: Cyclization to form the Triazolopyridine Core

  • Prepare a solution of hydroxylamine hydrochloride in ethanol/methanol.

  • Add N,N-diisopropylethylamine (DIPEA) dropwise at room temperature and stir for 1 hour.

  • Add the thiourea intermediate from Step 1 in portions to the reaction mixture.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to afford 5-Bromo-[1][2]triazolo[1,5-a]pyridin-2-ylamine.

Chemical Reactivity and Functionalization

The Influence of the 5-Chloro Substituent on Reactivity

The chlorine atom at the 5-position of the[1][2][3]triazolo[1,5-a]pyridine ring system is strategically positioned for facile displacement via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the fused triazole ring and the chlorine atom activates the C5 position towards nucleophilic attack. This makes the 5-chloro scaffold an ideal intermediate for library synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of the 5-chloro substituent with various nucleophiles is a cornerstone of the synthetic utility of this scaffold. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to generate diverse libraries of 5-substituted analogs.

  • To a solution of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired amine (1.1-1.5 equivalents).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-[1][2][3]triazolo[1,5-a]pyridine derivative.

Gcluster_0Functionalization of 5-Chloro-triazolo[1,5-a]pyridineStart5-Chloro-[1,2,4]triazolo[1,5-a]pyridineSNArNucleophilic AromaticSubstitution (SNAr)Start->SNArCrossCouplingPalladium-CatalyzedCross-CouplingStart->CrossCouplingAminesAmines (R-NH2)SNAr->AminesAlcoholsAlcohols (R-OH)SNAr->AlcoholsThiolsThiols (R-SH)SNAr->ThiolsSuzukiSuzuki-Miyaura(Ar-B(OH)2)CrossCoupling->SuzukiSonogashiraSonogashira(RC≡CH)CrossCoupling->SonogashiraBuchwaldBuchwald-Hartwig(R-NH2)CrossCoupling->BuchwaldProduct_Amine5-Amino-substitutedAmines->Product_AmineProduct_Ether5-Alkoxy-substitutedAlcohols->Product_EtherProduct_Thioether5-Thio-substitutedThiols->Product_ThioetherProduct_Aryl5-Aryl-substitutedSuzuki->Product_ArylProduct_Alkynyl5-Alkynyl-substitutedSonogashira->Product_AlkynylBuchwald->Product_Amine

Caption: Key functionalization reactions of the 5-chloro-triazolo[1,5-a]pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The 5-chloro substituent is also an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

This reaction enables the introduction of aryl and heteroaryl groups at the 5-position. A general protocol involves reacting the 5-chloro-triazolo[1,5-a]pyridine with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).

The Sonogashira coupling allows for the installation of alkyne moieties. This is typically achieved by reacting the 5-chloro substrate with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

As an alternative to SNAr, the Buchwald-Hartwig amination can be used to form C-N bonds, often under milder conditions and with a broader substrate scope.

The 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine Scaffold in Drug Discovery and Medicinal Chemistry

As a Bioisostere for Purine Systems

The[1][2][3]triazolo[1,5-a]pyridine scaffold is isoelectronic with purine, a fundamental building block of nucleic acids and a common motif in kinase inhibitors and other therapeutics.[3] This bioisosteric relationship allows medicinal chemists to leverage the vast knowledge of purine-based drugs while exploring novel chemical space with potentially improved properties, such as selectivity and metabolic stability.

Case Studies: Applications in Different Therapeutic Areas

Derivatives of the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffold, functionalized at the 5-position, have been identified as potent anticancer agents.[6] In one study, a series of compounds was synthesized where the 5-chloro group of a triazolopyrimidine intermediate was displaced with various amino alcohols.[6] These compounds were found to be potent inhibitors of tubulin polymerization, a clinically validated mechanism for cancer chemotherapy.[6]

The structural similarity to purine makes the triazolopyridine scaffold an attractive starting point for the design of kinase inhibitors. Numerous patents describe[1][2][3]triazolo[1,5-a]pyridine derivatives as inhibitors of various kinases, such as JAK2 and FAK, which are implicated in hyperproliferative diseases like cancer. The 5-position is a key vector for diversification in these patent claims, highlighting the importance of functionalization at this site for achieving potency and selectivity.

The versatility of the triazolopyridine scaffold has led to its exploration in a wide range of therapeutic areas. For example, derivatives have been investigated as RORγt inverse agonists for the treatment of autoimmune diseases, as antibacterial agents, and for their potential in treating neurodegenerative disorders.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies on 5-substituted triazolopyrimidine analogs have revealed the critical importance of the substituent at this position for biological activity. For instance, in a series of tubulin polymerization inhibitors, a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the 5-position was found to be crucial for high potency.[6] This underscores the value of the 5-chloro intermediate as a platform for systematically exploring the SAR at this position.

Quantitative Data Summary

The following tables summarize representative data for the functionalization and biological activity of 5-substituted triazolo-pyridine and -pyrimidine analogs, demonstrating the utility of the 5-halo precursor.

Table 1: Reaction Yields for Functionalization of 5-Halo-Triazolopyridine/Pyrimidine Analogs

Starting MaterialReaction TypeNucleophile/Coupling PartnerProductYield (%)Reference
5-Bromo-2-methylpyridin-3-amineSuzuki CouplingPhenylboronic acid2-Methyl-5-phenylpyridin-3-amine85[6]
N-[5-bromo-2-methylpyridin-3-yl]acetamideSuzuki Coupling4-Methoxyphenylboronic acidN-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide82[6]
5-chloro-6-(trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amineSNAr(S)-2,2,2-trifluoro-1-methylethanolamine5-((S)-2,2,2-trifluoro-1-hydroxyethylamino)-...N/A[6]

Table 2: Biological Activity of 5-Substituted[1][2][3]triazolo[1,5-a]pyrimidine Derivatives

CompoundTargetAssayIC50 (nM)Reference
Triazolo[1,5-a]pyrimidine analogTubulin PolymerizationIn vitro10-100[6]
Triazolo[1,5-a]pyrimidine analogCDK2In vitro120
Triazolo[1,5-a]pyridine analogRORγtIn vitroPotent[7]

Conclusion and Future Perspectives

The 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly valuable and versatile building block in modern drug discovery. Its strategic combination of a privileged heterocyclic core with a reactive synthetic handle at the 5-position provides an efficient platform for the generation of diverse compound libraries. The demonstrated utility of this scaffold in developing potent modulators of various biological targets, including tubulin and protein kinases, ensures its continued importance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more efficient and stereoselective methods for the functionalization of the 5-position, as well as the exploration of this scaffold against a wider range of biological targets. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new medicines.

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-Chloro-triazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold as a Privileged Motif in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[4] Its structural and electronic properties, particularly its nature as a purine isostere, have rendered it a "privileged scaffold" in the design of novel therapeutics.[3][5] This guide focuses on the 5-Chloro-triazolo[1,5-a]pyridine core, providing an in-depth exploration of its potential therapeutic targets and outlining robust experimental workflows for their validation. We will delve into key target classes, including protein kinases, epigenetic modulators, and other enzymes, offering field-proven insights for researchers and drug development professionals.

The triazolopyridine motif is a core component of a diverse array of biochemically significant molecules, including anticancer, anti-inflammatory, and anti-infective agents.[4][6] Notably, this scaffold is present in approved drugs such as Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, and Tucatinib, a HER2-targeting tyrosine kinase inhibitor, underscoring its clinical relevance.[7] The strategic placement of a chlorine atom at the 5-position can significantly influence the molecule's physicochemical properties and target engagement, making it a critical anchor point for further chemical exploration.

This document will provide a comprehensive technical narrative, moving beyond a simple listing of potential targets to explain the causal logic behind experimental design and validation strategies.

Part I: Protein Kinases - A Primary Avenue for Therapeutic Intervention

The inhibition of protein kinases is a well-established and highly successful strategy in drug development, particularly in oncology and immunology. The triazolopyridine scaffold has been extensively reported as a potent kinase inhibitor.[1]

The Janus Kinase (JAK) Family: Targeting Cytokine Signaling

The JAK family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are pivotal in transducing signals from cytokine receptors, playing a critical role in inflammation and immune responses.[6][8] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune disorders and cancers.

Blockade of the JAK-STAT pathway with small molecules has demonstrated therapeutic efficacy in immunomodulation.[6] The triazolopyridine derivative, Filgotinib (GLPG0634), is a selective JAK1 inhibitor, highlighting the scaffold's suitability for targeting this kinase family.[6][7] Dual inhibition of JAKs and other targets, such as histone deacetylases (HDACs), is also emerging as a synergistic approach for treating solid tumors.[8][9]

A multi-tiered approach is essential for robust validation, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Models Enzymatic Assay Enzymatic Assay Selectivity Profiling Selectivity Profiling Enzymatic Assay->Selectivity Profiling Determine IC50 Cytokine-Stimulated Cells Cytokine-Stimulated Cells Enzymatic Assay->Cytokine-Stimulated Cells Selectivity Profiling->Cytokine-Stimulated Cells Western Blot Western Blot Cytokine-Stimulated Cells->Western Blot Assess p-STAT phosphorylation Proliferation Assay Proliferation Assay Cytokine-Stimulated Cells->Proliferation Assay Measure antiproliferative effects Animal Model of Disease Animal Model of Disease Western Blot->Animal Model of Disease Proliferation Assay->Animal Model of Disease Pharmacokinetic Analysis Pharmacokinetic Analysis Animal Model of Disease->Pharmacokinetic Analysis Evaluate efficacy and PK/PD

Caption: Workflow for JAK inhibitor validation.

Detailed Protocol: In Vitro JAK1 Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the 5-Chloro-triazolo[1,5-a]pyridine derivative against recombinant human JAK1.

  • Materials:

    • Recombinant human JAK1 enzyme.

    • ATP and a suitable peptide substrate (e.g., a poly-GT peptide).

    • Test compound dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ADP-Glo™ Kinase Assay.

    • 384-well white plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the test compound to the assay plate wells.

    • Add the JAK1 enzyme and peptide substrate to the wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP (or ADP produced) using the Kinase-Glo® or ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Other Relevant Kinase Targets

The triazolopyridine scaffold has shown inhibitory activity against a broad range of other kinases implicated in cancer and other diseases.[1] These include:

  • PIM kinase: Involved in cell survival and proliferation.

  • VEGFR2: A key mediator of angiogenesis.

  • c-Met kinase: Its dysregulation drives tumor growth and metastasis.

  • Spleen tyrosine kinase (Syk): A critical mediator of immunoreceptor signaling.

The experimental workflow for validating inhibitors of these kinases would follow a similar logic to that described for JAKs, utilizing specific recombinant enzymes and appropriate cell lines.

Part II: Epigenetic Modulators - Influencing Gene Expression

Epigenetic modifications are crucial for regulating gene expression, and their dysregulation is a hallmark of cancer. Triazolopyridine derivatives have emerged as promising inhibitors of epigenetic "reader" and "writer" proteins.

Bromodomain and Extra-Terminal Domain (BET) Proteins

BET proteins, particularly BRD4, are epigenetic readers that bind to acetylated histones and play a critical role in the transcription of key oncogenes like MYC.[10] BRD4 has become a significant target for cancer therapy.

High expression of BRD4 is correlated with the progression of various cancers.[10] The development of novel BRD4 inhibitors is of great interest, and triazolopyridine derivatives have shown potent BRD4 inhibitory activity and excellent anti-cancer effects in cellular models.[10]

G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Models AlphaScreen Assay AlphaScreen Assay Thermal Shift Assay Thermal Shift Assay AlphaScreen Assay->Thermal Shift Assay Determine IC50 and binding MV4-11 Cell Line MV4-11 Cell Line AlphaScreen Assay->MV4-11 Cell Line Thermal Shift Assay->MV4-11 Cell Line qRT-PCR qRT-PCR MV4-11 Cell Line->qRT-PCR Measure MYC expression Apoptosis Assay Apoptosis Assay MV4-11 Cell Line->Apoptosis Assay Assess apoptosis induction Xenograft Model Xenograft Model qRT-PCR->Xenograft Model Apoptosis Assay->Xenograft Model Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Model->Pharmacokinetic Studies Evaluate anti-tumor efficacy and PK

Caption: Workflow for BRD4 inhibitor validation.

Detailed Protocol: BRD4 AlphaScreen Assay

  • Objective: To measure the inhibition of the interaction between BRD4 and acetylated histones.

  • Materials:

    • Recombinant BRD4 protein (bromodomain 1).

    • Biotinylated histone H4 peptide (acetylated).

    • Streptavidin-coated donor beads and nickel chelate acceptor beads (PerkinElmer).

    • Test compound dissolved in DMSO.

    • Assay buffer.

  • Procedure:

    • Add the test compound, BRD4 protein, and biotinylated histone peptide to the assay plate.

    • Incubate to allow for binding.

    • Add the donor and acceptor beads and incubate in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • A decrease in the AlphaScreen signal indicates inhibition of the BRD4-histone interaction.

    • Calculate IC50 values as described for the kinase assay.

Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors have shown efficacy as anticancer agents. Triazolopyridine derivatives have been designed as dual JAK/HDAC inhibitors, demonstrating potent antiproliferative activity.[8][9]

Part III: Other Promising Therapeutic Targets

Beyond kinases and epigenetic modulators, the versatility of the 5-Chloro-triazolo[1,5-a]pyridine scaffold extends to other important enzyme classes and signaling pathways.

Tankyrase (TNKS) and WNT/β-catenin Signaling

Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases that play a crucial role in the WNT/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC).[11]

Inhibition of TNKS leads to the stabilization of AXIN2, a key component of the β-catenin destruction complex, thereby promoting β-catenin degradation and downregulating WNT target genes.[11] A novel triazolopyridine derivative has been identified as a potent TNKS inhibitor with antitumor activity in CRC models.[11]

G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays (e.g., DLD-1, COLO320DM) cluster_2 In Vivo Models TNKS Enzyme Assay TNKS Enzyme Assay Western Blot Western Blot TNKS Enzyme Assay->Western Blot Assess AXIN2, active β-catenin Immunofluorescence Immunofluorescence Western Blot->Immunofluorescence Confirm protein level changes qRT-PCR qRT-PCR Western Blot->qRT-PCR Correlate with gene expression Cell Viability Assay Cell Viability Assay Western Blot->Cell Viability Assay Link to cellular phenotype CRC Xenograft Model CRC Xenograft Model Cell Viability Assay->CRC Xenograft Model

Caption: Workflow for TNKS inhibitor validation.

Detailed Protocol: Western Blot for β-catenin Pathway Modulation

  • Objective: To assess the effect of the test compound on the protein levels of AXIN2 and active β-catenin in CRC cell lines.

  • Materials:

    • CRC cell lines (e.g., DLD-1, COLO320DM).

    • Test compound.

    • Lysis buffer, protease, and phosphatase inhibitors.

    • Primary antibodies against AXIN2, active β-catenin (non-phosphorylated), and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 24-48 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with secondary antibodies.

    • Add chemiluminescent substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities and normalize to the loading control.

    • An increase in AXIN2 and a decrease in active β-catenin levels would indicate TNKS inhibition.[11]

Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt)

RORγt is a key transcription factor in the pathogenesis of psoriasis, driving the expression of pro-inflammatory cytokines like IL-17A.[2]

Inverse agonists of RORγt are a promising therapeutic strategy for psoriasis and other autoimmune diseases.[1][2]Triazolo[1,5-a]pyridine derivatives have been successfully designed as potent RORγt inverse agonists, demonstrating robust inhibition of IL-17A production in vitro and in vivo.

α-Glucosidase

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. A novel series of[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent and selective α-glucosidase inhibitors.[7]

Quantitative Data Summary

Compound ClassTargetKey AssayRepresentative IC50Reference
TriazolopyridineJAK1Enzymatic AssayNanomolar range[8]
TriazolopyridineBRD4Cellular Assay (MV4-11)0.02 µM[10]
TriazolopyridineTNKS1/2Enzymatic AssayNanomolar range[11]
TriazolopyridineRORγtInverse Agonist Assay41 nM[2][12]
Triazolopyridineα-GlucosidaseEnzymatic Assay6.60 µM[7]

Conclusion and Future Directions

The 5-Chloro-triazolo[1,5-a]pyridine scaffold represents a highly versatile and promising starting point for the development of novel therapeutics against a wide range of diseases. The primary therapeutic targets identified for this scaffold are protein kinases, particularly those in the JAK family, and epigenetic modulators like BRD4. The established workflows and protocols outlined in this guide provide a robust framework for the identification, validation, and optimization of novel inhibitors based on this privileged chemical motif.

Future research should focus on leveraging structure-activity relationship (SAR) studies to enhance potency and selectivity for specific targets. Furthermore, the exploration of dual-target inhibitors, such as the combined JAK/HDAC inhibitors, presents an exciting avenue for overcoming drug resistance and achieving synergistic therapeutic effects. The continued investigation of this remarkable scaffold is poised to yield the next generation of targeted therapies.

References

In Vitro Evaluation of 5-Chloro-triazolo[1,5-a]pyridine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Chloro-triazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The[1][2]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This scaffold is a purine isostere, allowing it to interact with a wide range of biological targets, including kinases and other enzymes.[3][4] The introduction of a chlorine atom at the 5-position creates a key intermediate, the 5-Chloro-triazolo[1,5-a]pyridine core. This substitution not only influences the electronic properties of the molecule but also serves as a crucial synthetic handle for further diversification, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological activity.[1]

This technical guide provides an in-depth overview of the essential in vitro assays for characterizing the biological activity of novel 5-Chloro-triazolo[1,5-a]pyridine analogs. The methodologies detailed herein are designed to establish a robust preliminary profile of these compounds, with a focus on anticancer and kinase-inhibitory potential, which are prominent activities associated with this scaffold.[2][5][6]

Part 1: Foundational In Vitro Evaluation: Assessing Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any new chemical entity with therapeutic potential is to determine its effect on cell viability and proliferation. This is particularly crucial for compounds designed as anticancer agents. A tiered approach, starting with broad screening and progressing to more detailed mechanistic studies, is recommended.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Causality Behind Experimental Choices:

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[2] This provides a quantitative measure of cell viability.

  • Choice of Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of activity. Recommended starting points include:

    • HCT-116 (Colon Carcinoma): A well-characterized line often used in primary anticancer screening.[2]

    • MCF-7 (Breast Adenocarcinoma): Represents a common hormone-responsive breast cancer type.[2]

    • U-87 MG (Glioblastoma): To assess activity against central nervous system tumors.[2]

    • A549 (Lung Carcinoma): A representative for a prevalent and often hard-to-treat cancer.[7]

    • HEK-293 (Human Embryonic Kidney): A non-cancerous cell line to determine selectivity and potential off-target toxicity.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Chloro-triazolo[1,5-a]pyridine analogs in the appropriate cell culture medium. Add the compounds to the wells at final concentrations typically ranging from 0.01 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Deeper Mechanistic Insights: Cell Cycle Analysis

Compounds that exhibit significant antiproliferative activity should be further investigated to determine their effect on the cell cycle. This provides initial clues about the mechanism of action. For instance, some triazolopyridine derivatives have been shown to induce cell cycle arrest at the G2/M phase.[7][8]

Experimental Workflow: Propidium Iodide Staining and Flow Cytometry

cell_cycle_workflow A 1. Cell Culture & Treatment (e.g., HeLa or A549 cells treated with IC50 concentration of analog) B 2. Cell Harvesting (Trypsinization and collection of cells) A->B C 3. Fixation (e.g., in 70% cold ethanol) B->C D 4. Staining (Incubation with RNase A and Propidium Iodide) C->D E 5. Flow Cytometry Analysis (Quantification of DNA content) D->E F 6. Data Interpretation (Analysis of cell population in G0/G1, S, and G2/M phases) E->F

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Part 2: Target-Oriented Evaluation: Kinase Inhibition Assays

The triazolo[1,5-a]pyridine scaffold is a well-established "hinge-binding" motif, making it a privileged structure for the development of kinase inhibitors.[5][6][9] Therefore, a key aspect of evaluating new 5-Chloro-triazolo[1,5-a]pyridine analogs is to assess their activity against a panel of relevant kinases.

Rationale for Kinase Target Selection

Based on published data for this scaffold, initial screening should focus on kinases implicated in cancer and inflammatory diseases. The Janus kinase (JAK) family, particularly JAK1 and JAK2, are highly relevant targets.[5][6]

Signaling Pathway: JAK-STAT

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation & DNA Binding Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor 1. Binding Analog 5-Chloro-triazolo[1,5-a] pyridine Analog Analog->JAK Inhibition

Caption: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Cell-Based Kinase Assays

While in vitro assays using purified enzymes are valuable, cell-based assays provide more physiologically relevant data as they account for cellular factors like membrane permeability and off-target effects.[5]

Experimental Protocol: Cell-Based JAK2 Phosphorylation Assay

  • Cell Line: Utilize a cell line that expresses high levels of JAK2, such as Ba/F3 cells engineered to be dependent on a JAK2-activating cytokine.[5]

  • Compound Treatment: Pre-incubate the cells with various concentrations of the 5-Chloro-triazolo[1,5-a]pyridine analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with a cytokine (e.g., IL-3 or EPO) to activate the JAK-STAT pathway.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Detection of Phosphorylation: Use an ELISA-based method or Western blotting with a phospho-specific antibody to detect the phosphorylation of STAT3 (p-STAT3), a direct downstream substrate of JAK2.

  • Data Analysis: Quantify the reduction in p-STAT3 levels relative to the stimulated, untreated control. Calculate the IC50 for the inhibition of JAK2-mediated signaling.

Part 3: Data Synthesis and Interpretation

A comprehensive in vitro evaluation requires the synthesis of data from multiple assays to build a coherent profile of the compound's activity.

Summarizing Quantitative Data

All quantitative data, such as IC50 values, should be compiled into a clear, structured table for easy comparison across different analogs and assays.

Table 1: In Vitro Activity Profile of 5-Chloro-triazolo[1,5-a]pyridine Analogs

Compound IDHCT-116 IC50 (µM)MCF-7 IC50 (µM)HEK-293 IC50 (µM)Selectivity Index (HEK-293/HCT-116)JAK2 p-STAT3 IC50 (µM)
Analog-0011.22.5>50>41.70.15
Analog-0020.81.125.031.30.09
Analog-00315.622.1>100>6.45.2
Control0.1 (Doxorubicin)0.08 (Doxorubicin)0.5 (Doxorubicin)5.00.01 (JAK Inhibitor X)

Note: Data presented is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The data gathered from these assays forms the basis for preliminary Structure-Activity Relationship (SAR) studies. By comparing the activity of analogs with different substitutions (often replacing the 5-chloro group or modifying other parts of the scaffold), researchers can identify the chemical moieties that are crucial for potency and selectivity. For example, studies on related triazolopyrimidines have shown that specific substitutions at the 5-position are critical for high potency.[1]

Conclusion and Future Directions

The in vitro evaluation strategy outlined in this guide provides a robust framework for the initial characterization of novel 5-Chloro-triazolo[1,5-a]pyridine analogs. Positive results from these foundational assays—demonstrating potent antiproliferative activity, a specific mechanism of action (e.g., cell cycle arrest), and targeted kinase inhibition—provide a strong rationale for advancing lead compounds to more complex in vitro models (e.g., 3D spheroid cultures) and subsequent in vivo studies. The ultimate goal is to build a comprehensive, self-validating dataset that confidently identifies promising drug candidates for further development.

References

Methodological & Application

Caption: General experimental workflow for microwave synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Accelerating the Synthesis of Triazolo[1,5-a]pyridines with Microwave-Mediated Methodologies

Introduction: A Privileged Scaffold Meets Green Chemistry

The[1][2][3]triazolo[1,5-a]pyridine core is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and materials science.[3] As structural bioisosteres of purines, these compounds have been investigated for a wide array of pharmacological activities, including antiviral, antibacterial, and anticancer properties.[4][5] Several drugs, such as the antidepressant Trazodone and the targeted cancer therapy Tucatinib, feature this versatile scaffold.[6]

Traditionally, the synthesis of these compounds involved multi-step procedures, harsh reaction conditions, and long reaction times.[7] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a powerful tool for rapid, efficient, and environmentally benign chemical transformations.[1][8][9] Microwave energy directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[2][10] This application note provides detailed protocols and mechanistic insights into modern, microwave-mediated syntheses of[1][2][3]triazolo[1,5-a]pyridines, focusing on catalyst-free and metal-free approaches that align with the principles of green chemistry.

The Rationale Behind Microwave Irradiation

Choosing microwave synthesis over conventional heating is a deliberate decision rooted in efficiency and control. Conventional heating relies on thermal conduction, which is slow and creates temperature gradients within the vessel. In contrast, microwave irradiation provides instantaneous and uniform heating throughout the reaction volume.[2][10] This eliminates hotspots, reduces the formation of byproducts, and often leads to higher yields and product purity.[10] For the synthesis of triazolo[1,5-a]pyridines, which involves cyclization and condensation steps, the ability to rapidly reach and precisely maintain a target temperature is crucial for driving the reaction to completion while minimizing degradation of sensitive intermediates.

Synthetic Strategies and Mechanisms

Several pathways to[1][2][3]triazolo[1,5-a]pyridines are significantly enhanced by microwave irradiation. We will focus on two highly effective and sustainable methods.

Catalyst-Free Tandem Reaction: Enaminonitriles and Benzohydrazides

A recently developed, elegant approach involves the reaction of enaminonitriles with benzohydrazides. This method is particularly noteworthy for being free of any metal catalyst or additive, which simplifies purification and reduces hazardous waste.[3][11][12] The reaction proceeds via a tandem sequence initiated by a transamidation, followed by an intramolecular nucleophilic attack on the nitrile group and subsequent condensation to form the stable aromatic ring system.

G Figure 1: Plausible mechanism for catalyst-free synthesis cluster_0 Step 1: Transamidation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization A Enaminonitrile C Intermediate I (Acylhydrazone) A->C + Benzohydrazide - Amine A->C B Benzohydrazide D Intermediate II (Cyclized Adduct) C->D Nucleophilic attack of N on C≡N C->D E Final Product [1,2,4]triazolo[1,5-a]pyridine D->E - H₂O D->E

Caption: Plausible mechanism for catalyst-free synthesis.

Metal-Free Cyclization: 1-Amino-2-imino-pyridines and Carboxylic Acids

Another robust, metal-free protocol utilizes readily available 1-amino-2-imino-pyridine derivatives and carboxylic acids.[7][13][14] This method is highly versatile, accommodating a wide range of carboxylic acids to generate diverse libraries of the target compounds. The microwave irradiation facilitates the direct C-N bond formation and subsequent cyclization, providing the desired products in excellent yields without the need for chromatographic purification in many cases.[14]

Detailed Application Protocols

The following protocols are designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature sensors.

Protocol 1: Catalyst-Free Synthesis from an Enaminonitrile and a Benzohydrazide

This protocol is adapted from the work of Viji, Jung, and coworkers.[3][11]

Materials and Equipment:

  • Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 0.5–2.0 mL microwave reaction vial with a snap cap or crimp top

  • Magnetic stir bar

  • Starting materials: Substituted enaminonitrile, substituted benzohydrazide

  • Solvent: Anhydrous toluene

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vial Preparation: To an oven-dried 0.5–2.0 mL microwave vial containing a magnetic stir bar, add the enaminonitrile (1.0 equiv., e.g., 0.175 mmol).

  • Reagent Addition: Add the corresponding benzohydrazide (2.0 equiv., e.g., 0.35 mmol). The use of excess hydrazide drives the initial transamidation step to completion.

  • Solvent Addition: Add 1.5 mL of dry toluene to the vial.

  • Reaction Setup: Seal the vial securely. Place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Set the reaction parameters:

    • Temperature: 140 °C (use a pre-stirring time of 30 seconds)

    • Hold Time: 3 hours

    • Power: Set to max power (e.g., 200 W) with power cycling to maintain temperature.

    • Pressure: Monitor, typically reaches ~6 bar.[11]

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Open the vial carefully.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by silica gel column chromatography (e.g., using a chloroform/ethyl acetate gradient) to yield the pure[1][2][3]triazolo[1,5-a]pyridine.

G Figure 2: General experimental workflow for microwave synthesis A 1. Add Reactants & Solvent to Microwave Vial B 2. Seal Vial & Place in Reactor A->B C 3. Set Parameters (Temp, Time, Power) B->C D 4. Run Microwave Irradiation Program C->D E 5. Cool Vial to Room Temperature D->E F 6. Work-up: Concentrate Mixture E->F G 7. Purify Product (e.g., Chromatography) F->G H 8. Characterize Final Compound (NMR, MS) G->H

Protocol 2: Metal-Free Synthesis from a 1-Amino-2-imino-pyridine Derivative

This protocol is based on the efficient procedure developed by Ibrahim, Behbehani, and Arafa.[7][14]

Materials and Equipment:

  • Microwave reactor

  • 10 mL microwave reaction vial with crimp top

  • Magnetic stir bar

  • Starting materials: 1-amino-2-imino-pyridine derivative, carboxylic acid

  • Solvent: Ethanol

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add the 1-amino-2-imino-pyridine derivative (1.0 equiv., e.g., 3.0 mmol).

  • Reagent Addition: Add the desired carboxylic acid (10.0 equiv., e.g., 30.0 mmol). The large excess of the carboxylic acid also serves as the reaction medium and proton source.

  • Solvent Addition: Add 10.0 mL of ethanol.

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Set the optimal reaction parameters:

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Power: Set to max power with cycling to maintain temperature.

  • Work-up and Purification:

    • After irradiation, cool the vial to room temperature.

    • A precipitate of the product often forms upon cooling.

    • Collect the solid product by filtration.

    • Wash the solid with cold ethanol to remove excess carboxylic acid and other impurities.

    • Dry the product under vacuum. In many cases, this procedure yields a product of high purity, circumventing the need for chromatography.[14]

Data Summary: Scope and Efficiency

The primary advantage of these microwave protocols is their broad applicability and high efficiency. A wide range of functional groups are well-tolerated on all reactants.

Table 1: Comparison of Reaction Conditions for Selected Substrates.

MethodStarting MaterialsConditionsTimeYield (%)Reference
Catalyst-Free3-morpholino-2-phenylacrylonitrile + Benzoic hydrazideToluene, 140 °C, MW3 h89[3]
Catalyst-Free3-morpholino-2-(p-tolyl)acrylonitrile + Benzoic hydrazideToluene, 140 °C, MW3 h92[3]
Metal-Free1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile + Acetic acidEthanol, 100 °C, MW15 min92[7]
Metal-Free1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile + Benzoic acidEthanol, 100 °C, MW15 min89[7]
Metal-Free1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile + Phenyl isothiocyanateEthanol, 100 °C, MW20 min90[7]

Field Insights: Why It Works So Well

The success of these reactions under microwave conditions can be attributed to several factors. The polar nature of the intermediates and transition states allows for strong coupling with the microwave field, leading to rapid heating.[1] Furthermore, the high temperatures achieved in a sealed vessel (superheating) accelerate the key bond-forming and cyclization steps that are often sluggish under conventional heating at the solvent's boiling point. For example, the metal-free synthesis using acetic acid required 12 hours under conventional reflux to achieve an 80% yield, whereas microwave irradiation provided a 92% yield in just 15 minutes.[7]

Conclusion

Microwave-assisted synthesis represents a significant advancement for the construction of the pharmaceutically important[1][2][3]triazolo[1,5-a]pyridine scaffold. The protocols outlined here demonstrate that these valuable compounds can be produced with exceptional speed, high yields, and broad substrate scope. By eliminating the need for metal catalysts and reducing reaction times from hours to minutes, these methods offer a more sustainable and efficient alternative to traditional synthetic routes, empowering researchers in drug discovery and development to accelerate their research programs.

References

Applications ofTriazolo[1,5-a]pyridine and its Analogs in Cancer Research: A Technical Guide

Applications of[1][2][3]Triazolo[1,5-a]pyridine and its Analogs in Cancer Research: A Technical Guide

This document provides a detailed overview of the applications of[1][2][3]triazolo[1,5-a]pyridine and its related pyrimidine derivatives in the field of oncology research and drug development. While direct research on 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is not extensively published, the broader family of triazolopyridines and triazolopyrimidines has emerged as a privileged scaffold in the design of novel anti-cancer agents. This guide will synthesize findings from across this class of compounds to provide researchers with a comprehensive understanding of their mechanisms of action, potential therapeutic applications, and methodologies for their evaluation.

Introduction: The Therapeutic Potential of the Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a heterocyclic structure that has garnered significant attention in medicinal chemistry due to its isoelectronic relationship with purines. This similarity allows derivatives of this scaffold to interact with biological targets that recognize purine-based substrates, such as kinases, which are pivotal in cancer cell signaling. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffold have also demonstrated significant anti-tumor activities.[2][4] These compounds often serve as precursors in the synthesis of more complex molecules with enhanced biological activity.[1] The introduction of a chloro- group, for instance, provides a reactive site for further chemical modifications to explore structure-activity relationships (SAR).[1]

Mechanisms of Action in Cancer

Research into triazolopyridine and triazolopyrimidine derivatives has revealed several mechanisms by which these compounds exert their anti-cancer effects. These primarily include the inhibition of key signaling pathways, disruption of cellular division, and induction of programmed cell death.

Kinase Inhibition

A prominent mechanism of action for this class of compounds is the inhibition of protein kinases that are often dysregulated in cancer.

  • AKT Pathway: Certain[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been shown to inhibit the phosphorylation of AKT, a key protein in a signaling pathway that promotes cell survival and proliferation.[5] By inhibiting this pathway, these compounds can suppress tumor growth.

  • EGFR Inhibition: Molecular docking studies suggest that some pyridine-based derivatives can effectively bind to the epidermal growth factor receptor (EGFR), a well-established target in cancer therapy.[6]

  • JAK Inhibition: The triazolo[1,5-a]pyridine scaffold has been successfully utilized to develop selective inhibitors of Janus kinase 2 (JAK2), a critical mediator of cytokine signaling that is implicated in various cancers.[7]

The following diagram illustrates a simplified overview of the AKT signaling pathway and the point of intervention for triazolopyridine derivatives.

AKT_PathwayGrowth FactorGrowth FactorReceptor Tyrosine KinaseReceptor Tyrosine KinaseGrowth Factor->Receptor Tyrosine KinasePI3KPI3KReceptor Tyrosine Kinase->PI3KPIP3PIP3PI3K->PIP3 phosphorylates PIP2PIP2PDK1PDK1PIP3->PDK1AKTAKTPDK1->AKT phosphorylates Downstream TargetsDownstream TargetsAKT->Downstream TargetsCell Survival & ProliferationCell Survival & ProliferationDownstream Targets->Cell Survival & ProliferationTriazolopyridine DerivativeTriazolopyridine DerivativeTriazolopyridine Derivative->AKT inhibits phosphorylation MTT_Workflowcluster_prepPreparationcluster_treatmentTreatment & Incubationcluster_assayMTT Assaycluster_analysisData AnalysisCell_Culture1. Culture Cancer CellsSeed_Cells2. Seed Cells in 96-well PlateCell_Culture->Seed_CellsAdd_Compound4. Add Compound to CellsSeed_Cells->Add_CompoundPrepare_Compound3. Prepare Serial Dilutions of Test CompoundPrepare_Compound->Add_CompoundIncubate_48h5. Incubate for 48-72 hoursAdd_Compound->Incubate_48hAdd_MTT6. Add MTT ReagentIncubate_48h->Add_MTTIncubate_4h7. Incubate for 4 hoursAdd_MTT->Incubate_4hAdd_Solvent8. Add Solubilizing AgentIncubate_4h->Add_SolventRead_Absorbance9. Measure Absorbance at 570 nmAdd_Solvent->Read_AbsorbanceCalculate_IC5010. Calculate IC50 ValueRead_Absorbance->Calculate_IC50

Application Notes & Protocols: 5-Chloro-triazolo[1,5-a]pyridine as a Versatile Intermediate in Modern Drug Synthesis

Application Notes & Protocols: 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine as a Versatile Intermediate in Modern Drug Synthesis

Introduction: The Strategic Value of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[4][5] Its structural resemblance to the purine ring system allows it to function as a bioisostere, interacting with biological targets that recognize purines, such as kinases.[6][7] This scaffold is present in molecules developed as inhibitors for targets like Janus kinases (JAK1/2), Tyrosyl-DNA phosphodiesterase 2 (TDP2), and retinoic acid receptor-related orphan nuclear receptor γt (RORγt), highlighting its importance in developing treatments for inflammatory diseases and cancer.[8][9][10]

The utility of this scaffold is significantly enhanced by the introduction of a halogen, particularly at the 5-position. 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine serves as a highly versatile synthetic intermediate. The chlorine atom acts as a reactive "handle," enabling the strategic introduction of diverse molecular fragments through modern cross-coupling and substitution reactions. This allows for the systematic exploration of the chemical space around the core, a fundamental process in structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide provides a detailed overview of the synthesis and reactivity of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine, with a focus on its application in palladium-catalyzed cross-coupling reactions. We present field-proven protocols and explain the underlying chemical principles to empower researchers in their drug discovery efforts.

Synthesis of the 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine Intermediate

The synthesis of the core[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through various methods, often involving the cyclization of substituted 2-aminopyridines.[3] A common and effective strategy for producing the 5-chloro derivative involves the chlorination of the corresponding 5-hydroxy precursor,[1][2][3]triazolo[1,5-a]pyridin-5-ol. This transformation is typically accomplished using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The causality behind this approach lies in the conversion of the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion. The use of a reagent like phosphorus oxychloride is effective because it serves as both the chlorinating agent and a dehydrating agent, driving the reaction to completion.

Workflow for Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Gcluster_0Synthesis PathwayA[1,2,4]Triazolo[1,5-a]pyridin-5-olBChlorination Reaction(e.g., POCl₃, Heat)A->BStarting MaterialCWork-up & Purification(Quenching, Extraction, Chromatography)B->CCrude ProductD5-Chloro-[1,2,4]triazolo[1,5-a]pyridineC->DIsolated Intermediate

Caption: Synthetic workflow for the preparation of the key chloro-intermediate.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is unlocked in palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond at the 5-position is susceptible to oxidative addition to a Palladium(0) complex, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[11]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[12] In the context of our intermediate, this reaction is used to introduce a vast array of aryl, heteroaryl, or alkyl groups at the 5-position, which is critical for modulating the pharmacological properties of the final compound.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the triazolopyridine.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.[12] This step typically requires a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand is crucial; phosphine ligands like PPh₃ or more specialized biaryl phosphines stabilize the palladium catalyst and modulate its reactivity, often leading to higher yields and broader substrate scope.[13]

General Scheme: Functionalization via Cross-Coupling

Gcluster_0Key TransformationsAThis compoundBSuzuki Coupling(R-B(OH)₂, Pd Catalyst)A->BCBuchwald-Hartwig Amination(R₂NH, Pd Catalyst)A->CDSNAr Reaction(Nu-H, Base)A->DE5-Aryl/Alkyl Derivatives(C-C Bond Formed)B->EF5-Amino Derivatives(C-N Bond Formed)C->FG5-O/S/N Derivatives(C-Nu Bond Formed)D->G

Caption: Versatility of the 5-chloro intermediate in key synthetic transformations.

ParameterTypical Conditions for Suzuki-Miyaura CouplingRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Provides the active Pd(0) species for the catalytic cycle.
Ligand SPhos, XPhos (if using Pd(OAc)₂)Stabilizes the catalyst and facilitates oxidative addition/reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for the transmetalation step.[12]
Solvent 1,4-Dioxane/H₂O, Toluene, DMESolubilizes reactants and facilitates heat transfer. Aqueous conditions are often beneficial.
Temperature 80 - 110 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines from aryl halides.[11][14] For drug development, this reaction provides direct access to secondary and primary amines, anilines, and other nitrogen-containing moieties that are frequently involved in crucial hydrogen bonding interactions with biological targets.

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile.[13]

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

The success of this reaction, especially with less reactive aryl chlorides, often depends on the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote both the oxidative addition and the final reductive elimination steps.[13]

ParameterTypical Conditions for Buchwald-Hartwig AminationRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich ligands that accelerate the catalytic cycle.[13]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine to form the active nucleophile in the catalytic cycle.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are required to prevent quenching of the strong base.
Temperature 90 - 120 °COvercomes the activation barrier for C-N bond formation.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be employed.

Protocol 1: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

This protocol describes a representative procedure for the chlorination of[1][2][3]triazolo[1,5-a]pyridin-5-ol.

Materials:

  • [1][2][3]Triazolo[1,5-a]pyridin-5-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • Toluene (optional, as solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add[1][2][3]triazolo[1,5-a]pyridin-5-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) under an inert atmosphere (N₂ or Ar). Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and then carefully to 0 °C in an ice bath.

  • Slowly and cautiously quench the reaction by adding it dropwise to a stirred mixture of ice and saturated NaHCO₃ solution until the pH is neutral or slightly basic (pH 7-8). Caution: This is a highly exothermic process that releases HCl gas.

  • Extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (e.g., using a hexane/EtOAc gradient) to afford pure 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

  • In a reaction vial or flask, combine 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 5-substituted product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Pd₂(dba)₃ (0.01 - 0.02 eq)

  • XPhos (0.02 - 0.05 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., XPhos, 0.03 eq), and the base (e.g., NaOt-Bu, 1.5 eq). Note: The base is air- and moisture-sensitive and should be handled in a glovebox if possible.

  • Add the 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) and the amine (1.2 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (Toluene or Dioxane).

  • Seal the vessel and heat to 100-110 °C for 6-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction with saturated ammonium chloride (NH₄Cl) solution and dilute with EtOAc.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting residue by flash column chromatography to isolate the 5-amino-[1][2][3]triazolo[1,5-a]pyridine product.

Conclusion

5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a high-value intermediate for drug discovery programs targeting a multitude of diseases. Its utility is primarily derived from the strategic placement of the chlorine atom, which serves as a versatile linchpin for diversification. Mastery of modern synthetic methods, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allows researchers to efficiently construct libraries of novel analogues for biological screening. The protocols and insights provided herein offer a robust framework for leveraging this powerful building block in the synthesis of next-generation therapeutics.

Protocol for the functionalization oftriazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Functionalization of the Triazolo[1,5-a]pyrimidine Scaffold: A Guide for Medicinal Chemists

The Strategic Importance of the Triazolo[1,5-a]pyrimidine Core

The triazolo[1,5-a]pyrimidine scaffold is a nitrogen-rich heteroaromatic system that is bioisosteric to purine. This structural mimicry allows it to effectively interact with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. Its rigid, planar structure provides a reliable anchor for orienting substituents into protein binding pockets, while the nitrogen atoms serve as key hydrogen bond acceptors and donors.

The primary challenge for medicinal chemists is the selective introduction of substituents at the C2, C5, C6, and C7 positions. The inherent reactivity of the ring is complex; the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, while the triazole portion can influence the reactivity of adjacent positions. This guide will focus on the most robust and versatile methods for achieving selective functionalization, primarily through C-H activation and cross-coupling reactions.

Figure 1: Key reactive positions on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.

Palladium-Catalyzed Cross-Coupling: The Workhorse of SAR

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C, C-N, and C-O bonds. The general workflow involves the initial preparation of a halogenated (typically bromo- or chloro-) triazolopyrimidine, which then serves as a versatile electrophilic partner for a wide range of coupling reactions.

Rationale and Mechanistic Insight

The choice of a palladium-catalyzed approach is dictated by its remarkable reliability, functional group tolerance, and the vast, predictable library of transformations it enables. The Suzuki-Miyaura coupling, for instance, is a preferred method for installing aryl or heteroaryl groups, which are critical for modulating properties like solubility, metabolic stability, and target engagement.

The catalytic cycle (Figure 2) is a well-understood, self-validating system:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halogen bond of the triazolopyrimidine. This is often the rate-limiting step and is highly dependent on the electron density of the scaffold and the strength of the C-X bond.

  • Transmetalation: The organoboron species (in a Suzuki reaction) exchanges its organic group with the halide on the Pd(II) center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

The success of these reactions hinges on the careful selection of the catalyst, ligand, base, and solvent. Modern phosphine ligands (e.g., XPhos, SPhos) are crucial as they stabilize the palladium center and facilitate the key steps of the catalytic cycle.

Suzuki_Coupling_Workflow cluster_prep Pre-Coupling Stage cluster_coupling Suzuki-Miyaura Coupling cluster_workup Post-Reaction Stage Start Triazolo[1,5-a]pyrimidine Halogenation Halogenation (e.g., NBS, POCl3) Start->Halogenation Halo_TP 5-Bromo-TP (Coupling Precursor) Halogenation->Halo_TP Mix Combine: - Halo-TP - Boronic Acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Halo_TP->Mix Reaction Heat (e.g., 80-100 °C) under Inert Atmosphere Mix->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 5-Aryl-Triazolo[1,5-a]pyrimidine Purification->Product

Figure 2: General workflow for Suzuki-Miyaura functionalization.

Protocol: Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a typical Suzuki-Miyaura reaction to install an aryl group at the C5-position of a pre-synthesized 5-bromo-7-methyl-2-phenyl-triazolo[1,5-a]pyrimidine.

Materials & Reagents:

  • 5-bromo-7-methyl-2-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 5-bromo-triazolopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 equiv). Scientist's Note: The choice of catalyst is critical. Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst suitable for a wide range of substrates. For more challenging couplings, consider using more advanced catalyst systems like those based on biarylphosphine ligands.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-triazolopyrimidine product.

Direct C-H Functionalization: The Modern Approach

Direct C-H functionalization has emerged as a more atom-economical and efficient strategy, avoiding the need for pre-functionalization (i.e., halogenation). These reactions create C-C or C-heteroatom bonds by directly activating a native C-H bond.

Rationale and Regioselectivity

For triazolo[1,5-a]pyrimidines, the C7 position is often the most acidic and sterically accessible C-H bond, making it a prime target for direct functionalization.[4] Palladium, rhodium, and ruthenium catalysts are commonly employed for these transformations.

The key to a successful and selective C-H activation lies in the directing group and the oxidant. In many cases, a coordinating group on the substrate can direct the metal catalyst to a specific C-H bond. However, for many heterocycles like triazolopyrimidine, the intrinsic electronic properties of the ring itself can direct the regioselectivity.

Table 1: Comparison of Functionalization Strategies

FeatureHalogenation + Cross-CouplingDirect C-H Functionalization
Atom Economy Lower (requires stoichiometric halogenating agent)Higher (C-H bond is directly used)
Step Economy Lower (typically 2 steps)Higher (often 1 step)
Versatility Extremely high; vast library of coupling partnersHigh, but can be more substrate-specific
Regioselectivity Defined by the position of the halogenCan be challenging; often relies on inherent reactivity or directing groups
Starting Materials Requires halogenated precursorsUses the parent heterocycle
Protocol: Palladium-Catalyzed C7-Arylation via C-H Activation

This protocol outlines a direct arylation of a triazolo[1,5-a]pyrimidine at the C7 position using an aryl bromide.

Materials & Reagents:

  • 5,7-disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 equiv)

  • Aryl bromide (2.0-3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.1 equiv)

  • Potassium Acetate (KOAc) (2.0 equiv)

  • Pivalic Acid (PivOH) (0.3-0.5 equiv)

  • Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk tube, combine the triazolopyrimidine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and KOAc (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the aryl bromide (2.0 equiv), pivalic acid (0.3 equiv), and anhydrous DMA via syringe. Scientist's Note: Pivalic acid acts as a crucial co-catalyst or ligand in many C-H activation cycles, often facilitating the proton-abstraction step. The aryl bromide is used in excess as it serves as both the coupling partner and, in some cases, the oxidant.

  • Reaction: Seal the tube and heat in a preheated oil bath at 120-140 °C for 12-24 hours. The high temperature is necessary to promote C-H bond cleavage.

  • Work-up & Purification: After cooling, the work-up and purification follow a similar procedure to the Suzuki coupling described in Section 2.2.

Conclusion and Future Directions

The functionalization of the triazolo[1,5-a]pyrimidine core is a dynamic field that continues to evolve. While traditional cross-coupling of halogenated intermediates remains a robust and reliable method for generating diverse analogues, direct C-H functionalization offers a more elegant and sustainable path. The choice of strategy depends on the specific synthetic goal, available starting materials, and desired regioselectivity. As catalytic systems become more sophisticated, we can expect the development of even more selective and efficient methods to decorate this important scaffold, further empowering the discovery of new therapeutics.

References

Application Notes and Protocols for the Characterization of 5-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal and pharmaceutical chemistry.[1][2] Triazolopyridine derivatives have demonstrated a wide range of biological activities, including their use as potential inhibitors for enzymes like Janus kinase (JAK) and histone deacetylase (HDAC), making them promising candidates for the development of novel therapeutics.[3] Given its potential role in drug discovery and development, the unambiguous characterization of 5-Chloro-triazolo[1,5-a]pyridine is of paramount importance to ensure its identity, purity, and quality.

This comprehensive guide provides a suite of analytical techniques and detailed protocols for the thorough characterization of 5-Chloro-triazolo[1,5-a]pyridine. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Chloro-triazolo[1,5-a]pyridine is essential for selecting appropriate analytical techniques and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[4][5]
Molecular Weight 153.57 g/mol [4][5]
CAS Number 1427399-34-5[4][6]

Analytical Workflow for Comprehensive Characterization

A multi-technique approach is crucial for the comprehensive characterization of 5-Chloro-triazolo[1,5-a]pyridine. This ensures orthogonal verification of the molecule's structure, purity, and identity.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Final Confirmation Synthesis Synthesis of 5-Chloro-triazolo[1,5-a]pyridine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC/UPLC Purification->HPLC Purity Assessment Final Confirmed Structure & Purity Data NMR->Final MS->Final FTIR FTIR Spectroscopy HPLC->Final EA Elemental Analysis FTIR->Final EA->Final

Caption: Integrated workflow for the characterization of 5-Chloro-triazolo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in 5-Chloro-triazolo[1,5-a]pyridine.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Protocol: ¹H and ¹³C NMR Analysis

Instrumentation: 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-Chloro-triazolo[1,5-a]pyridine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum to assign the protons to their respective positions on the triazolopyridine ring system.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with literature data for similar triazolopyridine structures.[3][7]

Expected Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro group and the fused triazole ring. The ¹³C NMR will show six distinct signals corresponding to the carbon atoms of the bicyclic system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, heterocyclic compounds like 5-Chloro-triazolo[1,5-a]pyridine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for obtaining an accurate mass measurement, which allows for the determination of the elemental formula.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

Instrumentation: ESI-TOF or ESI-Orbitrap mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-300).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2]⁺ peak being approximately one-third the intensity of the M⁺ peak.

    • Compare the experimentally determined accurate mass with the calculated theoretical mass for the molecular formula C₆H₅ClN₃⁺.

Expected Results:

IonCalculated m/z
[C₆H₅³⁵ClN₃]⁺154.0172
[C₆H₅³⁷ClN₃]⁺156.0142

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are essential for determining the purity of 5-Chloro-triazolo[1,5-a]pyridine and for quantifying any impurities.

Rationale for Experimental Choices
  • Stationary Phase: A C18 reversed-phase column is a versatile and commonly used stationary phase for the separation of small organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or phosphoric acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically used for reversed-phase chromatography.[8][9]

  • Detection: UV detection is suitable for this compound due to the presence of the chromophoric triazolopyridine ring system. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.

Protocol: Reversed-Phase HPLC/UPLC Purity Analysis

Instrumentation: HPLC or UPLC system with a UV/PDA detector.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 2.1 or 4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical starting point would be a linear gradient from 5-95% B over 10-15 minutes.

    • Flow Rate: 0.3-1.0 mL/min (depending on column dimensions).

    • Column Temperature: 25-40 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm, or determine the λmax from a UV scan).

  • Data Analysis:

    • Integrate the chromatogram to determine the peak area of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Rationale for Experimental Choices
  • Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples directly without the need for sample preparation like making KBr pellets.

Protocol: FTIR-ATR Analysis

Instrumentation: FTIR spectrometer with an ATR accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the infrared spectrum over a typical range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups in 5-Chloro-triazolo[1,5-a]pyridine.

Expected Characteristic Bands:

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1620-1570C=N and C=C stretching (ring vibrations)[10]
~1500-1400Aromatic ring skeletal vibrations
~800-700C-Cl stretching

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound.

Rationale for Experimental Choices
  • This technique provides a fundamental confirmation of the empirical and molecular formula of the synthesized compound.

Protocol: CHN Elemental Analysis

Instrumentation: CHN Elemental Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: Compare the experimentally determined weight percentages of carbon, hydrogen, and nitrogen with the theoretical values calculated from the molecular formula C₆H₄ClN₃.

Theoretical vs. Expected Experimental Values:

ElementTheoretical %
Carbon (C)46.92
Hydrogen (H)2.62
Nitrogen (N)27.36

The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The application of this comprehensive suite of analytical techniques will ensure a thorough and robust characterization of 5-Chloro-triazolo[1,5-a]pyridine. By combining the structural information from NMR and MS, the purity assessment from HPLC, functional group confirmation from FTIR, and elemental composition from elemental analysis, researchers and drug development professionals can have high confidence in the identity and quality of this important heterocyclic compound.

References

Application Notes and Protocols for the Exploration of 5-Chloro-triazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors

Application Notes and Protocols for the Exploration of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors

Introduction: The Privileged Scaffold and the Strategic Imperative for New Kinase Inhibitors

The dysregulation of protein kinase activity is a cornerstone of numerous pathologies, most notably cancer, inflammatory disorders, and autoimmune diseases. This has established kinases as one of the most critical target classes in modern drug discovery. The[1][2][3]triazolo[1,5-a]pyrimidine and its pyridine bioisostere represent a class of "privileged scaffolds" in medicinal chemistry. Their structural resemblance to endogenous purines allows them to effectively interact with the ATP-binding sites of a multitude of enzymes, including a wide array of protein kinases such as CDK2 and PI3K.[4][5]

This guide focuses on a specific, underexplored subclass: 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine derivatives . While the broader triazolopyrimidine scaffold has been investigated for various biological activities, the strategic incorporation of a chlorine atom at the 5-position offers a compelling avenue for developing novel, potent, and selective kinase inhibitors.[3][4] Halogen atoms, particularly chlorine, are instrumental in kinase inhibitor design, often enhancing binding affinity through halogen bonding with the kinase hinge region, improving metabolic stability, and modulating the electronic properties of the core scaffold to fine-tune selectivity. Although derivatives bearing this specific substitution have been synthesized and investigated as potent tubulin inhibitors, their potential as kinase inhibitors remains a fertile ground for discovery.[6]

These application notes provide a comprehensive framework for the synthesis and evaluation of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine derivatives, guiding researchers from initial chemical synthesis to rigorous biochemical and cell-based characterization of their kinase inhibitory potential.

Part 1: Synthesis of the 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine Core

The foundational step in exploring this chemical series is the robust synthesis of the core scaffold. The following protocol is adapted from established methodologies for the synthesis of related compounds and provides a reliable route to the key 5-chloro intermediate.[6]

Synthetic Workflow Diagram

Synthesis_Workflowcluster_0Step 1: Cyclocondensationcluster_1Step 2: Chlorinationcluster_2Step 3: Diversification (Nucleophilic Substitution)A3-Amino-1,2,4-triazoleC5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneA->CNaOEt, EtOH, RefluxBEthyl AcetoacetateB->CE5-Methyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidineC->EDPOCl3, RefluxD->EGTarget 5-Chloro DerivativeE->GDIPEA, NMP, HeatFPrimary/Secondary Amine (R-NHR')F->G

Caption: Synthetic route to 5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivatives.

Protocol 1: Synthesis of 5-Methyl-7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine

This two-step protocol yields the key intermediate required for further diversification.

Step 1: Synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one

  • Reagents & Setup: To a solution of sodium ethoxide (prepared by dissolving 1.2 equivalents of sodium metal in absolute ethanol), add 3-amino-1,2,4-triazole (1.0 equivalent).

  • Addition: To the resulting suspension, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 2N HCl) to a pH of approximately 5-6.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum to yield the product as a solid.

Step 2: Synthesis of 5-Methyl-7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine

  • Reagents & Setup: Suspend the product from Step 1 (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Purification: Cautiously pour the residue onto crushed ice with vigorous stirring. The product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. This intermediate can often be used in the next step without further purification.

Protocol 2: Diversification via Nucleophilic Aromatic Substitution

The 7-chloro group is readily displaced by various nucleophiles, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

  • Reagents & Setup: In a suitable reaction vessel, dissolve 5-methyl-7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 equivalent) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary or secondary amine (1.2-1.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Reaction: Heat the reaction mixture to 80-120 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Part 2: Biochemical Evaluation of Kinase Inhibitory Activity

Once a library of compounds is synthesized, the primary assessment of their potential as kinase inhibitors is performed using in vitro biochemical assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Biochemical Assay Workflow

Biochemical_Assay_WorkflowACompound Serial Dilution(in DMSO)BAdd Compound/DMSO to Assay PlateA->BCAdd Purified Kinase EnzymeB->CDPre-incubation(Allows Compound-Kinase Binding)C->DEInitiate Reaction:Add ATP & SubstrateD->EFKinase Reaction Incubation(e.g., 30-60 min at 30°C)E->FGStop Reaction & Detect Signal(e.g., Add ADP-Glo™ Reagent)F->GHMeasure LuminescenceG->HIData Analysis:Plot Dose-Response CurveCalculate IC50H->I

Caption: Workflow for in vitro biochemical kinase inhibition assay.

Protocol 3: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a robust, high-throughput method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]

Materials:

  • Purified kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP (at or near the Kₘ for the specific kinase)

  • 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well or 96-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Plate Setup: Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Addition: Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes (the optimal time may need to be determined empirically).

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin substrate to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Kinase Selectivity Profile

A crucial aspect of kinase inhibitor development is understanding the selectivity profile. Data should be summarized in a table to compare the potency of the compounds against a panel of kinases.

Compound IDSubstitution (R)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Lead-1 -NH-Ph15250>10,000
Analog-1a -NH-(4-F-Ph)8180>10,000
Analog-1b -O-Ph5201,500>10,000
Staurosporine (Control)51020

Part 3: Cellular Activity and Target Engagement

Demonstrating that a compound inhibits a kinase in a purified system is the first step. The critical next step is to confirm that it can engage its target within a cellular environment and modulate downstream signaling pathways. Western blotting is a fundamental technique for this purpose.

Cellular Assay Workflow

Cellular_Assay_WorkflowASeed and Culture CellsBSerum Starve (to reduce basal signaling)A->BCTreat with Compound at various concentrationsB->CDStimulate Pathway (if necessary, e.g., with growth factor)C->DELyse Cells & Prepare Protein LysateD->EFQuantify Protein Concentration (BCA Assay)E->FGSDS-PAGEF->GHWestern Blot TransferG->HIAntibody Incubation (p-Substrate, Total Substrate, Loading Control)H->IJImaging and QuantificationI->JKAnalyze Inhibition of Substrate PhosphorylationJ->K

Caption: Workflow for assessing cellular kinase inhibition via Western blot.

Protocol 4: Western Blot for Downstream Substrate Phosphorylation

This protocol assesses the ability of a 5-chloro-[1][2][3]triazolo[1,5-a]pyridine derivative to inhibit a specific kinase signaling pathway in cultured cells.

Materials:

  • Appropriate cell line expressing the target kinase.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Test compounds and vehicle control (DMSO).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (specific for the phosphorylated substrate and the total substrate).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. If basal pathway activity is high, serum-starve cells for 12-24 hours.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 5, 10 µM) or DMSO for 1-4 hours.

  • Pathway Stimulation (Optional): If the pathway is quiescent, stimulate with the appropriate ligand (e.g., EGF, PDGF) for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Denature by heating at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST (BSA is preferred for phospho-antibodies).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-AKT Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) form of the substrate and/or a loading control protein (e.g., GAPDH, β-actin).

Conclusion and Future Directions

The 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold presents a promising, yet underexplored, platform for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with the proven importance of the broader triazolopyrimidine class in kinase-targeted drug discovery, provides a strong rationale for its investigation. The protocols outlined in this guide offer a systematic approach to synthesize, screen, and characterize these compounds, enabling researchers to elucidate their therapeutic potential. Further studies should focus on comprehensive kinase profiling to understand selectivity, co-crystallization with target kinases to reveal binding modes, and in vivo pharmacokinetic and efficacy studies in relevant disease models.

Application Notes & Protocols: Development of Antiviral Agents fromTriazolo[1,5-a]pyrimidines

Application Notes & Protocols: Development of Antiviral Agents from[1][2][3]Triazolo[1,5-a]pyrimidines

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine (TZP) core is a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to natural purines makes it an excellent candidate for development as an antiviral agent, particularly as an inhibitor of viral polymerases and other essential enzymes.[4][5] This guide provides a comprehensive overview for researchers and drug development professionals on the design, synthesis, and evaluation of novel antiviral agents derived from the TZP scaffold. We focus on inhibitors targeting the influenza A virus RNA-dependent RNA polymerase (RdRP) as a primary example, detailing the scientific rationale, step-by-step synthesis and screening protocols, and principles for data interpretation.

Section 1: Rationale and Design Strategy for TZP-based Antivirals

The foundation of a successful drug discovery campaign lies in a robust design strategy. The TZP scaffold serves as an exemplary starting point due to its proven track record and favorable chemical properties.

The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold: A Purine Bioisostere

The TZP ring system is isoelectronic with the purine heterocycle, meaning it has the same number of valence electrons and a similar electronic configuration.[4] This property allows TZP derivatives to act as mimetics of endogenous purines (adenine, guanine), enabling them to interact with the active sites of enzymes that process purine-based substrates, such as viral polymerases. This bioisosteric relationship is a cornerstone of the design strategy for developing TZP-based antiviral agents.[4][5]

cluster_0Purine Core (e.g., Adenine)cluster_1TZP Scaffold (Bioisostere)PurineTZPPurine->TZPBioisosteric Replacement

Caption: Bioisosteric relationship between purine and the TZP scaffold.

Mechanism-Based Design: Targeting Influenza Virus RdRP

A key target for anti-influenza drug development is the viral RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex composed of PA, PB1, and PB2 subunits. The interaction between the C-terminal domain of the PA subunit and the N-terminal region of the PB1 subunit is essential for the assembly and function of the polymerase complex.[1][4] Disrupting this protein-protein interaction (PPI) is a validated strategy for inhibiting viral replication. Several studies have successfully identified TZP derivatives that effectively inhibit this PA-PB1 interaction, establishing a clear mechanism of action.[1][6]

Caption: Inhibition of Influenza RdRP assembly by a TZP derivative.

Guiding Principles of Structure-Activity Relationship (SAR)

Systematic modification of the TZP core is crucial for optimizing antiviral potency and drug-like properties. SAR studies have revealed several key insights:

  • C2 Position: Functionalization at this position, often with various carboxamide moieties, is critical for potent inhibition of the PA-PB1 interaction.[2][7]

  • C5 and C7 Positions: Substituents at these positions significantly influence binding affinity and specificity. Aromatic or bulky groups are often favored. The relative positioning of these substituents can drastically alter activity.[1][6]

  • Aromatization: Aromatization of the dihydro-TZP core can lead to compounds that are easier to purify and handle, while retaining potent antiviral activity.[8]

Section 2: Synthesis Protocols for TZP Antiviral Agents

The synthesis of TZP derivatives is typically straightforward, allowing for the rapid generation of compound libraries for screening. The following protocols describe a common and efficient route.

Protocol 2.1: Regioselective Synthesis of 5,7-Disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine Core

This protocol outlines the fundamental one-step cyclocondensation reaction to form the TZP nucleus. The choice of the 1,3-dicarbonyl compound determines the substituents at the C5 and C7 positions.[1][4]

Objective: To synthesize a core TZP scaffold via a regioselective condensation reaction.

Materials & Reagents:

  • 3-Amino-1,2,4-triazole

  • 1-Phenylbutane-1,3-dione (or other 1,3-dicarbonyl compound)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid, add the 1,3-dicarbonyl compound (e.g., 1-phenylbutane-1,3-dione, 1.1 eq).

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours, monitoring progress by TLC.

    • Causality Note: The acidic medium catalyzes the initial condensation between the amino group of the triazole and one of the carbonyls. The high temperature provides the necessary activation energy for the subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.

  • After completion, allow the mixture to cool to room temperature. A precipitate will typically form.

  • Pour the reaction mixture into ice-cold water to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Dry the product under vacuum. The resulting solid (e.g., 5-methyl-7-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine) can be used in the next step or purified further by recrystallization or column chromatography if necessary.

Protocol 2.2: Functionalization at the C2 Position via Amide Coupling

This protocol describes the synthesis of C2-carboxamide derivatives, a class of TZP compounds that show potent inhibition of the influenza PA-PB1 interaction.[7][8] This example assumes a starting material with a C2-carboxylate group, which can be synthesized using similar methods to Protocol 2.1 but starting with ethyl 5-amino-1,2,4-triazole-3-carboxylate.[7]

Objective: To synthesize a C2-carboxamide TZP derivative via a standard amide coupling reaction.

Materials & Reagents:

  • Ethyl 5-methyl-7-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl, 1N)

  • Desired amine (e.g., 4-fluorobenzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Ester Hydrolysis: a. Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio). b. Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). c. Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3 with 1N HCl to precipitate the carboxylic acid. d. Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

  • Amide Coupling: a. Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. b. Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Causality Note: HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester intermediate. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the formation of the amide bond. c. Stir the reaction mixture at room temperature for 6-12 hours. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the final C2-carboxamide derivative.

Section 3: Antiviral Screening Cascade

A tiered screening approach is essential for efficiently identifying and validating promising antiviral candidates. This cascade begins with broad cellular assays to assess general antiviral activity and cytotoxicity, followed by specific mechanistic assays to confirm the intended mode of action.

cluster_workflowAntiviral Screening WorkflowATZP Compound LibraryBPrimary Screening:Cell-Based Antiviral Assay(e.g., CPE Reduction)A->BCCytotoxicity Assay(Parallel Plate)A->CDCalculate EC50, CC50Determine Selectivity Index (SI)B->DC->DEHit Identification(Potent EC50, High SI)D->EFSecondary Screening:Target-Based Mechanistic Assay(e.g., PA-PB1 ELISA)E->FHLead Candidate(Confirmed Mechanism & Cellular Activity)E->HGDetermine IC50F->GG->H

Caption: A typical workflow for screening and validating TZP antiviral candidates.

Protocol 3.1: Primary Screening - Cytopathic Effect (CPE) Reduction Assay

This assay is a cornerstone of antiviral screening, providing a robust measure of a compound's ability to protect cells from virus-induced death.[9]

Objective: To quantify the antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) of test compounds in a cell-based model.

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

  • Virus stock with a known titer (e.g., Influenza A/PR/8/34)

  • Assay medium (e.g., MEM with 2% FBS and antibiotics)

  • Test compounds and positive control (e.g., Ribavirin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Neutral Red dye)

Procedure:

  • Cell Seeding: Seed MDCK cells into two sets of 96-well plates (one for antiviral activity, one for cytotoxicity) at a density that will form a near-confluent monolayer overnight. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of test compounds in assay medium. A typical starting concentration is 100 µM with 8 half-log dilutions.[9]

  • Compound Treatment: The next day, remove the growth medium from the plates and add the diluted compounds. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Virus Infection: To the "antiviral activity" plate, add the virus at a multiplicity of infection (MOI) that causes >80% cell death in 48-72 hours. Do not add virus to the "cytotoxicity" plate.

  • Incubation: Incubate both plates at 37°C, 5% CO₂ for 48-72 hours, until significant CPE is observed in the virus control wells.

  • Viability Measurement: Remove plates from the incubator. Add the cell viability reagent to all wells of both plates according to the manufacturer's instructions. Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Antiviral Activity (EC₅₀):

      • Normalize the data: [(Signal_test - Signal_virus_control) / (Signal_cell_control - Signal_virus_control)] * 100.

      • Plot the percentage of cell protection against the log of compound concentration and fit to a four-parameter dose-response curve to determine the 50% effective concentration (EC₅₀).[3]

    • Cytotoxicity (CC₅₀):

      • Normalize the data: (Signal_test / Signal_cell_control) * 100.

      • Plot the percentage of cell viability against the log of compound concentration to determine the 50% cytotoxic concentration (CC₅₀).[3]

    • Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a better therapeutic window.[3][9]

Protocol 3.2: Secondary Screening - PA-PB1 Protein-Protein Interaction ELISA

This assay validates that "hits" from the primary screen are acting via the intended mechanism.[1]

Objective: To quantify the inhibitory effect (IC₅₀) of test compounds on the interaction between influenza polymerase subunits PA and PB1.

Materials:

  • Recombinant influenza PA-C terminal domain (e.g., His-tagged) and PB1-N terminal domain (e.g., GST-tagged)

  • High-binding 96-well ELISA plates

  • Coating, blocking, and washing buffers

  • Primary antibody against one tag (e.g., anti-GST)

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • Test compounds

Brief Procedure:

  • Coating: Coat the ELISA plate with the His-tagged PA protein overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.

  • Inhibitor Incubation: Wash the plate. Add serial dilutions of the test compounds, followed immediately by the GST-tagged PB1 protein. Incubate for 1-2 hours to allow for binding and potential inhibition.

  • Detection: Wash away unbound protein and compound. Add the primary anti-GST antibody, incubate, and wash. Add the HRP-conjugated secondary antibody, incubate, and wash.

  • Signal Development: Add TMB substrate. After sufficient color development, add Stop Solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[1]

Section 4: Data Interpretation and SAR Analysis

The ultimate goal is to identify compounds with potent target engagement (low IC₅₀), strong cellular antiviral activity (low EC₅₀), and minimal toxicity (high CC₅₀), resulting in a high Selectivity Index.

Compound IDC2-SubstituentC5-SubstituentC7-SubstituentPA-PB1 IC₅₀ (µM)[1]Antiviral EC₅₀ (µM)[1]Cytotoxicity CC₅₀ (µM)[1]Selectivity Index (SI)
TZP-01 -CONH-Bn-CH₃-Ph19.516.0>200>12.5
TZP-02 -CONH-Bn-Ph-CH₃45.252.1>200>3.8
TZP-03 -CONH-(4-F-Bn)-CH₃-Ph8.37.5>200>26.7
TZP-04 -COOH-CH₃-Ph>100>100>200-

Analysis of Hypothetical Data:

  • Comparison of TZP-01 and TZP-02: The inversion of the methyl and phenyl groups at the C5 and C7 positions resulted in a >2-fold loss of activity in both the mechanistic and cellular assays. This highlights the specific spatial requirements of the binding pocket.[1]

  • Impact of C2-Substituent: Comparing TZP-01 to its carboxylic acid precursor TZP-04 demonstrates the necessity of the C2-benzamide moiety for activity. The free acid is inactive.

  • SAR Optimization: The addition of a fluorine atom to the benzyl group (TZP-03 ) led to a >2-fold improvement in both IC₅₀ and EC₅₀ values compared to TZP-01 . This suggests a favorable interaction within the binding site, possibly a hydrogen bond or hydrophobic interaction, and points to a clear path for further optimization.

  • Correlation and Discrepancies: A strong correlation between the PA-PB1 IC₅₀ and the antiviral EC₅₀ for compounds 1-3 suggests that the cellular activity is driven by the intended mechanism. In cases where a compound has a potent IC₅₀ but a weak EC₅₀, it may indicate poor cell permeability, rapid metabolism, or low solubility, which would require further ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[2][7]

Conclusion

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a highly promising platform for the discovery of novel antiviral agents. By leveraging a mechanism-based design strategy coupled with a systematic screening cascade, researchers can efficiently identify and optimize potent lead compounds. The protocols and interpretive guidelines presented here provide a solid framework for advancing TZP derivatives from initial chemical synthesis to validated antiviral hits, paving the way for the development of next-generation therapeutics against influenza and other viral pathogens.

Synthesis of antibacterialtriazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Antibacterial[1][2][3]Triazolo[1,5-a]pyrimidines

Authored by Gemini, Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in circumventing existing resistance mechanisms.[2] These purine bioisosteres are versatile cores for designing inhibitors of essential bacterial processes, including cell-wall biosynthesis and DNA replication.[4][5] This document provides a comprehensive guide for researchers, detailing field-proven synthetic methodologies, critical mechanistic insights, and step-by-step protocols for the rational design and synthesis of potent antibacterial triazolo[1,5-a]pyrimidine derivatives.

Introduction: The Rationale for Triazolo[1,5-a]pyrimidines in Antibacterial Drug Discovery

The chemical scaffold of a potential drug is the foundation of its therapeutic activity. Triazolo[1,5-a]pyrimidines are considered analogues of DNA purine bases, making them plausible substrates for various enzymatic processes and thus excellent candidates for drug development.[5] Their fused heterocyclic system offers a rigid, three-dimensional structure that can be strategically functionalized to achieve high-affinity interactions with bacterial targets.

Notably, derivatives of this class have shown potent activity against multidrug-resistant (MDR) pathogens, such as vancomycin-resistant Enterococcus faecium (VRE), a major cause of nosocomial infections.[1] The mechanism of action for some of the most promising compounds involves the inhibition of cell-wall biosynthesis, a clinically validated and highly effective antibacterial strategy.[4][5] Other derivatives have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), showcasing the scaffold's versatility.[6][7]

This guide focuses on the most robust and adaptable synthetic routes to access these compounds, enabling the rapid generation of chemical libraries for structure-activity relationship (SAR) studies.

Core Synthetic Strategies & Mechanistic Considerations

The construction of the triazolo[1,5-a]pyrimidine core can be achieved through several efficient pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy 1: Three-Component Biginelli-Like Condensation

This is a highly efficient one-pot method for creating a focused library of 4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines.[1] The reaction's power lies in its convergence, rapidly building molecular complexity from simple, often commercially available precursors.

Causality Behind the Method: The reaction proceeds via the condensation of three key components:

  • A 3-amino-1,2,4-triazole derivative: This provides the triazole portion of the final fused ring system. The substituent at the 2-position of the final product (R¹) is determined by the substituent on this starting material.

  • An aldehyde (R³-CHO): This component introduces the substituent at the C7 position (R³), a critical locus for tuning biological activity.

  • A β-dicarbonyl compound: Typically an acetoacetamide or ethyl acetoacetate, this provides the atoms for the C5, C6, and the substituent at C5 (R²) of the pyrimidine ring.

This multicomponent reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF, driving the reaction to completion in a short timeframe.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 3-Amino-5-R¹-1,2,4-triazole p1 One-Pot Condensation (e.g., DMF, 130-160 °C) r1->p1 r2 Aldehyde (R³-CHO) r2->p1 r3 β-Dicarbonyl (R²-COCH₂-CONH₂) r3->p1 prod 2-R¹-5-R²-7-R³-4,7-dihydro- [1,2,4]triazolo[1,5-a]pyrimidine p1->prod Biginelli-Like Heterocyclization

Caption: Workflow for the Three-Component Synthesis.

Strategy 2: Sequential Synthesis via a 7-Chloro Intermediate

For accessing derivatives with diverse functionalities at the C7 position, particularly those introduced via nucleophilic substitution, a multi-step approach is often superior. This strategy involves first constructing a stable intermediate, which is then elaborated.

Causality Behind the Method:

  • Core Formation: A[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is first synthesized. This is often achieved by reacting 3-amino-1,2,4-triazole with a β-ketoester like ethyl benzoylacetate.[8]

  • Activation: The hydroxyl group at C7 is a poor leaving group. It is converted to a highly reactive chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[9] This creates a 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine intermediate.

  • Diversification: The chlorine atom at C7 is now susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide array of substituents (e.g., alkoxy, phenoxy, amino groups) by reacting the chloro-intermediate with the corresponding nucleophile (alcohols, phenols, amines).[9][10] This late-stage functionalization is highly valuable for SAR exploration.

G A 3-Amino-1,2,4-triazole + β-Ketoester B [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol A->B Cyclocondensation C 7-Chloro Intermediate B->C Chlorination (POCl₃) E 7-Substituted Final Product C->E Nucleophilic Substitution D Nucleophile (R-OH, R-SH, R-NH₂) D->E

Caption: Sequential Synthesis via a 7-Chloro Intermediate.

Mechanistic Insight: The Dimroth Rearrangement

When synthesizing fused triazole systems, chemists must be aware of the potential for isomeric products. The Dimroth rearrangement is a crucial concept in this context, describing the isomerization between different fused triazolopyrimidine systems, such as the conversion of a[1][2][3]triazolo[4,3-c]pyrimidine to the more thermodynamically stable[1][2][3]triazolo[1,5-c]pyrimidine isomer.[3][11]

This rearrangement typically occurs under acidic or basic conditions and involves a ring-opening of the pyrimidine, followed by rotation and re-closure.[12] While the [1,5-a] isomer is often the desired and most stable product from common synthetic routes, understanding this potential rearrangement is vital for reaction design and product characterization to ensure the correct isomer has been synthesized.[11]

G A Less Stable Isomer (e.g., [4,3-c]) B Open-Chain Intermediate A->B Ring Opening (Acid/Base/Heat) C More Stable Isomer (e.g., [1,5-c] or [1,5-a]) B->C Rotation & Re-closure

Caption: The Dimroth Rearrangement Concept.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the triazolo[1,5-a]pyrimidine scaffold has yielded critical insights into the structural requirements for potent antibacterial activity. The following table summarizes key SAR findings from studies targeting E. faecium and other bacteria.[1][6][13]

PositionSubstituent Effect on Antibacterial ActivityRationale / Target Interaction
C7-Phenyl para-Substitution is critical. Small electron-donating groups (e.g., -OH, -OCH₃) decrease activity.[1] Electron-withdrawing groups (e.g., -CF₃, -CN) often retain or improve activity.[1]This position is a key vector for exploring the binding pocket. The electronic nature and size of the substituent directly modulate target affinity.
C7-Phenyl para-Dialkylamino groups (e.g., -NMe₂, -NEt₂) significantly boost potency. The -NMe₂ group showed a 2-fold improvement over the lead compound.[1]These groups likely act as hydrogen bond acceptors or engage in favorable electrostatic interactions within the target's active site.
C5 A methyl group is commonly found in active compounds.[1]Provides a balance of steric bulk and lipophilicity without hindering binding.
N4 The N4 nitrogen of the core scaffold is crucial for efficacy.Forms a critical hydrogen bond with key amino acid residues (e.g., Asn46) in the active site of bacterial DNA gyrase.[6]
C2 Often substituted with alkylthio groups (e.g., -S-benzyl).This group can be modified to tune pharmacokinetic properties like metabolic stability.[1]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory professionals. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Three-Component Synthesis of 2-(Benzylthio)-7-(4-dimethylaminophenyl)-5-methyl-4,7-dihydro[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxamide[4]

This protocol is an exemplar of the Biginelli-like reaction for synthesizing a highly potent derivative.

Materials & Reagents:

  • 4-Dimethylaminobenzaldehyde (I)

  • Acetoacetamide (II)

  • 3-Amino-5-(benzylthio)-1,2,4-triazole (III)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 4-dimethylaminobenzaldehyde (0.22 g, 1.5 mmol), acetoacetamide (0.15 g, 1.5 mmol), and 3-amino-5-(benzylthio)-1,2,4-triazole (0.31 g, 1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (approx. 0.5 mL) to the flask to create a slurry.

  • Heating: Place the flask in a preheated oil bath or heating mantle and heat the mixture to 140-150 °C with vigorous stirring.

  • Reaction Monitoring: Maintain the temperature for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane).

  • Workup & Precipitation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Isolation: Add acetone (15-20 mL) to the cooled reaction mixture. Stir for several minutes. A precipitate should form.

  • Purification: Allow the mixture to stand for at least 2 hours (or overnight) to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold acetone, and dry under vacuum. The resulting off-white solid is the target compound. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Synthesis of 7-Alkoxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines[8][9]

This two-step protocol demonstrates the functionalization of a 7-chloro intermediate.

Step A: Synthesis of 5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one

  • Combine 3-amino-1,2,4-triazole (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a flask.

  • Heat the mixture at 160 °C for 2 hours with no solvent.

  • Cool the reaction mixture and triturate with diethyl ether.

  • Filter the resulting solid, wash with ether, and dry to yield the pyrimidin-7-ol intermediate.

Step B: Chlorination and Nucleophilic Substitution

  • Chlorination: Suspend the pyrimidin-7-ol intermediate (1 equivalent) in excess phosphorus oxychloride (POCl₃). Reflux the mixture for 3 hours.

  • Quenching: Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Isolation: A precipitate of 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine will form. Filter the solid, wash thoroughly with water, and dry.

  • Substitution: Dissolve the 7-chloro intermediate (1 equivalent) and the desired alcohol (e.g., heptyl alcohol, 1.1 equivalents) in a suitable solvent like acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the mixture.

  • Heating: Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Workup: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final 7-alkoxy product.

Antibacterial Activity Data

The following table presents Minimum Inhibitory Concentration (MIC) data for selected compounds, highlighting the impact of structural modifications.

Compound IDC7-Phenyl SubstituentC5 SubstituentTarget OrganismMIC (µg/mL)Reference
1 4-isopropoxy-CH₃E. faecium8[1][4]
16 4-dimethylamino-CH₃E. faecium4[1][4]
9a 4-fluorophenyl2-thienylS. aureus0.5[14]
9a 4-fluorophenyl2-thienylE. coli1.0[14]
9n 4-(trifluoromethyl)phenyl4-chlorophenylS. aureus16 (µM)[6]
9o 4-(trifluoromethyl)phenyl4-methoxyphenylB. subtilis16 (µM)[6]

Conclusion

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a highly promising platform for the development of next-generation antibacterial agents. The synthetic routes described herein, particularly the convergent three-component condensation and the versatile sequential functionalization approach, provide researchers with powerful and efficient tools to generate diverse chemical libraries. By leveraging the established structure-activity relationships and robust synthetic protocols outlined in this guide, the scientific community can accelerate the discovery of novel drug candidates capable of combating the growing threat of antibiotic resistance.

References

The Agricultural Applications of Triazolo[1,5-a]pyrimidines: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocyclic system that has garnered significant attention in agricultural research and development.[2][4] Its unique chemical structure, which is isoelectronic with the purine ring system, allows for a diverse range of biological activities, making it a valuable pharmacophore in the design of modern agrochemicals.[4][5] This technical guide provides an in-depth exploration of the application of triazolo[1,5-a]pyrimidines as herbicides, fungicides, and plant growth regulators, complete with detailed application notes and experimental protocols for researchers, scientists, and professionals in the field.

Triazolo[1,5-a]pyrimidines as Herbicides: Potent Inhibitors of Acetolactate Synthase

The most prominent application of triazolo[1,5-a]pyrimidines in agriculture is as herbicides.[6] Several commercially successful herbicides, including florasulam, diclosulam, and penoxsulam, are based on this chemical scaffold.[7][8] Their efficacy stems from their ability to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3][9] As this pathway is absent in animals, these herbicides exhibit low toxicity to mammals and other wildlife.[1][9]

Mechanism of Action: ALS Inhibition

Triazolopyrimidine sulfonamide herbicides act as potent inhibitors of Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][8] This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids. By binding to the ALS enzyme, these herbicides block the production of these vital amino acids, leading to the cessation of cell division and plant growth, ultimately resulting in the death of susceptible weed species.[2]

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by Triazolo[1,5-a]pyrimidine Pyruvate Pyruvate 2-Acetolactate 2-Acetolactate Pyruvate->2-Acetolactate ALS (Acetolactate Synthase) ... ... Pyruvate->... 2-Acetolactate->... 2-Ketobutyrate 2-Ketobutyrate 2-Aceto-2-hydroxybutyrate 2-Aceto-2-hydroxybutyrate 2-Ketobutyrate->2-Aceto-2-hydroxybutyrate ALS (Acetolactate Synthase) 2-Aceto-2-hydroxybutyrate->... Valine Valine ...->Valine Isoleucine Isoleucine ...->Isoleucine Leucine Leucine ...->Leucine Triazolo[1,5-a]pyrimidine\nHerbicide Triazolo[1,5-a]pyrimidine Herbicide ALS (Acetolactate Synthase) ALS (Acetolactate Synthase) Triazolo[1,5-a]pyrimidine\nHerbicide->ALS (Acetolactate Synthase) Binds and Inhibits

Caption: Inhibition of Acetolactate Synthase (ALS) by Triazolo[1,5-a]pyrimidine Herbicides.

Application Notes and Protocols: Herbicide Efficacy Bioassay

The following protocol outlines a whole-plant bioassay to determine the efficacy of triazolo[1,5-a]pyrimidine herbicides on target weed species. This method is crucial for screening new compounds, determining effective application rates, and assessing potential crop tolerance.

Objective: To evaluate the herbicidal activity of a test triazolo[1,5-a]pyrimidine compound on a selected weed species.

Materials:

  • Test triazolo[1,5-a]pyrimidine compound

  • Seeds of a susceptible weed species (e.g., Descurainia sophia) and a tolerant crop species.[7]

  • Commercial standard herbicide (e.g., florasulam)

  • Pots (10 cm diameter) filled with a sterile potting mix

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Spraying equipment calibrated for uniform application

  • Analytical balance, volumetric flasks, and pipettes

  • Surfactant/adjuvant (as recommended for the herbicide class)

Protocol:

  • Seed Germination and Plant Growth:

    • Sow 5-10 seeds of the weed and crop species in separate pots.

    • Place the pots in a growth chamber or greenhouse maintained at optimal conditions for the selected species (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed to maintain adequate soil moisture.

    • Thin the seedlings to a uniform number (e.g., 3 plants per pot) once they have reached the 2-3 leaf stage.

  • Herbicide Solution Preparation:

    • Prepare a stock solution of the test compound and the standard herbicide in a suitable solvent (e.g., acetone or DMSO).

    • Prepare a series of dilutions from the stock solution to achieve the desired application rates (e.g., 0, 10, 50, 100, 200 g active ingredient per hectare).

    • Incorporate a surfactant/adjuvant into the spray solutions according to the manufacturer's recommendations to enhance herbicide uptake.

  • Herbicide Application:

    • When the plants reach the 4-6 leaf stage, apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage.

    • Include a control group that is sprayed only with the carrier solution (water + adjuvant).

    • Each treatment should be replicated at least three times.

  • Data Collection and Analysis:

    • Visually assess the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT).

    • At 21 DAT, harvest the above-ground biomass of the plants.

    • Determine the fresh weight of the harvested biomass.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

    • Calculate the percentage of growth inhibition for each treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the GR50 (the dose required to inhibit growth by 50%).

Compound Weed Species Application Rate (g ai/ha) Growth Inhibition (%)
Compound ADescurainia sophia (Susceptible)37.5>80
Compound BDescurainia sophia (Susceptible)37.5>80
Tribenuron-methylDescurainia sophia (Susceptible)37.5>80
Compound ADescurainia sophia (Resistant - P197L)150~60
Compound BDescurainia sophia (Resistant - P197L)150~100
Tribenuron-methylDescurainia sophia (Resistant - P197L)150<30
Data adapted from a study on novel triazolopyrimidine derivatives against susceptible and resistant weeds.[7]

Triazolo[1,5-a]pyrimidines as Fungicides: A Dual-Pronged Approach

Certain triazolo[1,5-a]pyrimidine derivatives have demonstrated significant antifungal activity against a range of plant pathogens.[10][11] Their mechanisms of action appear to be multifaceted, with different compounds exhibiting distinct modes of action, providing a broader spectrum of control and potentially mitigating the development of resistance.

Mechanisms of Action

Two primary mechanisms have been identified for the antifungal activity of triazolo[1,5-a]pyrimidines:

  • Tubulin Polymerization Promotion: Some derivatives act as promoters of tubulin polymerization, exhibiting a paclitaxel-like mode of action.[1] This disruption of microtubule dynamics interferes with essential cellular processes such as mitosis and cell division, leading to fungal cell death.

  • Acetohydroxyacid Synthase (AHAS) Inhibition: Similar to their herbicidal counterparts, some triazolopyrimidine fungicides inhibit AHAS in fungi.[3] This enzyme is also crucial for the biosynthesis of branched-chain amino acids in fungi, and its inhibition leads to fungal growth inhibition and mortality.

Fungicide_Mechanisms cluster_main Triazolo[1,5-a]pyrimidine Fungicide cluster_tubulin Mechanism 1: Tubulin Polymerization cluster_ahas Mechanism 2: AHAS Inhibition TP_Fungicide Triazolo[1,5-a]pyrimidine Fungicide Tubulin Tubulin TP_Fungicide->Tubulin Promotes Polymerization AHAS AHAS TP_Fungicide->AHAS Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Disrupted Cell Division Disrupted Cell Division Microtubules->Disrupted Cell Division Pyruvate Pyruvate Branched-Chain\nAmino Acids Branched-Chain Amino Acids Pyruvate->Branched-Chain\nAmino Acids AHAS Inhibited Fungal Growth Inhibited Fungal Growth Branched-Chain\nAmino Acids->Inhibited Fungal Growth

Caption: Dual mechanisms of action of Triazolo[1,5-a]pyrimidine fungicides.

Application Notes and Protocols: In Vitro Antifungal Bioassay

This protocol describes a poisoned food technique to assess the in vitro antifungal activity of triazolo[1,5-a]pyrimidine compounds against mycelial growth of pathogenic fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific fungal pathogen.

Materials:

  • Test triazolo[1,5-a]pyrimidine compound

  • Pure culture of a target fungal pathogen (e.g., Botrytis cinerea, Phytophthora infestans)[10]

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Sterile cork borer (5 mm diameter)

  • Incubator

Protocol:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the test compound in DMSO.

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO does not inhibit fungal growth (typically <1%).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelium facing down, at the center of each PDA plate (both amended and control plates).

  • Incubation:

    • Incubate the inoculated plates at the optimal temperature for the growth of the specific fungus (e.g., 25 ± 1°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment.

    • Determine the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Compound Fungal Pathogen Concentration (µg/mL) Inhibition Rate (%)
Compound 4Cucumber Botrytis cinerea5075.86
Compound 5hCucumber Botrytis cinerea5072.31
Compound 5oCucumber Botrytis cinerea5080.38
Compound 5rCucumber Botrytis cinerea5073.57
Compound 4Strawberry Botrytis cinerea5082.68
Compound 5hStrawberry Botrytis cinerea5074.37
Compound 5oStrawberry Botrytis cinerea5075.31
Compound 5rStrawberry Botrytis cinerea5079.85
Data adapted from a study on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives.[12]

Triazolo[1,5-a]pyrimidines as Plant Growth Regulators: Modulating Plant Development

Beyond their pesticidal activities, certain triazole compounds, including some triazolopyrimidines, function as plant growth regulators (PGRs).[13][14] These compounds can influence various aspects of plant growth and development, offering opportunities to improve crop quality and yield.

Mechanism of Action: Gibberellin Biosynthesis Inhibition

The primary mode of action for triazole-based PGRs is the inhibition of gibberellin biosynthesis.[3] Specifically, they inhibit the cytochrome P450-dependent monooxygenases that catalyze the oxidation of kaurene to kaurenoic acid, a key step in the gibberellin biosynthetic pathway. The reduction in gibberellin levels leads to a decrease in cell elongation, resulting in more compact plants.

PGR_Mechanism cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Inhibition by Triazole PGR Geranylgeranyl\nDiphosphate Geranylgeranyl Diphosphate ent-Kaurene ent-Kaurene Geranylgeranyl\nDiphosphate->ent-Kaurene Cytochrome P450 Monooxygenases ent-Kaurenoic Acid ent-Kaurenoic Acid ent-Kaurene->ent-Kaurenoic Acid Cytochrome P450 Monooxygenases ... ... ent-Kaurenoic Acid->... Bioactive\nGibberellins Bioactive Gibberellins ...->Bioactive\nGibberellins Stem Elongation Stem Elongation Bioactive\nGibberellins->Stem Elongation Triazole\nPGR Triazole PGR Cytochrome P450\nMonooxygenases Cytochrome P450 Monooxygenases Triazole\nPGR->Cytochrome P450\nMonooxygenases Inhibits Reduced Stem Elongation Reduced Stem Elongation Triazole\nPGR->Reduced Stem Elongation Leads to

Caption: Inhibition of gibberellin biosynthesis by triazole plant growth regulators.

Application Notes and Protocols: Evaluating Plant Growth Regulator Effects

This protocol provides a framework for assessing the effects of triazolo[1,5-a]pyrimidine-based PGRs on plant height and yield components in a greenhouse or field setting.

Objective: To quantify the impact of a test PGR on the growth and yield of a target crop.

Materials:

  • Test triazolo[1,5-a]pyrimidine PGR compound

  • Seeds or seedlings of a target crop species (e.g., tomato, wheat)

  • Pots or field plots

  • Standard PGR for comparison (e.g., paclobutrazol)

  • Application equipment (e.g., sprayer for foliar application, drenching equipment for soil application)

  • Measuring tools (e.g., ruler, calipers)

  • Harvesting and threshing equipment (for field trials)

Protocol:

  • Experimental Setup:

    • Establish a randomized complete block design with at least four replications for each treatment.

    • Treatments should include an untreated control, the test PGR at various concentrations, and a standard PGR.

  • PGR Application:

    • Apply the PGR at the appropriate growth stage for the target crop and desired effect (e.g., early vegetative stage for height control).

    • Application methods can include foliar spray or soil drench. Ensure uniform application.

  • Data Collection:

    • Vegetative Growth:

      • Measure plant height from the soil surface to the apical meristem at regular intervals throughout the growing season.

      • Measure stem diameter at a fixed point on the main stem.

      • Record the number of leaves or tillers per plant.

    • Reproductive Growth and Yield:

      • Record the time to flowering and fruit set.

      • At maturity, harvest the plants from a defined area within each plot.

      • Measure total biomass, grain yield (for cereals), or fruit yield (for fruiting crops).

      • Determine yield components such as the number of fruits per plant, fruit weight, or 1000-grain weight.

  • Data Analysis:

    • Analyze the collected data using ANOVA to determine the significance of treatment effects.

    • Use mean separation tests (e.g., Tukey's HSD) to compare individual treatment means.

Treatment Seedling Height (cm) First Fruiting Cluster Position (node) Number of Fruits per Plant
Control25.48.515.2
Diniconazole (5 ppm)18.27.815.5
Hexaconazole (5 ppm)20.17.915.3
Data adapted from a study on the effect of triazole growth regulators on tomato.[1]

Conclusion

The triazolo[1,5-a]pyrimidine scaffold represents a cornerstone in the development of modern agricultural chemicals. Its versatility has led to the successful commercialization of potent herbicides and shows significant promise for the development of novel fungicides and plant growth regulators. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the potential of this remarkable class of compounds, contributing to the advancement of sustainable and efficient agricultural practices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-triazolo[1,5-a]pyridine Synthesis

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key heterocyclic compound.

Introduction

5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a vital scaffold in medicinal chemistry and materials science.[4] Its synthesis, while conceptually straightforward, can present challenges related to yield, purity, and side-product formation. This document provides a comprehensive guide to navigate these complexities, drawing upon established synthetic principles and practical laboratory experience.

The primary synthetic route involves a two-step process: the formation of a hydrazinopyridine intermediate followed by cyclization to form the fused triazole ring system. Understanding the nuances of each step is critical for optimizing the overall synthesis.

Synthetic Workflow Overview

The synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is typically achieved through a two-step sequence starting from 2,6-dichloropyridine. The initial step involves a nucleophilic aromatic substitution to generate 2-chloro-6-hydrazinopyridine. This intermediate is then cyclized using a one-carbon electrophile to yield the final product.

Synthesis_WorkflowA2,6-DichloropyridineB2-Chloro-6-hydrazinopyridineA->BHydrazine HydrateC5-Chloro-[1,2,4]triazolo[1,5-a]pyridineB->CCyclizing Agent(e.g., Triethyl Orthoformate)

Technical Support Center: Purification of 5-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Chloro-triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this important heterocyclic compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of 5-Chloro-triazolo[1,5-a]pyridine.

Q1: What are the typical impurities I should expect in my crude 5-Chloro-triazolo[1,5-a]pyridine?

A1: Impurities are almost always a direct consequence of the synthetic route employed. Common synthesis pathways for the[1][2][3]triazolo[1,5-a]pyridine core involve the cyclization of 2-aminopyridine derivatives or N-(pyridin-2-yl)amidines.[2] Therefore, you should anticipate the following types of impurities:

  • Unreacted Starting Materials: Such as the corresponding 2-aminopyridine precursor.

  • Reaction Intermediates: Incomplete cyclization can leave partially reacted intermediates in your crude product.

  • By-products: Depending on the reagents used (e.g., oxidizing agents like PIFA or I₂/KI), side-reaction products may be present.[2]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., toluene, DMF) may be retained.

  • Reagent-derived Impurities: Excess reagents or their decomposition products.

Q2: My compound has poor solubility. What are some initial solvent recommendations for purification?

A2: The fused heterocyclic system of 5-Chloro-triazolo[1,5-a]pyridine, with its multiple nitrogen atoms, imparts a degree of polarity. Analogous structures like 1H-1,2,3-triazolo[4,5-b]pyridine show moderate solubility in polar protic solvents like methanol and ethanol, and higher solubility in polar aprotic solvents like DMSO and DMF.[4] Conversely, they exhibit limited solubility in non-polar solvents such as hexanes or toluene.[4]

For purification purposes:

  • For Column Chromatography: Start with moderately polar solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Hexanes.

  • For Recrystallization: Consider alcohols (Isopropanol, Ethanol), esters (Ethyl Acetate), or ketones (Acetone), potentially with a non-polar co-solvent (Hexanes, Heptane) to induce precipitation.

Q3: Should I use Recrystallization or Column Chromatography to purify my material?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a crude product that is already substantially pure (>90%) and solid. It is fast, economical, and scalable.

  • Column Chromatography is necessary when impurities have similar polarity to the product or when multiple components are present in significant quantities.[5] It offers superior separation but is more time-consuming and resource-intensive.

Below is a decision workflow to guide your choice.

G start Crude Product Analysis is_solid Is the crude material a solid? start->is_solid purity_check Estimate purity by TLC/LCMS/NMR (Is it >90% pure?) is_solid->purity_check Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily/Tarry) recrystallization Attempt Recrystallization purity_check->recrystallization Yes purity_check->chromatography No end_purified Purified Product recrystallization->end_purified chromatography->end_purified

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guide for Column Chromatography

Column chromatography is a powerful technique but can present challenges. This guide addresses specific issues in a Q&A format.

Q4: I'm seeing significant tailing/streaking of my compound on the TLC plate and column. What's causing this?

A4: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like 5-Chloro-triazolo[1,5-a]pyridine on standard silica gel.

Causality: The pyridine nitrogen atom is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to slow and uneven movement down the column, resulting in tailing.

Solution: To mitigate this, you must neutralize the acidic sites on the silica or suppress the basicity of your compound.

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase.[6]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. It will compete with your compound for binding to the acidic sites on the silica, allowing your product to elute symmetrically.

    • Pyridine: A small amount of pyridine (0.1-0.5%) can also be used.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.

Q5: My compound won't elute from the column, even with a high concentration of polar solvent. Why?

A5: This issue, known as "streaking at the baseline," suggests an extremely strong interaction with the stationary phase or insolubility in the mobile phase.

Causality & Solutions:

  • Extreme Acidity of Silica: As mentioned above, the basic nitrogen in your molecule may be binding almost irreversibly to a particularly acidic batch of silica gel.

    • Troubleshooting Step: Try flushing the column with your mobile phase containing 1-2% triethylamine. If the compound begins to move, this confirms the issue. For future runs, pre-treat your silica by slurrying it in the eluent containing the basic modifier before packing the column.[6]

  • Insolubility: Your compound may be precipitating at the top of the column when it comes into contact with the non-polar start of your gradient.

    • Troubleshooting Step: Ensure your compound is fully soluble in the solvent system you are using. If you loaded the sample in a strong solvent like DCM or DMF, it might crash out when the much less polar mobile phase (e.g., 95:5 Hexane:EtOAc) hits it. Load your sample in the weakest possible solvent that ensures solubility, ideally the mobile phase itself.[7]

Q6: I can't get good separation between my product and a key impurity. How can I optimize the solvent system?

A6: Achieving separation requires exploiting differences in polarity between your product and the impurity. The goal is to find a solvent system where the Rf value of your product is approximately 0.3, and the difference in Rf (ΔRf) between it and the impurity is maximized.[6]

Optimization Workflow:

G start Poor Separation (Low ΔRf) change_ratio Adjust Solvent Ratio (e.g., from 7:3 to 9:1 Hex:EtOAc) start->change_ratio check_rf Run TLC. Is ΔRf improved? change_ratio->check_rf change_solvent Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) change_solvent->check_rf add_modifier Add a Modifier (e.g., 0.5% TEA or AcOH) add_modifier->check_rf check_rf->change_solvent No check_rf->add_modifier Still No success Proceed with Column check_rf->success Yes

Caption: Troubleshooting workflow for optimizing column separation.

Solvent System Selection Table:

Solvent System (v/v)PolarityBest For Separating...Notes
Hexanes / Ethyl AcetateLow to MediumCompounds of moderately different polarity. A good first choice.Standard system for many organic compounds.[6]
Dichloromethane / MethanolMedium to HighMore polar compounds or when separation is poor in EtOAc systems.DCM is a good "base" solvent. MeOH is a very polar modifier.
Toluene / AcetoneMediumCompounds with aromatic rings, where π-π interactions can be exploited.Offers different selectivity compared to ester- or chlorine-based solvents.

Part 3: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Success hinges on the proper choice of solvent.

Q7: My compound "oils out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or is supersaturated at a temperature above the melting point of the solute.

Causality & Solutions:

  • Rapid Cooling: Cooling the solution too fast doesn't give the molecules time to align into an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature first, and only then place it in an ice bath. Gentle agitation can sometimes help initiate crystallization.

  • High Solute Concentration: The solution is too concentrated, leading to precipitation from a supersaturated state.

    • Solution: Add a small amount of hot solvent back to the oiled-out mixture to redissolve it completely. Then, allow it to cool more slowly.

  • Insoluble Impurities: The presence of impurities can disrupt crystal lattice formation.

    • Solution: If slow cooling doesn't work, the material may be too impure for recrystallization. A preliminary purification by column chromatography may be necessary to remove the problematic impurities.

Q8: I have very low recovery after recrystallization. How can I improve my yield?

A8: Low recovery typically means either too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.

Causality & Solutions:

  • Excess Solvent: The most common cause. Using a large excess of solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtering, you can try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling, but be aware this crop will likely be less pure.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Solution: If your compound is still quite soluble in the cold solvent, you need a less effective solvent. This can be achieved by using a two-solvent system. For example, if your compound dissolves well in hot ethanol but is still too soluble in cold ethanol, you can add a poor solvent in which it is insoluble, like water or hexanes, to the hot solution until it just starts to become cloudy (the cloud point). Then add a drop or two of the good solvent (ethanol) to make it clear again before cooling.

Solvent Selection Table for Recrystallization:

SolventBoiling Point (°C)PolarityComments
Isopropanol82.6Polar ProticA good starting point. Less volatile than ethanol.
Ethanol78.4Polar ProticOften a good solvent for nitrogen heterocycles.[4]
Ethyl Acetate77.1Polar AproticGood for moderately polar compounds.
Acetone56Polar AproticVery volatile, use with care. Good dissolving power.
Toluene111Non-polarCan be useful if the compound is less polar.
Heptane/Hexane~98 / ~69Non-polarTypically used as the "poor" solvent in a two-solvent system.

References

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemistry of common challenges encountered during synthesis. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I've isolated a mixture of two isomeric products. What is the likely structure of the major byproduct?

A1: The most common byproduct in the synthesis of[1][2][3]triazolo[1,5-a]pyridines is the isomeric, thermodynamically less stable[1][2][3]triazolo[4,3-a]pyridine.[1][2] This occurs because the initial cyclization of the precursor, often a 2-hydrazinopyridine derivative, can proceed through two different nitrogen atoms of the triazole ring. The formation of the [4,3-a] isomer is often the kinetically favored product, while the desired [1,5-a] isomer is the thermodynamically more stable product.[4]

Q2: How can I confirm the presence of the[1][2][3]triazolo[4,3-a]pyridine isomer in my product mixture?

A2: NMR spectroscopy is a powerful tool for differentiating between the [1,5-a] and [4,3-a] isomers. While ¹H NMR can show distinct chemical shifts for the protons on the pyridine ring, ¹⁵N NMR or ¹H-¹⁵N HMBC experiments provide unambiguous confirmation. The nitrogen chemical shifts of the two ring systems are characteristically different, allowing for clear identification of each isomer.[2]

Q3: What is the Dimroth rearrangement and how is it relevant to my synthesis?

A3: The Dimroth rearrangement is a chemical reaction in which the endocyclic and exocyclic nitrogen atoms of a triazole ring switch places.[3] In the context of triazolo[1,5-a]pyridine synthesis, this rearrangement is crucial as it allows for the conversion of the often-undesired[1][2][3]triazolo[4,3-a]pyridine byproduct into the more stable and desired[1][2][3]triazolo[1,5-a]pyridine product.[2][4] This rearrangement can sometimes occur in situ during the initial synthesis, or it can be intentionally promoted post-synthesis.[2]

Q4: What conditions favor the Dimroth rearrangement?

A4: The Dimroth rearrangement can be facilitated by heat, as well as acidic or basic conditions.[4] The specific conditions required (e.g., boiling in pyridine, treatment with acid or base) will depend on the specific substrate and the substituents on the triazolopyridine core.[3][4] For example, the presence of electron-withdrawing groups, such as nitro groups, on the pyridine ring can facilitate the rearrangement to such an extent that the [4,3-a] isomer may not even be isolable.[2]

Troubleshooting Guide

This section provides a structured approach to common issues encountered during the synthesis of triazolo[1,5-a]pyridines.

Problem Potential Cause Troubleshooting Steps
Low yield of the desired [1,5-a] isomer and a significant amount of the [4,3-a] isomer. The reaction conditions favor the kinetic product ([4,3-a] isomer) and do not promote the Dimroth rearrangement.1. Promote the Dimroth Rearrangement: After the initial reaction, subject the crude product mixture to conditions known to facilitate the rearrangement. This can include heating the mixture in a high-boiling solvent like pyridine, or treating it with an acid (e.g., HCl) or a base.[3][4] Monitor the conversion by TLC or NMR.
2. Modify the initial reaction conditions: Increase the reaction temperature or time to favor the formation of the thermodynamically more stable [1,5-a] isomer from the outset.
Presence of multiple unidentified byproducts in the crude reaction mixture. Side reactions involving the starting materials, such as self-condensation of aldehydes or decomposition of 2-hydrazinopyridine.[5]1. Purify starting materials: Ensure the purity of your starting materials, particularly the aldehyde, to prevent side reactions.
2. Control reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermal decomposition byproducts.
3. Use of microwave irradiation: Microwave-assisted synthesis has been shown to reduce unwanted byproducts and shorten reaction times in some cases.[6][7]
Difficulty in separating the [1,5-a] and [4,3-a] isomers by column chromatography. The two isomers can have very similar polarities, making separation challenging.1. Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases. A shallow gradient elution can sometimes improve separation.
2. Convert the mixture: If separation is not feasible, consider converting the entire mixture to the desired [1,5-a] isomer via the Dimroth rearrangement before purification.
3. Recrystallization: If the product is a solid, fractional recrystallization may be an effective purification method.

Experimental Protocols

Protocol 1: Promoting the Dimroth Rearrangement

This protocol provides a general method for converting a mixture of[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine to the pure [1,5-a] isomer.

  • Dissolve the crude product mixture containing the isomeric triazolopyridines in a suitable high-boiling solvent (e.g., pyridine, DMF, or acetic acid).

  • Heat the solution to reflux and monitor the reaction progress by TLC or ¹H NMR. The disappearance of the spot or signals corresponding to the [4,3-a] isomer indicates the completion of the rearrangement.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography or recrystallization to obtain the pure[1][2][3]triazolo[1,5-a]pyridine.

Note: The optimal solvent and temperature will be substrate-dependent and may require some optimization.

Visualizing Reaction Pathways

Diagram 1: Isomer Formation and the Dimroth Rearrangement

G cluster_0 Initial Reaction Starting Materials Starting Materials Kinetic Product\n[1,2,4]triazolo[4,3-a]pyridine Kinetic Product [1,2,4]triazolo[4,3-a]pyridine Starting Materials->Kinetic Product\n[1,2,4]triazolo[4,3-a]pyridine  Kinetically Favored Thermodynamic Product\n[1,2,4]triazolo[1,5-a]pyridine Thermodynamic Product [1,2,4]triazolo[1,5-a]pyridine Starting Materials->Thermodynamic Product\n[1,2,4]triazolo[1,5-a]pyridine  Thermodynamically Favored Kinetic Product\n[1,2,4]triazolo[4,3-a]pyridine->Thermodynamic Product\n[1,2,4]triazolo[1,5-a]pyridine Dimroth Rearrangement (Heat, Acid, or Base)

Caption: Isomer formation and the Dimroth rearrangement pathway.

Diagram 2: Troubleshooting Flowchart for Isomeric Mixtures

G Start Start Isomeric Mixture Detected? Isomeric Mixture Detected? Start->Isomeric Mixture Detected? Promote Dimroth\nRearrangement Promote Dimroth Rearrangement Isomeric Mixture Detected?->Promote Dimroth\nRearrangement Yes Purify Product Purify Product Isomeric Mixture Detected?->Purify Product No Attempt Separation Attempt Separation Isomeric Mixture Detected?->Attempt Separation  Alternative Path Promote Dimroth\nRearrangement->Purify Product End End Purify Product->End Separation Successful? Separation Successful? Attempt Separation->Separation Successful? Separation Successful?->Promote Dimroth\nRearrangement No Separation Successful?->Purify Product Yes

Caption: Troubleshooting flowchart for isomeric mixtures.

References

Technical Support Center: Optimizing the Synthesis of 5-Chloro-triazolo[1,5-a]pyridine

Technical Support Center: Optimizing the Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support center for the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data to address the specific challenges you may encounter.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, appearing in compounds with a wide range of biological activities.[4] The 5-chloro substituted variant is a key intermediate for further functionalization. However, its synthesis can be challenging, often suffering from low yields due to issues in precursor formation, inefficient cyclization, or the formation of side products. This guide provides a structured, question-and-answer approach to systematically identify and resolve these bottlenecks.

Section 1: The Fundamental Reaction Pathway

Q1: What is the most common and reliable synthetic route to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine?

The most prevalent and robust method is a two-step synthesis starting from a commercially available dichloropyridine. The logic is to first introduce a hydrazine group, which provides the two necessary nitrogen atoms for the triazole ring, and then to perform a cyclization reaction with a reagent that supplies the final carbon atom.

  • Step 1: Hydrazinolysis. This involves the nucleophilic aromatic substitution (SNAr) of one chlorine atom on 2,6-dichloropyridine with hydrazine hydrate. This selectively forms the key intermediate, 2-chloro-6-hydrazinopyridine. The reaction conditions are typically mild, making this a reliable transformation.[5]

  • Step 2: Cyclization. The 2-hydrazinopyridine intermediate is then cyclized to form the fused triazole ring. This is an intramolecular condensation reaction that requires a one-carbon (C1) electrophile. A common and effective, though hazardous, reagent for this is triphosgene, which serves as a stable solid equivalent of phosgene.[6]

Below is a diagram illustrating this fundamental pathway.

Gcluster_0Step 1: Hydrazinolysiscluster_1Step 2: Cyclization2_6_Dichloropyridine2,6-DichloropyridinePrecursor2-Chloro-6-hydrazinopyridine2_6_Dichloropyridine->Precursor Solvent (e.g., EtOH) RefluxHydrazineHydrazine Hydrate(NH₂NH₂·H₂O)Hydrazine->PrecursorPrecursor_Step22-Chloro-6-hydrazinopyridineC1_SourceC1 Source(e.g., Triphosgene)Final_Product5-Chloro-[1,2,4]triazolo[1,5-a]pyridineC1_Source->Final_ProductPrecursor_Step2->Final_Product Base (e.g., Et₃N) Aprotic Solvent (e.g., THF)

Caption: General two-step synthesis pathway.

Section 2: Troubleshooting Low Yields

Q2: My overall yield is consistently low. How should I approach troubleshooting?

A low overall yield is a multi-factor problem. A systematic approach is essential. Before optimizing any single step, verify the identity and purity of your starting materials and final product. The logical flow diagram below outlines a structured troubleshooting process. Start by evaluating the yield of the precursor (Step 1) before moving to the more complex cyclization (Step 2).

GstartLow Overall Yield Detectedcheck_smQ: Are starting materials pure?(2,6-Dichloropyridine, Hydrazine)start->check_smpurify_smA: Purify starting materials(Distill, Recrystallize)check_sm->purify_smNoeval_step1Q: Is the yield of Step 1(Hydrazinolysis) low?check_sm->eval_step1Yespurify_sm->eval_step1optimize_step1A: Troubleshoot Step 1(See Q3)eval_step1->optimize_step1Yeseval_step2Q: Is the yield of Step 2(Cyclization) low?eval_step1->eval_step2Nooptimize_step1->eval_step2optimize_step2A: Troubleshoot Step 2(See Q4)eval_step2->optimize_step2Yescheck_impuritiesQ: Are side products presentin the final mixture?eval_step2->check_impuritiesNooptimize_step2->check_impuritiesanalyze_impuritiesA: Identify impurities (LC-MS, NMR)& minimize formation (See Q5)check_impurities->analyze_impuritiesYesendYield Improvedcheck_impurities->endNoanalyze_impurities->end

Caption: Troubleshooting workflow for low yield.
Q3: I'm having trouble with the synthesis of the 2-chloro-6-hydrazinopyridine precursor. How can I improve this step?

This reaction, while seemingly straightforward, depends critically on controlling stoichiometry and reaction conditions to prevent the formation of the di-substituted by-product (2,6-dihydrazinopyridine).

  • Causality - The Role of Stoichiometry: Hydrazine is a potent nucleophile. Using a large excess of 2,6-dichloropyridine can favor mono-substitution, but this is wasteful and creates purification challenges. Conversely, a large excess of hydrazine can lead to the undesired di-substitution. A carefully controlled molar ratio is key.[5]

  • Recommended Action: Start with a molar ratio of 2,6-dichloropyridine to hydrazine hydrate of approximately 1:1.5 to 1:1.8.[5] This slight excess of hydrazine ensures the reaction goes to completion without significantly promoting di-substitution.

  • Solvent and Temperature: Refluxing in an alcohol solvent like ethanol or propanol is standard. The solvent choice is important as it influences the solubility of the reactants and the reaction rate.

  • Work-up Procedure: Upon cooling, the product often precipitates from the reaction mixture. It's crucial to cool the mixture sufficiently (e.g., to 0-5 °C) to maximize precipitation and recovery. The collected solid can then be washed with cold water to remove excess hydrazine salts.

Q4: The final cyclization step is inefficient. What reaction conditions should I optimize?

The cyclization of 2-chloro-6-hydrazinopyridine is the most complex step and offers the most opportunity for optimization. The reaction involves the formation of two new bonds and is sensitive to the choice of cyclizing agent, base, solvent, and temperature. The course of cyclization can be highly dependent on reaction conditions and substituents.[7]

  • Causality - The Electrophile and Base: The cyclizing agent (e.g., triphosgene) acts as the electrophilic C1 source. The reaction generates HCl, which must be neutralized by a non-nucleophilic base (like triethylamine) to prevent protonation of the starting material and to drive the reaction forward.

  • Optimization Parameters: The following table summarizes key parameters and suggested starting points for optimization.

ParameterRecommended RangeRationale & Key Insights
Cyclizing Agent Triphosgene (0.4-0.5 eq.)Triphosgene is a solid and easier to handle than phosgene gas, but it is highly toxic and moisture-sensitive; it provides 3 equivalents of phosgene.[6] Use in a certified fume hood with proper PPE. Alternatives exist (See Q8).
Base Triethylamine (Et₃N, 2.5-3.0 eq.)Must be non-nucleophilic and strong enough to scavenge HCl. Must be anhydrous.
Solvent Anhydrous THF, Dioxane, TolueneAprotic solvents are required to prevent reaction with the cyclizing agent. Ensure the solvent is thoroughly dried before use.
Temperature 0 °C to RefluxAdd the cyclizing agent slowly at 0 °C to control the initial exothermic reaction. After addition, allow the reaction to warm to room temperature or gently reflux to ensure completion. Monitor by TLC.
Concentration 0.1 M - 0.5 MVery dilute conditions can slow the reaction, while highly concentrated conditions may increase side product formation. Start around 0.2 M.
Q5: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Side product formation is a common cause of low yield and purification difficulties.

  • Unreacted Starting Material: If the reaction is incomplete, you will have leftover 2-chloro-6-hydrazinopyridine.

    • Solution: Increase reaction time or temperature. Confirm the quality of your cyclizing agent; triphosgene can degrade if exposed to moisture.

  • Dimerization/Oligomerization: Intermolecular reactions can occur if the intramolecular cyclization is slow.

    • Solution: Perform the reaction under more dilute conditions. Ensure slow addition of the cyclizing agent to keep its instantaneous concentration low.

  • Hydrolysis Products: If water is present in the reaction, triphosgene can hydrolyze, and intermediates can be quenched.

    • Solution: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Section 3: Protocol Optimization

Q6: What are the recommended starting materials and reagents for this synthesis?

The quality of your reagents is paramount. Using reagents of insufficient purity is a primary cause of reaction failure.

ReagentRecommended PurityKey Considerations
2,6-Dichloropyridine>98%Commercially available. Check for discoloration, which may indicate degradation.
Hydrazine Hydrate80% solution in H₂OStandard concentration. Handle with care as it is corrosive and toxic.
Triphosgene>98%EXTREMELY TOXIC. Must be handled in a chemical fume hood with appropriate engineering controls and PPE. It is highly sensitive to moisture.
Triethylamine (Et₃N)>99.5%, AnhydrousShould be distilled from a suitable drying agent (e.g., CaH₂) and stored over molecular sieves under an inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OUse freshly distilled solvent from a solvent purification system or a sealed bottle of anhydrous solvent.
Q7: Can you provide a detailed, optimized protocol for the synthesis?

This protocol is a robust starting point. You should always monitor your reaction by TLC or LC-MS to determine the optimal reaction time for your specific setup.

Experimental Protocol

Part A: Synthesis of 2-Chloro-6-hydrazinopyridine

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine (1.0 eq.).

  • Solvent Addition: Add ethanol (approx. 5-10 mL per gram of dichloropyridine).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.8 eq., 80% solution in water) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 2-chloro-6-hydrazinopyridine as a white solid. The product can be used in the next step without further purification if NMR indicates sufficient purity.

Part B: Cyclization to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 2-chloro-6-hydrazinopyridine (1.0 eq.) from Part A.

  • Solvent & Base: Add anhydrous THF (approx. 20 mL per gram of precursor) and anhydrous triethylamine (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Cyclizing Agent: In a separate flask, dissolve triphosgene (0.4 eq.) in a small amount of anhydrous THF. (CAUTION: EXTREME TOXICITY) .

  • Addition: Add the triphosgene solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., gradient elution with Hexane/Ethyl Acetate) to yield the final product.

Section 4: Advanced Topics & FAQs

Q8: Are there alternative cyclizing agents to triphosgene that are safer or more efficient?

Yes. While triphosgene is effective, its toxicity is a significant drawback. Several other C1 sources can be used for this type of cyclization.

  • Triethyl Orthoformate (TEOF): This is a much safer liquid reagent. The reaction typically requires heating in TEOF, often with an acid catalyst like p-toluenesulfonic acid (pTSA) or acetic acid, to drive the condensation.[1]

  • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent can also serve as a C1 source and dehydrating agent. The reaction usually involves heating the hydrazinopyridine with DMF-DMA.[8]

  • Formic Acid: Direct condensation with formic acid is a classic method for forming triazole rings, though it may require harsher conditions (high temperatures) compared to other methods.

Q9: How does microwave irradiation compare to conventional heating for this reaction?

Microwave-assisted organic synthesis can offer significant advantages for reactions like this. A recent study on the synthesis of similar[1][2][3]triazolo[1,5-a]pyridines demonstrated these benefits.[9]

FeatureConventional HeatingMicrowave Irradiation
Reaction Time Hours (e.g., 12-18 h)Minutes (e.g., 15-30 min)
Yield Moderate to GoodOften Good to Excellent[9]
Heating Mechanism Conduction/Convection (slow, uneven)Direct dielectric heating (rapid, uniform)
Side Reactions More likely due to prolonged heatingOften minimized due to shorter reaction times

Recommendation: If available, screening the cyclization step using a laboratory microwave reactor is highly recommended. It can dramatically reduce optimization time and often leads to cleaner reactions and higher yields.

Q10: What are the best practices for purification and characterization of the final product?
  • Purification: Flash column chromatography on silica gel is the most effective method for removing unreacted starting materials and side products. A typical eluent system is a gradient of ethyl acetate in hexanes. If the product is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step.

  • Characterization: The identity and purity of the final product should be confirmed by a combination of spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.

    • Melting Point: A sharp melting point is a good indicator of high purity for crystalline solids.

Technical Support Center: Stability and Degradation of 5-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Chloro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this heterocyclic scaffold. Understanding the stability and degradation profile of this compound is critical for ensuring experimental reproducibility, interpreting analytical data correctly, and developing robust formulations.

The[1][2][3]triazolo[1,5-a]pyridine core is a "privileged structure" in medicinal chemistry, serving as a key building block in the development of various therapeutic agents.[4] However, the presence of a chloro-substituent and multiple nitrogen atoms introduces specific chemical liabilities. This document provides in-depth, field-proven insights into potential stability issues, troubleshooting common experimental challenges, and protocols for assessing degradation.

Core Stability Profile

The 5-Chloro-triazolo[1,5-a]pyridine molecule's stability is governed by the interplay between its fused aromatic ring system and its reactive functional groups. While the triazolopyridine core is a relatively stable aromatic heterocycle, its primary points of susceptibility are:

  • The C5-Chloro Substituent: The pyridine ring is electron-deficient, making the C5 position susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom is a competent leaving group, which can be displaced by various nucleophiles, including water, alcohols, and amines.

  • The Triazole and Pyridine Nitrogens: The lone pairs on the nitrogen atoms are potential sites for oxidation, which can lead to the formation of N-oxides.[1][2] This pathway can be particularly relevant under oxidative stress conditions or even during storage in the presence of air and trace impurities.[1][2]

  • The Heterocyclic Core: While generally robust, the triazole ring can undergo thermal or photochemical cleavage under high-energy conditions, potentially leading to the loss of molecular nitrogen (N₂).[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 5-Chloro-triazolo[1,5-a]pyridine?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. A desiccator at refrigerated temperatures (2-8°C) is recommended to minimize exposure to moisture and prevent hydrolytic degradation.

Q2: How stable is this compound in common laboratory solvents?

A2:

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Generally stable for short-term experimental use. For long-term storage in solution, DMSO and DMF should be of high purity (anhydrous) as residual water can cause slow hydrolysis.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): Caution is advised. These solvents can act as nucleophiles, leading to slow solvolysis (e.g., formation of 5-methoxy or 5-hydroxy derivatives). The rate of this degradation is highly dependent on pH and temperature. Avoid long-term storage in these solvents unless their stability has been explicitly confirmed under your specific conditions.

Q3: Is the compound susceptible to degradation by strong acids or bases?

A3: The 1,2,4-triazole ring system is generally stable and resistant to hydrolysis under typical acidic or basic conditions.[6] However, extreme conditions can pose a risk:

  • Strong Acids: While simple hydrolysis is unlikely under mild acidic conditions, prolonged exposure to concentrated strong acids at elevated temperatures could potentially lead to cleavage of the triazole ring.[6]

  • Strong Bases: Basic conditions will significantly accelerate the rate of nucleophilic substitution at the C5 position by hydroxide or other available nucleophiles.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments.

Scenario 1: "I'm seeing a new, more polar peak in my HPLC/LC-MS after working up my reaction or storing a sample in solution."
  • Plausible Cause: This is a classic sign of hydrolysis. The chloro group has likely been displaced by a hydroxyl group from water present in your solvents, reagents, or during aqueous workup, forming 5-hydroxy-triazolo[1,5-a]pyridine. This product is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the sample by LC-MS. The mass of the new peak should correspond to (M-Cl+OH), which is a mass difference of -18.97 Da relative to the parent compound.

    • Prevent Recurrence:

      • Use anhydrous solvents and reagents.

      • Perform reactions under an inert atmosphere.

      • Minimize the duration of aqueous workups and consider back-extracting into a non-polar organic solvent quickly.

      • If purification by chromatography is performed on silica gel, be aware that the acidic nature of silica can sometimes facilitate hydrolysis if water is present in the eluent.

Scenario 2: "My reaction at high temperature gave a low yield and a complex mixture of byproducts."
  • Plausible Cause: High temperatures (>150-200°C) can induce thermal decomposition. The triazolopyridine ring system can undergo fragmentation, a primary mode of which is the extrusion of molecular nitrogen (N₂) from the triazole ring.[5] This generates highly reactive carbene or nitrene intermediates that can lead to a complex mixture of polymeric or rearranged products. In the presence of oxygen, high temperatures can also accelerate oxidative degradation pathways.[1][2]

  • Troubleshooting Steps:

    • Re-evaluate Temperature: Determine if the high temperature is truly necessary for your reaction. Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

    • Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction by using Schlenk techniques or working in a glovebox.

    • Analyze Byproducts: If possible, use high-resolution mass spectrometry to analyze the byproducts. The loss of 28 Da (N₂) from the parent mass can be a key indicator of this degradation pathway.

Scenario 3: "After leaving my compound on the benchtop under ambient light, I've noticed a decrease in purity."
  • Plausible Cause: The compound is likely susceptible to photodegradation. Aromatic heterocyclic systems can absorb UV light, leading to excited states that can react with oxygen or other molecules. Common photodegradation pathways for similar structures include hydroxylation of the aromatic rings or substitution of the chloro group.[7][8]

  • Troubleshooting Steps:

    • Protect from Light: Always store the compound, both in solid form and in solution, in amber vials or by wrapping containers in aluminum foil.

    • Perform Photostability Stress Test: To confirm this susceptibility, prepare two solutions of the compound. Expose one to a controlled light source (or direct sunlight) while keeping the other in the dark as a control. Monitor the purity of both samples over time by HPLC (see Protocol 1).

Visualizing Degradation & Troubleshooting

Diagram 1: Key Degradation Pathways

The following diagram illustrates the primary degradation mechanisms that should be considered when working with 5-Chloro-triazolo[1,5-a]pyridine.

G parent 5-Chloro-triazolo[1,5-a]pyridine hydrolysis 5-Hydroxy-triazolo[1,5-a]pyridine parent->hydrolysis H₂O / OH⁻ substitution 5-Nu-triazolo[1,5-a]pyridine parent->substitution Nu⁻ n_oxide N-Oxide Intermediate parent->n_oxide [O] / Heat / RH% thermal Ring-Opened Products (Loss of N2) parent->thermal Δ (>200°C) dimer Complex Degradants (e.g., Dimers) n_oxide->dimer Further Reaction

Caption: Potential degradation pathways for 5-Chloro-triazolo[1,5-a]pyridine.

Diagram 2: Workflow for Identifying an Unknown Degradant

This workflow provides a logical sequence of steps to characterize an unexpected impurity.

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Confirmation & Mitigation A Unexpected Peak Observed in HPLC B Analyze by LC-MS A->B C Determine Mass Shift from Parent Compound B->C D1 Hypothesis 1: Hydrolysis (-19 Da) C->D1 M-19 D2 Hypothesis 2: Oxidation (+16 Da) C->D2 M+16 D3 Hypothesis 3: Other (Dimer, etc.) C->D3 Other E Perform Forced Degradation Study D1->E D2->E F Confirm Structure (e.g., NMR, HRMS) D3->F E->F G Implement Corrective Actions (e.g., Change Storage, Use Inert Atm.) F->G

Caption: A systematic workflow for troubleshooting unknown degradation products.

Data Summary: Stability Under Stress Conditions

The following table summarizes the expected stability profile based on the known chemistry of the triazolopyridine scaffold and related halogenated heterocycles. This should be used as a guide for designing forced degradation studies.

Stress ConditionReagents/ParametersExpected Primary Degradation PathwayKey Analytical Technique
Acidic Hydrolysis 0.1 M HCl, 60°CSlow hydrolysis at C5 positionHPLC-UV, LC-MS
Basic Hydrolysis 0.1 M NaOH, RTRapid hydrolysis at C5 positionHPLC-UV, LC-MS
Oxidation 3% H₂O₂, RTN-Oxide formationLC-MS, HRMS
Thermal 200°C (solid state)Ring opening, loss of N₂TGA, DSC-MS[9][10]
Photolytic UV/Visible LightHydrolysis, Ring HydroxylationHPLC-UV, LC-MS

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Chloro-triazolo[1,5-a]pyridine in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial.

    • Acid: 0.2 M HCl. Incubate at 60°C.

    • Base: 0.2 M NaOH. Incubate at room temperature.

    • Oxidation: 6% H₂O₂. Incubate at room temperature, protected from light.

    • Control: 1:1 Acetonitrile:Water. Keep under the same conditions as the stressed samples.

  • Photostability: Transfer 2 mL of the stock solution to a clear glass vial. Expose to a photostability chamber or direct sunlight. Prepare a "dark" control by wrapping an identical vial in aluminum foil.

  • Time Points: Withdraw aliquots at T=0, 2, 8, 24, and 48 hours.

  • Sample Quenching: For the acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To separate the parent compound from its potential degradants for quantification and identification.

  • Instrument: HPLC with UV/DAD and Mass Spectrometric detectors.

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 254 nm or DAD scan (210-400 nm).

  • MS Detection: Electrospray Ionization (ESI) positive mode, scanning a relevant mass range (e.g., m/z 100-500).

References

Technical Support Center: Navigating the Scale-Up of Triazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale discovery to larger-scale production. The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and clinical candidates.[1][2][3] However, scaling up its synthesis presents unique challenges that require careful consideration of reaction thermodynamics, reagent selection, and process safety.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up process. Our goal is to equip you with the expertise and practical insights needed to ensure a safe, efficient, and reproducible synthesis at any scale.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions grounded in established chemical principles.

Q1: My reaction yield dropped significantly when I increased the scale from 1 gram to 100 grams. What are the likely causes and how can I fix it?

A drop in yield upon scale-up is a frequent and multifaceted problem. The primary culprits are often related to mass and heat transfer limitations that are negligible at the bench but become critical in larger reactors.

  • Causality - Inefficient Heat Transfer: Many common syntheses of triazolo[1,5-a]pyridines, particularly oxidative cyclizations, are exothermic.[4][5] A larger reaction volume has a lower surface-area-to-volume ratio, making it much harder to dissipate heat. This can lead to an uncontrolled temperature increase, causing decomposition of starting materials, intermediates, or the final product, and promoting the formation of by-products.[6]

  • Causality - Poor Mixing: Inadequate agitation in a large reactor can create localized "hot spots" or areas of high reagent concentration. This heterogeneity prevents the reaction from proceeding uniformly, leading to incomplete conversion and the formation of side products. For instance, in copper-catalyzed oxidative cyclizations, poor mixing can affect the catalyst's turnover frequency and lead to the formation of undesired dimers.[4]

Solutions:

  • Re-evaluate Thermal Management:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the reaction's thermal profile, including the onset of exotherm and the total heat of reaction. This data is crucial for designing an adequate cooling system.

    • Controlled Addition Rate: Instead of adding reagents all at once, use a syringe pump or addition funnel for a slow, controlled feed. This allows the reactor's cooling system to manage the heat generated in real-time.

  • Optimize Agitation and Reactor Geometry:

    • Ensure the impeller type and stirring speed are appropriate for the reaction volume and viscosity to maintain a homogenous mixture.

    • Consider the reactor's geometry. A taller, narrower reactor may have different mixing and heat transfer characteristics than a shorter, wider one.

  • Solvent and Concentration Adjustments:

    • Increasing the solvent volume can help dissipate heat more effectively, although this may impact reaction kinetics and downstream processing. A careful balance must be struck.

    • Ensure all starting materials are fully dissolved before initiating the reaction to avoid issues related to solid-liquid mass transfer.

ParameterLab Scale (1 g)Pilot Scale (100 g) - Troubleshooting Steps
Reagent Addition Single portionSlow addition over 1-2 hours
Temperature Control Ice bathJacketed reactor with controlled coolant flow
Stirring Magnetic stir barOverhead mechanical stirrer with optimized impeller
Monitoring Visual, TLCIn-situ temperature probes, periodic sampling for HPLC
Q2: I'm observing significant by-product formation, particularly an isomeric triazolopyridine, which complicates purification. How can I improve selectivity?

The formation of isomers, such as[1][7]triazolo[4,3-a]pyridines, is a known challenge, often arising from the reaction pathway itself. The Dimroth rearrangement can interconvert these isomers, especially under thermal stress or certain pH conditions.[8]

  • Causality - Reaction Mechanism & Conditions: The cyclization mechanism is highly sensitive to the choice of catalyst, solvent, and temperature. For example, in the synthesis from 2-hydrazinopyridine and aldehydes, the initial condensation and subsequent oxidative cyclization can proceed through different pathways, leading to isomeric products.[9] Similarly, syntheses involving a Boulton-Katritzky rearrangement are prone to isomer formation if not carefully controlled.[7]

Solutions:

  • Kinetic vs. Thermodynamic Control:

    • Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired isomer.

    • Conversely, if the desired product is the thermodynamically more stable isomer, extending the reaction time or carefully increasing the temperature might drive the equilibrium in your favor. This must be balanced against the risk of degradation.

  • Catalyst and Reagent Selection:

    • The choice of oxidant can be critical. While potent oxidants like lead(IV) acetate have been used, milder and more selective systems like I₂/KI or even aerobic oxidation with a copper catalyst can offer better control.[2][4]

    • For syntheses starting from N-(pyridin-2-yl)benzimidamides, metal-free oxidative N-N bond formation using reagents like Phenyliodine bis(trifluoroacetate) (PIFA) has been shown to be highly efficient and selective.[4]

  • pH Control: The acidity or basicity of the reaction medium can influence cyclization pathways and the stability of intermediates. Buffering the reaction mixture or using a specific base/acid catalyst can significantly improve selectivity.

Workflow for Optimizing Selectivity

G start Isomer Formation Observed temp Lower Reaction Temperature (Kinetic Control) start->temp reagent Screen Alternative Reagents (e.g., Milder Oxidants, Metal-Free) start->reagent ph Investigate pH Effects (Add Base/Acid/Buffer) start->ph result Improved Selectivity? temp->result reagent->result ph->result end Optimized Protocol result->end  Yes fail Re-evaluate Synthetic Route result->fail  No

Caption: Troubleshooting decision tree for improving isomeric selectivity.

Q3: The final product is difficult to crystallize at a large scale, and I'm getting an oil or an amorphous solid. What should I do?

Crystallization is a critical step for achieving high purity and ensuring a stable, easy-to-handle final product. Issues at scale often stem from residual impurities, improper solvent selection, or uncontrolled cooling rates.

  • Causality - Impurities and Supersaturation: Even small amounts of impurities can act as crystallization inhibitors. On a large scale, the cooling process is slower and less uniform, which can lead to sudden, uncontrolled precipitation (crashing out) instead of slow crystal growth, trapping solvent and impurities.

Solutions:

  • Pre-Crystallization Purification:

    • Ensure the crude material is as pure as possible before attempting crystallization. Consider a quick column chromatography plug or an activated carbon treatment to remove colored or baseline impurities that might hinder crystal formation.

  • Systematic Solvent Screening:

    • Do not rely solely on the lab-scale solvent system. Perform a systematic screening of anti-solvents. A good crystallization system involves a solvent in which the compound is soluble when hot and a miscible anti-solvent in which it is insoluble.

    • Common techniques include cooling crystallization, anti-solvent addition, and vapor diffusion.[10]

  • Control the Cooling Profile:

    • Implement a slow, linear cooling ramp using a programmable thermostat on the reactor jacket. A typical profile might be cooling from 80 °C to 20 °C over 4-8 hours.

    • Introduce seeding crystals when the solution is slightly supersaturated to promote controlled crystal growth.

  • Agitation: Gentle agitation is necessary to keep the solution homogenous, but overly vigorous stirring can lead to shear-induced nucleation, resulting in very fine particles that are difficult to filter.

Protocol: Scaled-Up Cooling Recrystallization See the "Experimental Protocols" section below for a detailed step-by-step guide.

Frequently Asked Questions (FAQs)

Q: Which synthetic routes for triazolo[1,5-a]pyridines are most suitable for large-scale manufacturing?

A: The ideal route for scale-up prioritizes safety, cost-effectiveness, and robustness.

  • Convergent Syntheses: Routes that build the core structure from readily available starting materials like 2-aminopyridines are often preferred.[4][5] For example, the copper-catalyzed reaction of 2-aminopyridine with nitriles is attractive due to the low cost of the starting materials and catalyst.[4]

  • Catalyst-Free Methods: Recent developments in catalyst-free methods, such as microwave-mediated synthesis from enaminonitriles and benzohydrazides, offer an eco-friendly and potentially scalable option, though microwave technology for large-scale production requires specialized equipment.[1][2]

  • Continuous Flow Synthesis: For reactions involving hazardous reagents (e.g., azides) or strong exotherms, continuous flow processing is an excellent strategy to mitigate safety risks and improve control.[11]

Q: What are the primary safety hazards to consider during the scale-up of this synthesis?

A: Key hazards include:

  • Thermal Runaway: As discussed, exothermic reactions can lead to a dangerous, self-accelerating increase in temperature and pressure if cooling is insufficient.[12]

  • Hazardous Reagents: Some synthetic routes employ potentially explosive or toxic reagents like azides, lead salts, or high-energy oxidants (e.g., m-CPBA).[2][11] A thorough safety review is essential to replace these with safer alternatives where possible (e.g., replacing m-CPBA with MMPP).[11]

  • Solvent Hazards: Handling large volumes of flammable organic solvents requires appropriate ventilation, grounding to prevent static discharge, and adherence to all facility safety protocols.

Q: How can I effectively monitor the reaction progress at a large scale where TLC is impractical?

A: At scale, robust in-process controls (IPCs) are essential.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Develop a stability-indicating HPLC method that can separate starting materials, intermediates, the final product, and any major by-products. Samples can be taken periodically from the reactor to monitor conversion.

  • In-situ Spectroscopy: Advanced process analytical technology (PAT) tools like in-situ FTIR or Raman spectroscopy can provide real-time data on the concentration of key species in the reactor without the need for sampling, offering superior process control.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of a 2-Phenyl-[1][7][8]triazolo[1,5-a]pyridine via Copper-Catalyzed Oxidative Cyclization

This protocol is adapted from methodologies described in the literature and is intended as a representative example.[4]

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Benzonitrile (1.2 eq)

  • Copper(I) Bromide (CuBr) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 2-aminopyridine (e.g., 200 g), potassium carbonate (e.g., 588 g), and copper(I) bromide (e.g., 30.5 g).

  • Solvent Addition: Add DMSO (e.g., 2 L) to the reactor. Begin stirring to create a slurry.

  • Controlled Addition: Slowly add benzonitrile (e.g., 263 g) to the reactor via an addition funnel over 1 hour. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 120 °C using the reactor jacket. The atmosphere should be switched from nitrogen to a gentle stream of air or oxygen bubbled through the mixture (use caution and appropriate safety measures).

  • Monitoring: Monitor the reaction progress by taking samples every 2 hours and analyzing them by HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing ice water (e.g., 10 L). A precipitate will form.

  • Isolation: Stir the aqueous slurry for 1 hour, then collect the solid product by filtration. Wash the filter cake thoroughly with water to remove residual DMSO and salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Cooling Recrystallization from a Toluene/Heptane Solvent System

Procedure:

  • Dissolution: In a reactor equipped for heating and stirring, add the crude triazolopyridine product. Add the minimum amount of hot toluene (e.g., 80-90 °C) required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a suitable filter to a clean, pre-heated reactor.

  • Controlled Cooling: Begin a slow, programmed cooling of the solution. A rate of 10 °C/hour is a good starting point.

  • Seeding: When the solution has cooled to ~60 °C (or a temperature where it is slightly supersaturated), add a small quantity of pure, crystalline product (seeds, ~0.1% by weight) to induce crystallization.

  • Crystallization & Maturation: Continue the slow cooling to room temperature (20 °C). Once at 20 °C, hold the slurry with gentle agitation for an additional 2-4 hours to allow for complete crystallization (maturation).

  • Anti-Solvent Addition: To further increase the yield, slowly add an anti-solvent like heptane (e.g., 1-2 volumes relative to toluene) to the slurry over 1 hour.

  • Isolation: Filter the crystalline product and wash the cake with a small amount of cold heptane.

  • Drying: Dry the purified product in a vacuum oven.

Visualization of the Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage charge Charge Reactor: 2-Aminopyridine, K2CO3, CuBr add_bn Add Benzonitrile & DMSO charge->add_bn react Heat to 120°C under Air add_bn->react monitor IPC Monitoring via HPLC react->monitor quench Cool and Quench in Water monitor->quench filtrate Filter Crude Solid quench->filtrate dry_crude Vacuum Dry Crude Product filtrate->dry_crude dissolve Dissolve in Hot Toluene dry_crude->dissolve cool Controlled Cooling & Seeding dissolve->cool add_anti Add Heptane (Anti-Solvent) cool->add_anti filtrate_pure Filter Pure Crystals add_anti->filtrate_pure dry_pure Vacuum Dry Final Product filtrate_pure->dry_pure final_product final_product dry_pure->final_product High Purity Product

Caption: General workflow for scale-up synthesis and purification.

References

Technical Support Center: Troubleshooting Low Yield in Triazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazolopyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields in their synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose and resolve common issues encountered in the laboratory.

Introduction to Triazolopyrimidine Synthesis

Triazolopyrimidines are a vital class of N-heterocyclic compounds, forming the core of numerous therapeutic agents due to their structural similarity to endogenous purines.[1] The two most commonly synthesized isomers are the[2][3][4]triazolo[1,5-a]pyrimidines and the[2][3][4]triazolo[4,3-a]pyrimidines. The primary synthetic routes include the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds and the Dimroth rearrangement of the initially formed [4,3-a] isomer to the more thermodynamically stable [1,5-a] isomer.[1][5] Achieving high yields of the desired isomer is often a significant challenge, influenced by a multitude of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may be encountering in your triazolopyrimidine synthesis.

FAQ 1: My reaction yield is consistently low or I'm not forming any product. What are the primary factors to investigate?

Low or no yield is a common problem in heterocyclic chemistry. A systematic approach to troubleshooting is the most effective way to identify the root cause.

Underlying Causes and Solutions:

  • Purity of Starting Materials: Impurities in your 3-amino-1,2,4-triazole or β-dicarbonyl compound can significantly inhibit the reaction.

    • Troubleshooting Protocol:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or LC-MS.

      • Purify if Necessary: If impurities are detected, purify the starting materials by recrystallization or column chromatography.

      • Proper Storage: Ensure starting materials are stored under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that can dramatically affect the reaction outcome.

    • Troubleshooting Protocol:

      • Temperature Optimization: If the reaction is sluggish, incrementally increase the temperature. Conversely, if you observe product decomposition (see FAQ 3), try lowering the temperature.

      • Time Study: Run the reaction at various time points (e.g., 2, 6, 12, 24 hours) and monitor the progress by TLC or LC-MS to determine the optimal reaction time.

      • Solvent Screening: The polarity and boiling point of the solvent can influence the reaction rate and solubility of reactants. Consider screening a range of solvents (e.g., ethanol, acetic acid, DMF, dioxane). Acetic acid is commonly used as it can act as both a solvent and a catalyst.[6]

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.

    • Troubleshooting Protocol:

      • Increase Stirring Rate: Ensure the reaction mixture is being stirred vigorously enough to ensure homogeneity.

      • Mechanical Stirring: For larger scale or viscous reactions, consider using a mechanical stirrer instead of a magnetic stir bar.

FAQ 2: I've isolated a product, but it's the wrong isomer. How can I control the regioselectivity of the reaction?

A frequent challenge in triazolopyrimidine synthesis is the formation of the undesired isomer. The[2][3][4]triazolo[4,3-a]pyrimidine isomer often forms under kinetic control and can rearrange to the more thermodynamically stable[2][3][4]triazolo[1,5-a]pyrimidine isomer via a Dimroth rearrangement, especially under acidic or basic conditions at elevated temperatures.[2][4][7]

Controlling Isomer Formation:

Factor To Favor[2][3][4]triazolo[4,3-a]pyrimidine (Kinetic Product) To Favor[2][3][4]triazolo[1,5-a]pyrimidine (Thermodynamic Product)
Temperature Lower reaction temperaturesHigher reaction temperatures
Reaction Time Shorter reaction timesLonger reaction times
pH Neutral or mildly acidic conditionsStrongly acidic or basic conditions
Solvent Aprotic solvents (e.g., DMF, Dioxane)Protic solvents (e.g., Acetic Acid, Ethanol)

Troubleshooting Protocol for Isomer Control:

  • Reaction Monitoring: Carefully monitor the reaction over time by TLC or LC-MS. The kinetic product may be observed early in the reaction and then convert to the thermodynamic product.

  • pH Adjustment: If you are isolating the thermodynamic product but desire the kinetic product, try running the reaction under neutral conditions. Conversely, to promote the Dimroth rearrangement to the thermodynamic product, consider adding a catalytic amount of acid or base.

  • Solvent and Temperature Adjustment: Systematically vary the solvent and temperature as outlined in the table above to favor the formation of your desired isomer.

Visualizing the Dimroth Rearrangement

The Dimroth rearrangement is a critical transformation to understand for controlling isomer formation. The following diagram illustrates the generally accepted mechanism in an acidic medium.

Dimroth_Rearrangement cluster_start [4,3-a] Isomer cluster_intermediate Reaction Intermediates cluster_end [1,5-a] Isomer start [1,2,4]triazolo[4,3-a]pyrimidine protonation Protonation start->protonation + H+ ring_opening Ring Opening protonation->ring_opening tautomerization Tautomerization ring_opening->tautomerization ring_closure Ring Closure tautomerization->ring_closure end [1,2,4]triazolo[1,5-a]pyrimidine ring_closure->end - H+

Caption: Mechanism of the Dimroth Rearrangement.

FAQ 3: My reaction appears to be working, but I'm getting a low isolated yield after purification. What are the likely causes?

A low isolated yield can be due to product decomposition, the formation of difficult-to-remove side products, or physical loss during workup and purification.

Improving Isolated Yield:

  • Product Decomposition: Triazolopyrimidines can be unstable under certain conditions.

    • Troubleshooting Protocol:

      • Monitor for Degradation: Use TLC or LC-MS to check for the appearance of new, unidentified spots over time, which may indicate product decomposition.

      • Modify Workup: If you suspect decomposition during workup (e.g., acidic or basic extraction), try to neutralize the mixture as quickly as possible and keep it cold.

      • Purification Conditions: Avoid prolonged exposure to harsh conditions during purification (e.g., strong acids or bases on silica gel). Consider alternative purification methods like preparative HPLC with a neutral mobile phase.

  • Formation of Side Products: The reaction of 3-amino-1,2,4-triazole with β-dicarbonyl compounds can sometimes lead to the formation of other heterocyclic systems or polymeric materials.

    • Troubleshooting Protocol:

      • Characterize Byproducts: If possible, isolate and characterize the major side products to understand the competing reaction pathways. This can provide clues on how to modify the reaction conditions to disfavor their formation.

      • Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of one reactant may promote side reactions.

  • Purification Challenges: The polarity of your desired product may be very similar to that of the starting materials or side products, making separation by column chromatography difficult.

    • Troubleshooting Protocol:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can sometimes improve separation. Consider using a different stationary phase (e.g., alumina, reverse-phase silica).

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

      • Trituration: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.[8]

Troubleshooting Workflow

The following diagram provides a systematic workflow for troubleshooting low yield in triazolopyrimidine synthesis.

Troubleshooting_Workflow start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impure check_sm->sm_bad No monitor_reaction Monitor Reaction Profile by TLC/LC-MS sm_ok->monitor_reaction purify_sm Purify Starting Materials sm_bad->purify_sm purify_sm->monitor_reaction no_product No Product Formation monitor_reaction->no_product No product_formed Product Formed monitor_reaction->product_formed Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) no_product->optimize_conditions check_isomer Check Isomer Formation product_formed->check_isomer optimize_conditions->monitor_reaction wrong_isomer Wrong Isomer check_isomer->wrong_isomer Yes right_isomer Correct Isomer check_isomer->right_isomer No adjust_for_isomer Adjust Conditions for Isomer Control (pH, Temp, Time) wrong_isomer->adjust_for_isomer check_purification Evaluate Purification Strategy right_isomer->check_purification adjust_for_isomer->monitor_reaction purification_ok Purification Effective check_purification->purification_ok Yes purification_bad Purification Ineffective check_purification->purification_bad No end Improved Yield purification_ok->end optimize_purification Optimize Purification (Recrystallization, Chromatography) purification_bad->optimize_purification optimize_purification->end

Caption: A step-by-step workflow for troubleshooting low yields.

References

Technical Support Center: Optimization of 1,2,4-Triazolyl Pyridine Synthesis for M. tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 1,2,4-triazolyl pyridine derivatives as potential anti-tubercular agents. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,2,4-triazolyl pyridine scaffold a focus for M. tuberculosis research?

A1: The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, antifungal, and anti-proliferative properties[1]. Specifically, derivatives incorporating a pyridine ring have shown potent and narrow-spectrum inhibitory activity against Mycobacterium tuberculosis (M. tb), including multi-drug resistant (MDR) strains[2][3][4][5]. Many analogs exhibit low micromolar to nanomolar efficacy against M. tb while showing minimal cytotoxicity in mammalian cells, making them promising candidates for further development[2][3].

Q2: What is the general synthetic strategy for this class of compounds?

A2: The most common and robust strategy involves a multi-step synthesis. It typically begins with a substituted pyridine precursor, which is converted to a key 1,2,4-triazole-3-thione intermediate. This intermediate is then alkylated or otherwise modified to generate a library of final compounds. This modular approach allows for systematic structure-activity relationship (SAR) studies.

Q3: What is the proposed mechanism of action for these compounds?

A3: The mechanism can vary based on the specific substituents. For potent, nitro-containing analogs, studies have identified that they likely act as prodrugs.[2] These compounds are activated by the F420-dependent nitroreductase Ddn within the mycobacterium, a mechanism similar to the approved TB drug pretomanid[2][3]. However, non-nitro analogs have also been developed that circumvent this activation pathway, suggesting they may engage different novel targets[2]. Other studies have explored the inhibition of enzymes like cytochrome P450 CYP121 or the mycobacterial membrane protein Large 3 (MmpL3) as potential targets for this class of molecules[1][6][7].

Q4: Are these compounds active against non-mycobacterial species?

A4: Generally, no. The 3-thio-1,2,4-triazole series has demonstrated high specificity for M. tb. Screening against a panel of other bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showed no significant antimicrobial activity, highlighting their narrow-spectrum profile[2].

Experimental Protocols & Data

Protocol 1: General Synthesis of 4-Aryl-5-(pyridin-X-yl)-2,4-dihydro-1,2,4-triazole-3-thione Intermediate

This protocol outlines the foundational two-step process to generate the core triazole-thione intermediate, which is the precursor to the final target molecules.

Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazide

  • To a solution of the appropriate pyridine-derived hydrazide (1.0 eq) in ethanol, add the desired aryl or alkyl isothiocyanate (1.1 eq).

  • Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. The thiosemicarbazide intermediate often precipitates and can be collected by filtration. In many cases, this intermediate is of sufficient purity to be used in the next step without further purification[2][8].

Step 2: Base-Catalyzed Intramolecular Cyclization

  • Suspend the crude 1,4-disubstituted thiosemicarbazide from Step 1 in a 10% aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to 60°C for 3-4 hours[2][8]. This promotes the intramolecular cyclization and dehydration to form the 1,2,4-triazole-3-thione ring.

  • After cooling the reaction mixture to room temperature, carefully acidify with a dilute acid (e.g., 2N HCl) to a pH of ~5-6.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

  • The resulting 1,2,4-triazole-3-thione can be purified by recrystallization from a suitable solvent like ethanol. Yields for this two-step process are typically in the range of 70-99%[2].

Protocol 2: S-Alkylation of the Triazole-Thione Core
  • In a flask, dissolve the 1,2,4-triazole-3-thione intermediate (1.0 eq) in a suitable solvent such as acetone or methanol.

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the suspension.

  • Add the desired alkyl or benzyl halide (e.g., 4-chlorobenzyl bromide) (1.1 eq) to the mixture.

  • Stir the reaction at room temperature overnight[2]. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the base.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product using column chromatography on silica gel to obtain the final 1,2,4-triazolyl pyridine derivative.

Data Summary: Anti-tubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,2,4-triazolyl pyridine derivatives against the M. tuberculosis H37Rv strain, demonstrating the potent activity of this scaffold.

Compound IDR Group (on triazole)R' Group (on pyridine)MIC (μg/mL)Reference
C4 4-chlorophenylH0.976[1]
21 4-biphenyl-8.9 (IC₉₀)[9]
28 N-4,4-dimethylazasilyl-0.03125[7]
4e trifluoromethylquinazolinone-based0.31-19.13 (μM)[6]
4f nitroquinazolinone-based0.31-19.13 (μM)[6]

Synthetic Workflow Overview

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Product Synthesis cluster_2 Analysis PyridineHydrazide Pyridine Hydrazide Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide PyridineHydrazide->Thiosemicarbazide EtOH, Reflux Isothiocyanate Aryl/Alkyl Isothiocyanate Isothiocyanate->Thiosemicarbazide TriazoleThione 1,2,4-Triazole-3-Thione Core Thiosemicarbazide->TriazoleThione 10% NaOH, 60°C FinalProduct Target 1,2,4-Triazolyl Pyridine Derivative TriazoleThione->FinalProduct K₂CO₃, Acetone/MeOH, RT AlkylHalide Alkyl/Benzyl Halide AlkylHalide->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Screening Biological Screening (Anti-TB Activity) Purification->Screening

Caption: General workflow for the synthesis and evaluation of 1,2,4-triazolyl pyridine derivatives.

Troubleshooting Guide

Q: I am getting a very low yield during the cyclization step to form the 1,2,4-triazole-3-thione. What are the common causes?

A: Low yield in the cyclization step is a frequent issue. Here is a systematic approach to troubleshoot it:

G Start Problem: Low Yield of 1,2,4-Triazole-3-Thione CheckPurity Is the thiosemicarbazide intermediate pure? Start->CheckPurity CheckBase Is the NaOH solution fresh and at the correct concentration (10%)? Start->CheckBase CheckTemp Was the reaction temperature maintained at 60°C? Start->CheckTemp CheckInterference Does your starting material contain interfering functional groups? Start->CheckInterference Sol_Purify Solution: Purify the thiosemicarbazide intermediate before cyclization. CheckPurity->Sol_Purify No Sol_Base Solution: Prepare a fresh 10% NaOH solution for the reaction. CheckBase->Sol_Base No Sol_Temp Solution: Use an oil bath and thermometer to ensure stable heating at 60°C. Avoid overheating. CheckTemp->Sol_Temp No Sol_Protect Solution: Use a protecting group strategy. For terminal alkynes, consider TMS protection, but be aware of its lability. CheckInterference->Sol_Protect Yes

Caption: Troubleshooting logic for low-yield triazole-thione cyclization reactions.

Detailed Explanation:

  • Purity of Intermediate: While the thiosemicarbazide can often be used crude, impurities from the previous step can inhibit the cyclization. If yields are poor, purifying the intermediate by recrystallization is recommended.

  • Base Quality: The concentration and quality of the sodium hydroxide are critical. An old or improperly prepared solution may not be sufficiently basic to drive the reaction to completion.

  • Temperature Control: The reaction is temperature-sensitive. Temperatures below 60°C may lead to an incomplete reaction, while significantly higher temperatures can cause decomposition and side product formation.

  • Interfering Functional Groups: Certain functional groups can interfere with the cyclization. For example, terminal acetylenes have been reported to prevent the formation of the 1,2,4-triazole-3-thione ring[2][8]. In such cases, a protecting group strategy or a modification of the synthetic route may be necessary. For instance, trimethylsilyl (TMS) protection of an acetylene might be attempted, although the TMS group can be labile under the basic cyclization conditions[2][8]. An alternative is to introduce the functionality after the triazole ring has been formed[2][8].

Q: My S-alkylation reaction is slow or incomplete. How can I optimize it?

A: If the S-alkylation is not proceeding efficiently, consider the following:

  • Choice of Base: Potassium carbonate is standard, but if your triazole-thione is less acidic or your alkyl halide is less reactive, a stronger base like sodium hydride (NaH) in an anhydrous solvent (like THF or DMF) may be required. Exercise caution as NaH is highly reactive.

  • Solvent: Ensure your triazole-thione has adequate solubility in the chosen solvent. If solubility is low in acetone, switching to DMF or acetonitrile might improve reaction rates.

  • Reactivity of the Halide: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, using the corresponding alkyl bromide or iodide will significantly increase the reaction rate.

  • Alternative Alkylation Conditions: For sensitive substrates or alcohols, the Mitsunobu reaction provides an alternative route for S-alkylation of the acidic thiol group on the 5-membered heteroaromatic ring[2].

Q: I am struggling with the purification of my final compound. Any suggestions?

A: Purification can be challenging due to the polarity of the pyridine and triazole rings.

  • Column Chromatography: Use a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can help reduce tailing on the silica gel column for basic pyridine compounds.

  • Recrystallization: If the compound is a solid, recrystallization is an excellent method for obtaining high-purity material. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane).

  • Acid-Base Extraction: As a preliminary cleanup, you can dissolve the crude product in an organic solvent and wash it with a weak aqueous base (like sodium bicarbonate solution) to remove any acidic impurities.

References

Addressing solubility issues oftriazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Triazolo[1,5-a]pyrimidine Derivatives

Welcome to the technical support center for researchers working with triazolo[1,5-a]pyrimidine derivatives. This guide is designed to provide practical, in-depth solutions to one of the most common challenges encountered with this chemical scaffold: poor aqueous solubility. As a class of compounds, triazolo[1,5-a]pyrimidines are structurally similar to purines, making them valuable scaffolds in medicinal chemistry.[1][2][3] However, their often planar and hydrophobic nature can lead to strong crystal lattice interactions and low solubility, posing significant hurdles for screening, formulation, and in vivo studies.[4][5]

This document is structured into two main sections: a Troubleshooting Guide to walk you through a systematic approach to solving solubility problems, and a set of Frequently Asked Questions (FAQs) to address common conceptual and practical queries.

Part I: Troubleshooting Guide

This section provides a step-by-step workflow for addressing solubility issues, from initial assessment to advanced formulation strategies.

Initial State: My triazolo[1,5-a]pyrimidine derivative won't dissolve in my aqueous buffer.

Before proceeding, it is crucial to differentiate between poor solubility and a slow dissolution rate. Ensure you have given the compound adequate time and energy (e.g., vortexing, gentle heating, sonication) to dissolve. If the compound remains a solid precipitate or suspension, proceed with the following workflow.

G start Problem: Compound Insoluble in Aqueous Buffer tier1 Tier 1: Initial Screening & Simple Modifications start->tier1 solvent Q: Have you tried a suitable organic stock solvent? tier1->solvent Start Here ph_adjust Q: Is your compound ionizable? Have you tried pH adjustment? tier1->ph_adjust physical Q: Have you used physical methods (sonication, gentle heating)? tier1->physical tier2 Tier 2: Formulation Strategies cosolvent Q: Can you use a co-solvent system? tier2->cosolvent salt Q: Can you form a salt of your compound? tier2->salt surfactant Q: Have you tried surfactants or complexing agents? tier2->surfactant tier3 Tier 3: Advanced & Structural Strategies asd Q: Is creating an amorphous solid dispersion an option? tier3->asd structure Q: Can the structure be modified to improve solubility? tier3->structure solvent->tier2 If DMSO stock precipitates in buffer ph_adjust->tier2 If pH modification is insufficient or not viable cosolvent->tier3 If co-solvents affect assay or are not potent enough salt->tier3 If a stable, soluble salt cannot be formed

Caption: A logical workflow for troubleshooting solubility issues.

Q1: What is the first step when my compound is insoluble in an aqueous medium?

Answer: The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This allows for accurate and reproducible dosing into your aqueous experimental system.

  • Expertise & Experience: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for creating stock solutions due to its powerful solubilizing ability for a wide range of organic molecules.[6][7] However, always aim for the highest possible stock concentration (e.g., 10-50 mM) to minimize the final percentage of organic solvent in your aqueous medium, as DMSO can be toxic to cells at concentrations typically above 0.5-1%.[6]

  • Protocol: Solvent Screening for Stock Solution

    • Weigh: Accurately weigh ~1-2 mg of your triazolo[1,5-a]pyrimidine derivative into separate small glass vials.

    • Test Solvents: To each vial, add a small, precise volume of a test solvent (e.g., 100 µL) to target a high concentration (e.g., 10 mg/mL). Test solvents should include DMSO, Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).

    • Solubilize: Vortex each vial for 1-2 minutes. Use gentle sonication if necessary. Observe for complete dissolution.

    • Select: Choose the solvent that provides the highest clear, soluble concentration. This will be your stock solvent.

    • Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture, to prevent degradation.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes on Use in Biological Assays
DMSO 47.2189Universal solvent; can be cytotoxic >0.5% (v/v).[6]
DMF 36.7153Strong solvent; higher toxicity than DMSO.
NMP 32.2202Good solubilizer; use with caution due to toxicity concerns.
Ethanol 24.678.4Less powerful but often better tolerated in assays.[8]
Q2: My compound dissolves in DMSO but crashes out when I add it to my aqueous buffer. What should I do next?

Answer: This is a very common problem known as precipitation upon dilution. It indicates that the aqueous medium cannot support the concentration of the compound once the DMSO is diluted. The next logical steps are to investigate pH modification and the use of co-solvents.

  • Strategy 1: pH Adjustment

    • Expertise & Experience: The triazolo[1,5-a]pyrimidine scaffold contains nitrogen atoms that can be protonated at acidic pH.[2] If your derivative has basic nitrogen centers, decreasing the pH of your buffer can dramatically increase solubility by forming a more soluble cationic species. Conversely, if your derivative has acidic protons (e.g., a phenol or carboxylic acid), increasing the pH can form a more soluble anionic salt. Salt formation is a highly effective method for increasing the dissolution rates of acidic and basic drugs.[9][10][11]

    • Protocol: pH-Solubility Profile

      • Prepare a series of buffers spanning a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

      • Add an excess amount of your solid compound to a small volume of each buffer.

      • Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached (thermodynamic solubility).

      • Centrifuge the samples to pellet the undissolved solid.

      • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

      • Plot solubility (e.g., in µg/mL or µM) versus pH. The resulting profile will show the optimal pH for solubilization.[12]

G y_axis Solubility x_axis pH origin 5,0.5! 5,0.5! origin->5,0.5! 0.5,2.5! 0.5,2.5! origin->0.5,2.5! p1 p2 p1->p2 p4 p2->p4 p3 pKa p5 p4->p5 pKa_line pKa_line->p3 high_sol High Solubility (Protonated Form) low_sol Low Solubility (Free Base)

Caption: Conceptual pH-solubility profile for a basic compound.

  • Strategy 2: Co-solvent Systems

    • Expertise & Experience: If pH adjustment is not viable or sufficient, a co-solvent system is the next approach. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[8][13] This is one of the simplest and most common formulation approaches, especially in early development.[14]

    • Protocol: Co-solvent Screening

      • Prepare a high-concentration stock of your compound in 100% of a co-solvent (e.g., 10 mg/mL in PEG 400).

      • Prepare a series of aqueous buffers containing varying percentages of the same co-solvent (e.g., 5%, 10%, 20% PEG 400 in PBS).

      • Add a small aliquot of your co-solvent stock solution to each of the co-solvent/buffer mixtures.

      • Observe for precipitation. The goal is to find the lowest percentage of co-solvent that maintains the desired final concentration of your compound without precipitation.

Co-solvent SystemTypical Concentration RangeNotes
Polyethylene Glycol 400 (PEG 400)10-40%Commonly used in preclinical oral and parenteral formulations.[14]
Propylene Glycol (PG)10-50%Another common and safe option for various administration routes.[8]
Ethanol5-20%Can be effective but may have effects on protein stability or cell viability.[8]
Solutol HS-15 (Kolliphor® HS 15)5-15%A non-ionic surfactant and solubilizer with excellent biocompatibility.[15]
Q3: Co-solvents are affecting my assay, and pH is not an option. What are the more advanced strategies?

Answer: When simple methods fail, you must move to more advanced formulation or structural modification strategies. These often require more specialized expertise and equipment.

  • Strategy 1: Salt Formation

    • Trustworthiness: This is a robust and well-established method to improve the solubility and dissolution rate of ionizable compounds.[10][16] By reacting a basic triazolopyrimidine derivative with an acid (e.g., HCl, mesylic acid), you form a salt that is often significantly more water-soluble than the free base.[9] The selection of the counter-ion is critical and can impact solubility, stability, and hygroscopicity.[10]

  • Strategy 2: Use of Excipients (Surfactants & Complexing Agents)

    • Surfactants: Surfactants like Tween® 80 or sodium lauryl sulfate can solubilize hydrophobic compounds by forming micelles.[15][17] The compound partitions into the hydrophobic core of the micelle, which is itself soluble in the aqueous medium.

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18] The triazolopyrimidine derivative can form an inclusion complex by entering the hydrophobic cavity, thereby increasing its apparent water solubility.[6][17]

  • Strategy 3: Amorphous Solid Dispersions (ASDs)

    • Expertise & Experience: Poorly soluble compounds often have high crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal and dissolve it. An ASD is a molecular mix of the drug in an amorphous (non-crystalline) state within a polymer carrier.[19][20] By eliminating the crystal structure, the energy barrier to dissolution is significantly lowered, often resulting in much higher apparent solubility and dissolution rates.[20] Techniques to create ASDs include spray drying and hot-melt extrusion.[21][22]

  • Strategy 4: Structural Modification

    • Authoritative Grounding: If you are in the lead optimization phase of drug discovery, modifying the chemical structure is the most powerful approach. The goal is to disrupt crystal packing or increase polarity without losing potency.[5]

      • Disrupt Planarity: Introduce non-planar, flexible, or bulky groups to hinder efficient crystal packing.[4]

      • Add Polar/Ionizable Groups: Incorporate groups like morpholines, piperazines, or carboxylic acids that increase polarity and provide handles for salt formation.[4][23]

      • Reduce Lipophilicity (logP): Replace hydrophobic moieties with more polar ones. A lower logP generally correlates with higher aqueous solubility.[5]

Part II: Frequently Asked Questions (FAQs)

Q: Why are triazolo[1,5-a]pyrimidine derivatives often poorly soluble? A: The core of this issue lies in their molecular structure. The fused heteroaromatic ring system is often rigid and planar, which allows the molecules to pack very efficiently and tightly into a stable crystal lattice.[4] This high lattice energy requires a large amount of energy to overcome during dissolution. Furthermore, many substituents added to improve biological potency are hydrophobic, which further decreases the molecule's affinity for water.[4]

Q: My protocol requires a 1% final DMSO concentration, but my compound still precipitates. What can I do? A: This is a common scenario where the kinetic solubility from a rapid dilution is exceeded.

  • Lower the Final Concentration: First, determine if you can achieve your scientific goal with a lower final concentration of the compound.

  • Use an Intermediate Dilution: Create an intermediate dilution of your DMSO stock in a co-solvent like propylene glycol or ethanol before the final dilution into the aqueous buffer. This can ease the transition from a pure organic environment to a highly aqueous one.

  • Add Surfactant to Buffer: Try adding a very small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) to your final aqueous buffer. This can help stabilize the compound and prevent it from precipitating.

Q: What is the difference between kinetic and thermodynamic solubility, and why does it matter? A:

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent after it has been stirred for a long period (typically 24-48 hours) until the solution is saturated and excess solid remains. This is the maximum amount of a compound that can be dissolved under equilibrium conditions.

  • Kinetic Solubility is the concentration at which a compound precipitates when added from a concentrated organic stock solution into an aqueous buffer. This measurement is faster but often results in a supersaturated solution that may precipitate over time.

  • Why it matters: For a screening assay, kinetic solubility might be sufficient. However, for formulation development or studies requiring long-term stability, knowing the thermodynamic solubility is crucial to prevent the compound from crashing out of solution during the experiment.[12]

Q: Can forming a metal complex of my triazolo[1,5-a]pyrimidine help with solubility? A: Not necessarily. While triazolo[1,5-a]pyrimidines are excellent ligands for metal ions, the resulting coordination complexes can sometimes have lower solubility than the free ligand.[1] For example, stacking interactions between the aromatic rings in the complex can lead to aggregation and precipitation.[1] This strategy is generally pursued to modulate biological activity rather than to enhance solubility.[1]

References

Technical Support Center: Regioisomer Differentiation in Triazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of triazolopyrimidine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of regioisomer differentiation.

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] However, its synthesis is often complicated by the potential formation of multiple regioisomers, which can possess distinct pharmacological and toxicological profiles.[6][7] Accurate structural elucidation is therefore paramount.

I. Understanding the Root of Regioisomerism in Triazolopyrimidine Synthesis

FAQ 1: Why do I obtain a mixture of regioisomers during my triazolopyrimidine synthesis?

The formation of regioisomers in triazolopyrimidine synthesis typically arises from the reaction of an unsymmetrically substituted 3-aminotriazole with a β-dicarbonyl compound or its equivalent. The two nitrogen atoms in the triazole ring (N2 and N4) can both act as nucleophiles, leading to two possible cyclization pathways and, consequently, two different regioisomeric products: the[1][2][3]triazolo[1,5-a]pyrimidine and the[1][2][3]triazolo[4,3-a]pyrimidine systems.[1][8]

The regioselectivity of this reaction is influenced by several factors, including:

  • Electronic Effects: The electron density on the N2 and N4 atoms of the aminotriazole.

  • Steric Hindrance: The steric bulk of substituents on both the aminotriazole and the dicarbonyl compound.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can all influence the kinetic versus thermodynamic control of the reaction.

Caption: Regioisomer formation pathways.

II. Troubleshooting Guide: Differentiating Regioisomers

This section provides detailed protocols and troubleshooting tips for the most common analytical techniques used to differentiate triazolopyrimidine regioisomers.

FAQ 2: How can I use Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between my regioisomers?

NMR spectroscopy is a powerful, non-destructive technique for regioisomer differentiation.[9] Key NMR experiments include 1D ¹H and ¹³C NMR, as well as 2D experiments like NOESY and HMBC.

A. 1D ¹H and ¹³C NMR Spectroscopy

The chemical shifts of protons and carbons in the pyrimidine ring are highly sensitive to the position of the triazole fusion.

Nucleus [1][2][3]triazolo[1,5-a]pyrimidine [1][2][3]triazolo[4,3-a]pyrimidine
H5 ~ δ 8.6-8.8 ppm~ δ 9.1-9.3 ppm
H7 ~ δ 7.2-7.4 ppm~ δ 7.6-7.8 ppm
C5 ~ δ 153-155 ppm~ δ 148-150 ppm
C7 ~ δ 150-152 ppm~ δ 158-160 ppm

Protocol for 1D NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomer mixture or individual isomers in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer of at least 400 MHz.

  • Data Analysis: Compare the chemical shifts of the pyrimidine ring protons and carbons to established literature values for analogous systems.[2]

Troubleshooting:

  • Overlapping Signals: If signals in the ¹H NMR spectrum are overlapping, consider using a higher field strength NMR spectrometer or a different deuterated solvent to induce changes in chemical shifts. 2D NMR techniques are also highly recommended in this scenario.

B. 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is invaluable for determining through-space proximity of protons, which can definitively establish regiochemistry.[3][10] For example, in a 7-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, a NOE correlation will be observed between the methyl protons and H6 of the pyrimidine ring. This correlation would be absent in the 5-methyl-[1][2][3]triazolo[4,3-a]pyrimidine isomer.[2]

Protocol for 2D NOESY Analysis:

  • Sample Preparation: Prepare a slightly more concentrated sample than for 1D NMR (10-20 mg in 0.6-0.7 mL of deuterated solvent).

  • Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for your molecule's size (typically 500-800 ms for small molecules).[11]

  • Data Analysis: Look for cross-peaks that indicate spatial proximity between key protons, such as those of a substituent and the pyrimidine ring.[12][13]

Caption: Workflow for NOESY analysis.

C. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC experiments, particularly ¹H-¹⁵N HMBC, can provide unambiguous differentiation by examining long-range couplings between protons and nitrogen atoms. The chemical shifts of the bridgehead nitrogen and other nitrogens in the triazole ring are distinct for each regioisomer.[1][2]

FAQ 3: Can I use X-ray crystallography for regioisomer differentiation?

Yes, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, including regioisomers.[14][15] If you can obtain a single crystal of suitable quality, this method will provide definitive proof of the molecular structure.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the purified regioisomer by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software to obtain a 3D model of the molecule.

Troubleshooting:

  • Difficulty Growing Crystals: This is a common challenge. Systematically screen a wide variety of solvents and crystallization techniques. If the compound is an oil, attempt to form a solid salt or co-crystal.

FAQ 4: How can I separate the regioisomers using chromatography?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of regioisomers.[16]

A. Method Development for HPLC Separation

Developing a successful HPLC method for isomer separation often requires systematic screening of columns and mobile phases.[17][18]

Parameter Recommendation Rationale
Stationary Phase Screen C18, Phenyl-Hexyl, and polar-embedded phases.The different electronic and steric properties of the regioisomers will lead to differential interactions with various stationary phases.
Mobile Phase Start with a generic gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).A gradient elution is more likely to resolve the isomers in the initial screening.[18]
Temperature Investigate the effect of column temperature (e.g., 25°C, 40°C, 60°C).Temperature can significantly affect the selectivity of the separation.[19]

Protocol for HPLC Method Development:

  • Initial Screening: Use a fast gradient to screen different columns with a standard mobile phase.

  • Optimization: Once partial separation is achieved, optimize the mobile phase composition (isocratic vs. gradient), flow rate, and temperature to maximize resolution.

  • Scale-up: For preparative separation, scale up the optimized analytical method to a larger diameter column.[20]

Troubleshooting:

  • Poor Resolution: If resolution is poor, consider using a different organic modifier (e.g., methanol instead of acetonitrile) or adding a small amount of a third solvent. Chiral stationary phases can sometimes resolve positional isomers.[21][22][23]

III. Concluding Remarks

The successful synthesis and characterization of triazolopyrimidine derivatives hinge on the accurate differentiation of regioisomers. A multi-faceted analytical approach, combining NMR spectroscopy, X-ray crystallography, and chromatography, provides the most robust strategy for unambiguous structural assignment. This guide serves as a starting point for troubleshooting common issues encountered in this critical aspect of synthetic and medicinal chemistry.

References

Validation & Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for designing compounds that can interact with a variety of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of triazolo[1,5-a]pyridine derivatives across different therapeutic areas, supported by experimental data and detailed protocols. We will explore how subtle structural modifications to this core can dramatically influence its efficacy as an anticancer, antimicrobial, and enzyme inhibitory agent.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Triazolo[1,5-a]pyridines and their close analogs, triazolo[1,5-a]pyrimidines, have emerged as a promising class of anticancer agents. Their mechanisms of action are varied, ranging from tubulin polymerization inhibition to the modulation of key signaling pathways involved in cancer progression.

Structure-Activity Relationship for Tubulin Inhibition

A significant body of research has focused on the development of triazolo[1,5-a]pyrimidines as inhibitors of tubulin polymerization. These compounds often act at the colchicine or vinca alkaloid binding sites, leading to cell cycle arrest and apoptosis. A clear SAR has been established for optimal activity in this class of compounds. For instance, a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position is crucial for high potency.[1][2] Furthermore, the presence of two fluoro atoms on the phenyl ring at the positions ortho to the triazolopyrimidine core is necessary for optimal activity.[1][2] At the para position of the phenyl ring, the best activity is achieved with an oxygen linkage followed by a three-methylene unit and an alkylamino or a hydroxy group.[1][2]

Modulation of Signaling Pathways

Beyond tubulin inhibition, triazolo[1,5-a]pyridine derivatives have been shown to exert their anticancer effects by interfering with critical signaling pathways. For example, certain derivatives can suppress the ERK signaling pathway, leading to decreased phosphorylation of key proteins like ERK1/2, c-Raf, MEK1/2, and AKT.[3][4] This inhibition of pro-survival signaling can induce apoptosis and G2/M phase cell cycle arrest in cancer cells.[3][4]

Table 1: Comparative Anticancer Activity of Triazolo[1,5-a]pyrimidine Derivatives

Compound IDModificationsTarget Cell LineIC50 (µM)Mechanism of ActionReference
H12 Indole derivativeMGC-8039.47ERK pathway suppression[3]
HCT-1169.58[3]
MCF-713.1[3]
1c Pyridinylpyridine derivativeHCT-116Not specifiedAKT/p-AKT(473) inhibition[5]
2d Pyridinylpyridine derivativeHCT-116Not specifiedAKT/p-AKT(473) inhibition[5]
C26 A5491.72LSD1 inhibitor[6]
Experimental Protocol: Synthesis of Triazolo[1,5-a]pyridinylpyridines

This protocol describes a general method for the synthesis of[1][3][5]triazolo[1,5-a]pyridinylpyridines, a class of compounds evaluated for their anticancer activity.[5]

Step 1: Synthesis of N-(pyridin-2-yl)benzimidamides.

  • A mixture of a substituted 2-aminopyridine (1 eq.) and a substituted benzonitrile (1.2 eq.) is heated at 180 °C for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is washed with diethyl ether to afford the crude N-(pyridin-2-yl)benzimidamide.

Step 2: Oxidative Cyclization to form the Triazolo[1,5-a]pyridine ring.

  • To a solution of the N-(pyridin-2-yl)benzimidamide (1 eq.) in a suitable solvent such as dichloromethane, an oxidizing agent like (diacetoxyiodo)benzene (PIFA) (1.5 eq.) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired[1][3][5]triazolo[1,5-a]pyridinylpyridine.

Diagram 1: Anticancer Mechanism of Action

anticancer_mechanism Triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine Tubulin Tubulin Triazolo[1,5-a]pyridine->Tubulin Inhibition ERK Pathway ERK Pathway Triazolo[1,5-a]pyridine->ERK Pathway Suppression LSD1 LSD1 Triazolo[1,5-a]pyridine->LSD1 Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Decreased Phosphorylation (ERK, MEK, AKT) Decreased Phosphorylation (ERK, MEK, AKT) ERK Pathway->Decreased Phosphorylation (ERK, MEK, AKT) Altered Gene Expression Altered Gene Expression LSD1->Altered Gene Expression Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Decreased Phosphorylation (ERK, MEK, AKT)->Apoptosis Altered Gene Expression->Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Diverse anticancer mechanisms of triazolo[1,5-a]pyridines.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Triazolo[1,5-a]pyridines have demonstrated promising activity against a range of bacteria and fungi, often through the inhibition of essential microbial enzymes.

Structure-Activity Relationship for Antibacterial Activity

SAR studies have revealed key structural features for the antibacterial activity of triazolo[1,5-a]pyrimidines against organisms like Enterococcus faecium. For instance, the substitution pattern on the phenyl groups at positions 5 and 7 plays a crucial role in their antibacterial action.[7] The presence of a 4-isopropyl group on a phenyl ring at what is designated as the SAR1 position was found to be necessary for activity, as its replacement with a hydrogen atom resulted in a loss of antibacterial efficacy.[8]

Dual Inhibition of DNA Gyrase and DHFR

A particularly interesting class of triazolo[1,5-a]pyrimidine derivatives acts as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), two validated antibacterial targets.[7][9] The 1,2,4-triazolo[1,5-a]pyrimidine framework is crucial for this dual efficacy.[9] Molecular docking studies suggest that the N4 of the triazolo-pyrimidine moiety can form a hydrogen bond with the Asn46 residue in the active site of bacterial DNA gyrase, enhancing binding.[9]

Table 2: Comparative Antimicrobial Activity of Triazolo[1,5-a]pyrimidine Derivatives

Compound IDModificationsTarget OrganismMIC (µM)Target Enzyme(s)Reference
9n Phenyl and substituted phenyl at C5 and C7B. subtilis, S. aureus, E. coli, P. aeruginosa16-102DNA Gyrase, DHFR[7]
9o Phenyl and substituted phenyl at C5 and C7B. subtilis, S. aureus, E. coli, P. aeruginosa16-102DNA Gyrase, DHFR[7]
Essramycin (I) Natural productGram-positive and Gram-negative bacteria2.0-8.0 µg/mLNot specified[9]
II Carboxylic acid derivativeM. tuberculosis H37RV92% inhibition at 6.25 µg/mLNot specified[9]
Experimental Protocol: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Antimicrobial Agents

This protocol outlines the synthesis of derivatives evaluated as dual inhibitors of bacterial DNA gyrase and DHFR.[7][9]

Step 1: Synthesis of Chalcones.

  • An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde is dissolved in ethanol.

  • An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 12-24 hours.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.

Step 2: Cyclocondensation to form the Triazolo[1,5-a]pyrimidine core.

  • A mixture of the synthesized chalcone (1 eq.) and 3-phenyl-1,2,4-triazole-5-amine (1 eq.) in acetic acid is refluxed for 8-12 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and then with ethanol.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or DMF) to afford the pure 1,2,4-triazolo[1,5-a]pyrimidine derivative.

Diagram 2: Dual-Target Antimicrobial Mechanism

antimicrobial_mechanism Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine DNA Gyrase DNA Gyrase Triazolo[1,5-a]pyrimidine->DNA Gyrase Inhibition DHFR DHFR Triazolo[1,5-a]pyrimidine->DHFR Inhibition DNA Replication Inhibition DNA Replication Inhibition DNA Gyrase->DNA Replication Inhibition Folate Synthesis Inhibition Folate Synthesis Inhibition DHFR->Folate Synthesis Inhibition Bacterial Cell Death Bacterial Cell Death DNA Replication Inhibition->Bacterial Cell Death Folate Synthesis Inhibition->Bacterial Cell Death

Caption: Dual inhibition of DNA gyrase and DHFR by triazolo[1,5-a]pyrimidines.

Enzyme Inhibition: A Scaffold for Targeted Therapies

The versatility of the triazolo[1,5-a]pyridine scaffold extends to the inhibition of various enzymes implicated in a range of diseases, from diabetes to cancer.

α-Glucosidase Inhibition for Diabetes Management

Derivatives of 6-amino-2,5,7-triaryl-[1][3][5]triazolo[1,5-a]pyridine-8-carbonitriles have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10] These compounds exhibited significantly greater potency than the reference drug acarbose.[10] The SAR studies in this series are still emerging, but the initial findings highlight the potential of this scaffold for developing new anti-diabetic agents.

ENPP1 Inhibition for Cancer Immunotherapy

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the STING pathway, which plays a crucial role in innate immunity. Inhibition of ENPP1 can activate the innate immune system, a promising strategy for cancer treatment.[11][1][3][5]Triazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of ENPP1.[11]

Table 3: Comparative Enzyme Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives

Compound IDModificationsTarget EnzymeIC50Therapeutic AreaReference
15j 6-amino-2,5,7-triaryl-8-carbonitrileα-Glucosidase6.60 ± 0.09 µMDiabetes[10]
Acarbose (ref.) α-Glucosidase750.00 ± 0.56 µMDiabetes[10]
Lead compounds Varied substitutionsENPP1Not specifiedCancer Immunotherapy[11]
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol provides a general method for evaluating the α-glucosidase inhibitory activity of synthesized triazolo[1,5-a]pyridine derivatives.[10]

Step 1: Preparation of Solutions.

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

  • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.

Step 2: Assay Procedure.

  • In a 96-well plate, add the enzyme solution and different concentrations of the test compound (or DMSO as a control).

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at 37 °C for another 30 minutes.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

Step 3: Data Analysis.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Diagram 3: Workflow for Enzyme Inhibition Screening

enzyme_inhibition_workflow Synthesis of Triazolo[1,5-a]pyridine Library Synthesis of Triazolo[1,5-a]pyridine Library Preparation of Enzyme and Substrate Solutions Preparation of Enzyme and Substrate Solutions Synthesis of Triazolo[1,5-a]pyridine Library->Preparation of Enzyme and Substrate Solutions Assay in 96-well Plate Assay in 96-well Plate Preparation of Enzyme and Substrate Solutions->Assay in 96-well Plate Incubation and Reaction Incubation and Reaction Assay in 96-well Plate->Incubation and Reaction Absorbance Measurement Absorbance Measurement Incubation and Reaction->Absorbance Measurement Data Analysis (IC50 determination) Data Analysis (IC50 determination) Absorbance Measurement->Data Analysis (IC50 determination) SAR Analysis SAR Analysis Data Analysis (IC50 determination)->SAR Analysis

Caption: A typical workflow for screening enzyme inhibitors.

Conclusion

The triazolo[1,5-a]pyridine scaffold is a remarkably versatile platform for the development of new therapeutic agents. As demonstrated in this guide, strategic modifications to this core structure can lead to potent and selective compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The established structure-activity relationships provide a rational basis for the design of next-generation drug candidates. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

The 5-Chloro Substituent: A Gateway to Potent Triazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Efficacy Across Therapeutic Targets

For drug development professionals, medicinal chemists, and researchers, the triazolo[1,5-a]pyridine scaffold represents a privileged structure due to its remarkable versatility and wide range of pharmacological activities.[1] The introduction of a chlorine atom at the 5-position of this scaffold creates a key intermediate, 5-Chloro-triazolo[1,5-a]pyridine, which serves as a versatile precursor for the synthesis of a diverse library of analogs. The reactivity of this chloro group allows for its displacement with various nucleophiles, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity for a multitude of biological targets. This guide provides a comparative analysis of the efficacy of 5-Chloro-triazolo[1,5-a]pyridine analogs, focusing on their performance as anticancer agents and kinase inhibitors, supported by experimental data.

From a Reactive Intermediate to Potent Anticancer Agents: The Role of the 5-Position

The 5-chloro-triazolo[1,5-a]pyrimidine core is a valuable starting point for generating potent anticancer agents. A notable example is the development of a series of tubulin inhibitors where the 5-chloro group is displaced by various alcohols, thiols, and alkylamines.[2] This strategic substitution is crucial for achieving high potency.

A clear structure-activity relationship has been established, demonstrating that a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position is required for high potency.[2] The unique mechanism of action of these compounds involves the promotion of tubulin polymerization in vitro, but they do not compete with paclitaxel for binding. Instead, they inhibit the binding of vinca alkaloids to tubulin.[2] Encouragingly, selected compounds from this series have demonstrated the ability to overcome resistance mediated by several multidrug resistance transporter proteins and have shown significant tumor growth inhibition in nude mouse xenograft models when administered orally or intravenously.[2]

Comparative Antiproliferative Activity of 5-Substituted Triazolo[1,5-a]pyrimidine Analogs
Compound ID5-SubstituentTarget Cancer Cell LineIC50 (µM)Reference
Analog A (1S)-2,2,2-trifluoro-1-methylethylaminoVariousHigh Potency[2]
Analog B 2,2,2-trifluoroethylaminoVariousHigh Potency[2]
1c PyridinylHCT-116, U-87 MG, MCF-7Potent Activity[3]
2d PyridinylHCT-116, U-87 MG, MCF-7Potent Activity[3]
19 Substituted aniline & 5''-furylmethylBel-740212.3[4]
19 Substituted aniline & 5''-furylmethylHT-10806.1[4]

This table summarizes the antiproliferative activities of various analogs where the initial 5-chloro group was substituted.

Further studies on[2][5][6]triazolo[1,5-a]pyridinylpyridines have also highlighted the potential of this class of compounds as anticancer agents.[3] Compounds 1c and 2d from this series exhibited potent antiproliferative activities against human cancer cell lines, including HCT-116, U-87 MG, and MCF-7.[3] Mechanistic studies revealed that these compounds affect the AKT signaling pathway.[3] The anticancer efficacy of compound 1c was further confirmed in a sarcoma S-180 mouse model.[3]

The influence of substituents on the aniline ring and variations on the 5''-furylmethyl moiety of the side-chain at other positions of the triazolopyrimidine core also significantly impact anti-tumor activity.[4] For instance, compound 19 displayed the best anti-tumor activity against Bel-7402 (Human Liver Cancer Cell Lines) and HT-1080 (Human Fibro Sarcoma Cell Lines) with IC50 values of 12.3 μM and 6.1 μM, respectively.[4]

Targeting Kinases: A Promising Avenue for 5-Chloro-triazolo[1,5-a]pyridine Analogs

The triazolo[1,5-a]pyridine scaffold has also been successfully exploited in the development of potent kinase inhibitors. The Janus kinase (JAK) family of nonreceptor tyrosine kinases is a critical player in the growth and progression of many cancers and inflammatory diseases, making JAK2 a key therapeutic target.[7] A series of compounds based on the 1,2,4-triazolo[1,5-a]pyridine scaffold were designed and evaluated as JAK2 inhibitors.[7]

Structure-activity relationship studies revealed that para substitution on the aryl group at the C8 position of the core was optimal for JAK2 potency.[7] Furthermore, substitution at the C2 nitrogen position was found to be essential for cellular potency.[7] Notably, meta substitution of the C2-NH-aryl moiety conferred exceptional selectivity for JAK2 over JAK3.[7] These efforts culminated in the discovery of CEP-33779, a novel, selective, and orally bioavailable inhibitor of JAK2.[7]

In another study, two series of triazolo[1,5-a]pyridine derivatives were designed and synthesized, leading to the identification of compounds J-4 and J-6 as potent inhibitors of JAK1/2 with selectivity over JAK3 in enzyme assays.[8] These compounds effectively suppressed the proliferation of JAK1/2 high-expression BaF3 cells and demonstrated acceptable metabolic stability in liver microsomes.[8]

Comparative Kinase Inhibitory Activity of Triazolo[1,5-a]pyridine Analogs
Compound IDTarget Kinase(s)IC50 (µM)Key SAR InsightsReference
CEP-33779 JAK2Potent & SelectivePara-substitution at C8-aryl; meta-substitution at C2-NH-aryl for selectivity.[7]
J-4 JAK1/2High Potency-[8]
J-6 JAK1/2High Potency-[8]
12b EGFR, VEGFR22.19-7.00 (EGFR), 2.95-8.21 (VEGFR2)Selective towards EGFR and VEGFR2.[9]
12c Broad SpectrumGI50 Mean = 3.51Broad antiproliferative potential.[9]
12d EGFR, VEGFR22.19-7.00 (EGFR), 2.95-8.21 (VEGFR2)Selective towards EGFR and VEGFR2.[9]
12e EGFR, VEGFR22.19-7.00 (EGFR), 2.95-8.21 (VEGFR2)Selective towards EGFR and VEGFR2.[9]
5p LSD10.154Potent LSD1 inhibitor.[6]
6i LSD10.557Potent LSD1 inhibitor.[6]
6l LSD1-Potent growth inhibition of PC-9 cells (IC50 = 0.59 µM).[6]

This table showcases the kinase inhibitory profiles of various triazolo[1,5-a]pyridine and pyrimidine analogs.

Furthermore, triazolo[1,5-a]pyrimidine derivatives have been investigated as multikinase inhibitors.[9] Compounds 12b and 12c showed broad-spectrum antiproliferative activity against NCI cancer cell lines, with GI50 mean values of 10.63 μM and 3.51 μM, respectively.[9] Specifically, compounds 9b , 12b , 12d , and 12e were more selective towards EGFR and VEGFR2, with IC50 values ranging from 2.19-7.00 μM and 2.95-8.21 μM, respectively.[9]

The versatility of the[2][5][6]triazolo[1,5-a]pyrimidine scaffold is further demonstrated by its application in developing potent inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A).[6] Compounds 5p , 5q , and 6i were identified as potent LSD1 inhibitors with IC50 values of 0.154, 1.19, and 0.557 μM, respectively.[6]

Experimental Protocols

General Synthesis of 5-Substituted-[2][5][6]triazolo[1,5-a]pyrimidin-7-amine Analogs

This protocol describes a general method for the displacement of the 5-chloro group to generate a library of analogs.

Step 1: Nucleophilic Substitution

  • To a solution of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl[2][5][6]triazolo[1,5-a]pyrimidin-7-amine in a suitable solvent (e.g., THF, DMF), add the desired alcohol, thiol, or alkylamine nucleophile.

  • Add a suitable base (e.g., triethylamine, potassium carbonate) to facilitate the reaction.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted analog.

Rationale: This nucleophilic aromatic substitution reaction is a fundamental and efficient method for introducing chemical diversity at the 5-position of the triazolopyrimidine core. The choice of solvent and base is critical for optimizing the reaction conditions for different nucleophiles.

In Vitro Antiproliferative MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized analogs on cancer cell lines.

Step 1: Cell Seeding

  • Culture human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight.

Step 2: Compound Treatment

  • Prepare a stock solution of the test compounds in DMSO.

  • Serially dilute the stock solution with culture medium to obtain the desired final concentrations.

  • Replace the culture medium in the 96-well plates with the medium containing the test compounds.

  • Incubate the plates for 48-72 hours.

Step 3: MTT Assay

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of a compound's cytotoxic or antiproliferative effects.

Visualizing the Path to Efficacy

The following diagrams illustrate the key concepts discussed in this guide.

Synthesis_Pathway Start 5-Chloro-triazolo[1,5-a]pyridine (Starting Material) Analogs Diverse Library of 5-Substituted Analogs Start->Analogs Nucleophilic Substitution Nucleophiles Nucleophiles (Alcohols, Thiols, Amines) Nucleophiles->Analogs Evaluation Biological Evaluation (Anticancer, Kinase Inhibition) Analogs->Evaluation

Caption: Synthetic utility of 5-Chloro-triazolo[1,5-a]pyridine.

SAR_Concept Scaffold Triazolo[1,5-a]pyridine Core 5-Position Substituent Substituent (e.g., Fluoroalkylamino) Scaffold:f0->Substituent Activity Biological Activity (e.g., High Potency) Substituent->Activity SAR Structure-Activity Relationship (SAR) SAR->Scaffold SAR->Substituent SAR->Activity

Caption: Key Structure-Activity Relationship at the 5-position.

Conclusion

The 5-Chloro-triazolo[1,5-a]pyridine scaffold is a highly valuable platform in drug discovery. The strategic displacement of the 5-chloro group provides a straightforward and effective means to generate a wide array of analogs with diverse biological activities. As demonstrated in this guide, careful selection of substituents at the 5-position, often in combination with modifications at other positions of the core, has led to the discovery of potent anticancer agents and selective kinase inhibitors. The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to Triazolo[1,5-a]pyridine and Triazolo[4,3-a]pyridine Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the two common isomers of triazolopyridine: triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine. These fused heterocyclic systems are prevalent scaffolds in medicinal chemistry and materials science, and understanding their distinct properties is crucial for rational drug design and the development of novel functional materials. This document delves into their structural nuances, comparative reactivity, synthetic accessibility, and delineates their respective applications, supported by experimental data and established chemical principles.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the fusion of the 1,2,4-triazole ring to the pyridine core imparts significant variations in the electronic distribution, stability, and overall chemical character of triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine.

The triazolo[1,5-a]pyridine system can be considered an aza-analog of indolizine, featuring a 10-π electron system with an electron-rich five-membered ring fused to an electron-deficient six-membered ring.[1] This electronic arrangement contributes to its unique reactivity profile. In contrast, the triazolo[4,3-a]pyridine isomer possesses a different electronic distribution due to the placement of the bridgehead nitrogen atom.

Propertytriazolo[1,5-a]pyridinetriazolo[4,3-a]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol [2]119.12 g/mol
Appearance SolidSolid, Crystalline Powder[3]
Melting Point Not consistently reported for the parent compound. A 5-methyl derivative melts at 54-59 °C.Not consistently reported for the parent compound. A 3-thiol derivative has a melting point of 210.0-219.0 °C[4], while a 3(2H)-one derivative melts at 215-217 °C.[3]
pKa A 5-methyl derivative has a predicted pKa of 3.18±0.30.Data for the parent compound is not readily available.
Solubility Limited solubility in water, soluble in organic solvents.Slightly soluble in water, soluble in organic solvents like DMSO and methanol.[3]

Spectroscopic Characterization: Distinguishing the Isomers

While both isomers share the same molecular formula and thus the same exact mass, their distinct structural arrangements lead to discernible differences in their NMR spectra. These differences are invaluable for unambiguous structural elucidation. For the analogous triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine systems, 1H-15N HMBC experiments have been shown to be a powerful tool for differentiation.[3]

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: The chemical shifts of the protons on the pyridine ring will be influenced by the position of the triazole fusion. Protons in closer proximity to the electron-withdrawing triazole ring are expected to be deshielded and appear at a lower field.

  • ¹³C NMR: The carbon atoms at the ring fusion and those adjacent to the nitrogen atoms will exhibit the most significant differences in their chemical shifts between the two isomers.

Synthesis Strategies: Accessing the Scaffolds

A variety of synthetic routes have been developed for both isomers, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Synthesis of triazolo[1,5-a]pyridines

A common and versatile method for the synthesis of triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)amidoximes or related intermediates derived from 2-aminopyridines.[5]

Dimroth_Rearrangement triazolo[4,3-a]pyridine triazolo[4,3-a]pyridine Open-chain intermediate Open-chain intermediate triazolo[4,3-a]pyridine->Open-chain intermediate Ring opening triazolo[1,5-a]pyridine triazolo[1,5-a]pyridine Open-chain intermediate->triazolo[1,5-a]pyridine Ring closure

References

In Silico Analysis of Triazolo[4,3-a]pyridine Sulfonamides: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the strategic application of computational, or in silico, methodologies is paramount for the rapid and cost-effective identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparative analysis of triazolo[4,3-a]pyridine sulfonamides, a class of heterocyclic compounds demonstrating significant therapeutic potential across various disease areas. We will delve into the in silico evaluation of these compounds against diverse biological targets, compare their predicted efficacy with established alternatives, and provide detailed protocols for the computational workflows discussed.

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities, which include antibacterial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a sulfonamide moiety can further enhance the pharmacological profile of these molecules, a strategy that has proven effective in the development of various clinically successful drugs.[2] This guide will explore the in silico approaches that have been pivotal in elucidating the potential of this promising class of compounds.

Comparative In Silico Analysis: Triazolo[4,3-a]pyridine Sulfonamides vs. Alternatives

The true measure of a novel compound's potential lies in its performance relative to existing therapeutic options or other investigational drugs. In this section, we present a comparative analysis of triazolo[4,3-a]pyridine sulfonamides against relevant alternatives for distinct biological targets, supported by data from in silico studies.

Antimalarial Activity: Targeting Falcipain-2

Malaria remains a significant global health challenge, necessitating the discovery of novel antimalarial agents. Falcipain-2, a cysteine protease of Plasmodium falciparum, is a validated drug target. A virtual screening and molecular docking study of a library of 1561 novel[3][4][5]triazolo[4,3-a]pyridine sulfonamides identified promising candidates with significant binding affinities for this enzyme.[3][4]

Compound/DrugTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[3][4][5]triazolo[4,3-a]pyridine-6-sulfonamideFalcipain-2Not explicitly stated, but led to synthesis and IC50 of 2.24 µMNot explicitly stated[3][4]
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[3][4][5]triazolo[4,3-a]pyridin-3(2H)-oneFalcipain-2Not explicitly stated, but led to synthesis and IC50 of 4.98 µMNot explicitly stated[3][4]
Alternative: Chloroquine Heme PolymerizationNot Applicable (Different Mechanism)Not ApplicableN/A
Alternative: Artemisinin Multiple TargetsNot Applicable (Different Mechanism)Not ApplicableN/A

Analysis: The in silico screening successfully identified triazolo[4,3-a]pyridine sulfonamides with potent antimalarial activity, as confirmed by subsequent in vitro testing.[3][4] While a direct comparison of docking scores with established drugs like chloroquine and artemisinin is not feasible due to their different mechanisms of action, the study demonstrates the power of computational methods in identifying novel scaffolds against specific targets like falcipain-2. The identified compounds represent a promising starting point for the development of new antimalarial drugs.[4]

Antiviral Activity: Targeting SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)

The COVID-19 pandemic spurred intensive research into antiviral therapies, with the viral RNA-dependent RNA polymerase (RdRp) being a prime target. In silico studies have explored the potential of triazolopyrimidine derivatives, a related class of compounds, as inhibitors of SARS-CoV-2 RdRp, comparing them with known antivirals.[6]

Compound/DrugTargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
Monomethylated triazolopyrimidineSARS-CoV-2 RdRp-7.5Not explicitly stated[6]
EssramycinSARS-CoV-2 RdRp-7.2Not explicitly stated[6]
Alternative: Remdesivir SARS-CoV-2 RdRp-7.0Not explicitly stated[6]
Alternative: Favipiravir SARS-CoV-2 RdRp-5.5Not explicitly stated[6]

Analysis: The computational analysis revealed that monomethylated triazolopyrimidine and essramycin, both triazolopyrimidine derivatives, exhibited superior binding energies to the SARS-CoV-2 RdRp active site compared to the established drugs Remdesivir and Favipiravir.[6] This suggests that the triazolo-fused pyrimidine scaffold holds significant promise for the development of novel anti-COVID-19 therapeutics. Further in vitro and in vivo studies are warranted to validate these in silico findings.

Carbonic Anhydrase Inhibition: Anticancer and Anti-glaucoma Potential

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in cancer and glaucoma.[7][8] The sulfonamide moiety is a well-established zinc-binding group for CA inhibitors. In silico and in vitro studies have demonstrated that triazolo[4,3-a]pyridine sulfonamides can act as potent inhibitors of various CA isoforms.[9][10][11]

Compound ClassTarget IsoformsKey FindingsReference
Pyrazolo[4,3-c]pyridine sulfonamideshCA I, II, IX, XIIPotent inhibition of cytosolic isoforms hCA I and II. Some compounds showed better activity than the standard drug Acetazolamide (AAZ).[9][10][11]
7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffoldhCA I, II, IV, IX, XIIPotent inhibition of tumor-associated isoforms hCA IX and XII with KI values in the low nanomolar range.[12]
Alternative: Acetazolamide (AAZ) Multiple CAsStandard clinical CA inhibitor, often used as a reference compound.[9]
Alternative: Dorzolamide CA IITopical CA inhibitor used for glaucoma.N/A

Analysis: In silico molecular docking studies have been instrumental in understanding the binding modes of these sulfonamide derivatives within the active sites of different CA isoforms.[9][10][11] These studies, coupled with in vitro assays, have shown that the triazolo[4,3-a]pyridine scaffold can be effectively tailored to achieve potent and, in some cases, selective inhibition of specific CA isoforms, including those implicated in cancer.[12] This highlights the potential of this chemical class in developing next-generation CA inhibitors.

Experimental Protocols: In Silico Workflows

The following section details the standardized computational methodologies employed in the analysis of triazolo[4,3-a]pyridine sulfonamides.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB structure, remove water, add hydrogens) Grid_Gen Grid Generation (Define binding site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Docking_Run Run Docking Algorithm (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Analysis (Clustering, scoring) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis

Caption: A typical molecular docking workflow.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of the triazolo[4,3-a]pyridine sulfonamide derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Grid Generation:

    • Define the binding site on the receptor, typically centered on the active site or a known ligand-binding pocket.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined grid.

  • Pose Analysis and Scoring:

    • The docking program will generate multiple binding poses, each with an associated docking score or binding energy.

    • Analyze the top-ranked poses to identify the most plausible binding mode.

  • Interaction Analysis:

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding affinity.

ADMET Prediction Workflow

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

cluster_admet ADMET Prediction Input Input Molecule (SMILES or 3D structure) Absorption Absorption (e.g., Caco-2 permeability, HIA) Input->Absorption Distribution Distribution (e.g., BBB penetration, plasma protein binding) Input->Distribution Metabolism Metabolism (e.g., CYP450 inhibition) Input->Metabolism Excretion Excretion Input->Excretion Toxicity Toxicity (e.g., hERG inhibition, mutagenicity) Input->Toxicity Output ADMET Profile Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

Caption: An overview of an ADMET prediction workflow.

Step-by-Step Methodology:

  • Input Molecule: Provide the chemical structure of the triazolo[4,3-a]pyridine sulfonamide, typically as a SMILES string or a 3D structure file.

  • Utilize Prediction Software: Employ computational tools such as SwissADME, pkCSM, or Discovery Studio to calculate various physicochemical and pharmacokinetic properties.

  • Analyze Key Parameters:

    • Absorption: Evaluate parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Assess blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Predict interactions with cytochrome P450 (CYP) enzymes.

    • Excretion: Estimate clearance and half-life.

    • Toxicity: Predict potential toxicities such as hERG inhibition, mutagenicity (Ames test), and hepatotoxicity.

  • Generate ADMET Profile: Consolidate the predicted properties into a comprehensive profile to assess the compound's drug-likeness and potential liabilities.

Conclusion and Future Directions

The in silico studies of triazolo[4,3-a]pyridine sulfonamides have consistently highlighted their potential as a versatile scaffold for the development of novel therapeutic agents. Computational approaches have been instrumental in identifying promising lead compounds against a range of biological targets, including those relevant to infectious diseases and cancer. The comparative analyses presented in this guide underscore the competitive- and in some cases, superior- predicted performance of this chemical class against established drugs.

Future research should focus on a synergistic approach, integrating computational predictions with robust experimental validation. The synthesis of focused libraries based on in silico hits, followed by comprehensive in vitro and in vivo testing, will be crucial for advancing these promising compounds through the drug discovery pipeline. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide deeper insights into the dynamic behavior of these ligands within their respective binding sites, further guiding the optimization of their therapeutic potential.

References

A Senior Application Scientist's Guide to the Synthetic Strategies for Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern drug discovery. Its structural resemblance to purines allows it to function as a versatile bioisostere, leading to applications in oncology, and as an inhibitor for key enzymes like α-glucosidase.[2][4] The development of efficient and robust synthetic routes to this core is therefore of paramount importance for medicinal chemists and process development teams.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing the triazolo[1,5-a]pyridine core. We will move beyond simple protocol recitation to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, providing the field-proven insights necessary for informed decision-making in your research.

Core Synthetic Paradigms: A Comparative Overview

Two dominant strategies have emerged for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine system:

  • The Classical Pathway (Huisgen-Dimroth Approach): This traditional method involves the initial formation of a[1][2][3]triazolo[4,3-a]pyridine intermediate, which subsequently undergoes a Dimroth rearrangement to yield the thermodynamically more stable [1,5-a] isomer.[5][6] This route is predicated on the availability of 2-hydrazinopyridine as a key starting material.

  • Modern Oxidative N-N Bond Formation: These more recent methods offer a more direct entry to the [1,5-a] scaffold by forming the crucial N-N bond via intramolecular oxidative cyclization of N-(pyridin-2-yl)amidine precursors.[3] These routes can be promoted by various reagents, including metal catalysts or metal-free oxidants.

The choice between these paradigms is not trivial and depends on factors such as starting material availability, desired substitution patterns, functional group tolerance, and scalability.

Route 1: The Classical Pathway via Dimroth Rearrangement

This venerable route is a reliable, albeit often multi-step, approach. Its logic follows a "build-then-rearrange" sequence. The key to this entire process is the synthesis of the 2-hydrazinopyridine building block.

Workflow: Classical Synthesis

A 2-Halopyridine C Nucleophilic Aromatic Substitution A->C B Hydrazine Hydrate B->C D 2-Hydrazinopyridine C->D F Cyclocondensation D->F E Aldehyde / Carboxylic Acid Derivative E->F G [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) F->G H Dimroth Rearrangement (Heat, Acid, or Base) G->H I [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) H->I

Caption: Workflow for the classical synthesis of triazolo[1,5-a]pyridines.

Key Step 1: Synthesis of 2-Hydrazinopyridine

The most common starting material for this precursor is 2-chloropyridine. The reaction with hydrazine hydrate is a nucleophilic aromatic substitution.

Expertise & Experience: A large excess of hydrazine hydrate is critical.[7] Stoichiometric amounts can lead to the formation of undesired bis-substituted dimers. While this creates challenges during scale-up due to the volume of hydrazine, it is necessary to drive the reaction to completion and ensure high purity of the intermediate.[7]

Experimental Protocol: Synthesis of 2-Hydrazinopyridine [1]

  • To a flask containing hydrazine hydrate (10 volumes, e.g., 200 mL for 20 g of starting material), add 2-chloropyridine (1 eq., 0.176 mol, 20 g).

  • Heat the reaction mixture to 100 °C and stir for 48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and dilute with water (10 volumes, 200 mL).

  • Extract the product with ethyl acetate (5 x 25 volumes, 5 x 500 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The target product, 2-hydrazinopyridine, is typically obtained as a red oil (yield: ~78%).

Key Step 2: Cyclization and In Situ Dimroth Rearrangement

The 2-hydrazinopyridine is then condensed with a carbonyl-containing component (e.g., an aldehyde), which cyclizes to form the[1][2][3]triazolo[4,3-a]pyridine. This kinetic product is often not isolated. Under the reaction conditions (typically elevated temperature or presence of acid/base), it undergoes the Dimroth rearrangement.[8]

Mechanism: The Dimroth Rearrangement The rearrangement involves a ring-opening/ring-closing sequence.[6][9] The presence of electron-withdrawing groups on the pyridine ring, such as nitro groups, can facilitate the rearrangement to such an extent that the [4,3-a] intermediate cannot be isolated.[8]

cluster_0 Mechanism: Dimroth Rearrangement A [1,2,4]Triazolo[4,3-a]pyridine B Ring Opening (Nucleophilic Attack) A->B +H₂O / OH⁻ C Acyclic Diazo Intermediate B->C D Proton Transfer & C-N Bond Rotation C->D E Ring Closure D->E F [1,2,4]Triazolo[1,5-a]pyridine E->F -H₂O / OH⁻ A 2-Aminopyridine C Amidine Formation A->C B Nitrile or Imidoyl Chloride B->C D N-(pyridin-2-yl)amidine C->D F Intramolecular Oxidative N-N Bond Formation D->F E Oxidant (e.g., Cu(II)/Air, PIFA, I₂/KI) E->F G [1,2,4]Triazolo[1,5-a]pyridine F->G

References

A Senior Application Scientist's Guide to Comparative Docking Studies: 5-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold and the Imperative for In Silico Screening

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][4][5] The specific analogue, 5-Chloro-triazolo[1,5-a]pyridine, presents an intriguing starting point for computational fragment-based drug design. Its chemical features—a halogen bond donor, hydrogen bond acceptors, and a rigid bicyclic core—suggest the potential for high-affinity interactions with a variety of biological targets.

Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In drug discovery, it allows for the rapid, cost-effective screening of virtual libraries of compounds against a protein target of known three-dimensional structure. This guide provides a comparative framework for conducting and evaluating docking studies of 5-Chloro-triazolo[1,5-a]pyridine against two distinct and therapeutically relevant protein targets: p38 Mitogen-Activated Protein (MAP) Kinase and Phosphodiesterase 10A (PDE10A) .

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

Section 1: The Scientific Rationale for Target Selection

The selection of appropriate protein targets is the most critical first step. The choice of p38 MAPK and PDE10A is based on extensive literature precedent demonstrating that the broader triazolopyridine and triazolopyrimidine scaffolds are effective modulators of these target families.

  • Target 1: p38 MAP Kinase (p38α)

    • Therapeutic Relevance: p38 MAP kinase is a key enzyme in the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α.[1][8] Its inhibition is a validated therapeutic strategy for inflammatory diseases such as rheumatoid arthritis.[1][8]

    • Scaffold Precedent: Numerous triazolopyridine analogs have been successfully developed as potent p38 MAPK inhibitors, validating the scaffold's compatibility with the kinase's ATP-binding site.[1]

    • Structural Availability: A wealth of high-resolution crystal structures of p38 MAPK in complex with various inhibitors are available in the Protein Data Bank (PDB), providing excellent templates for docking studies.[2][8][9]

  • Target 2: Phosphodiesterase 10A (PDE10A)

    • Therapeutic Relevance: PDE10A is highly expressed in the brain and degrades the second messengers cAMP and cGMP.[10][11] Inhibition of PDE10A is a promising strategy for treating neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[10][12]

    • Scaffold Precedent: Compounds featuring triazolo-fused heterocyclic cores (such as triazolopyrimidines) have been patented and explored as potent PDE2 and PDE10A inhibitors.[12][13][14] This suggests that the 5-Chloro-triazolo[1,5-a]pyridine core can be accommodated within the PDE active site.

    • Structural Availability: High-resolution crystal structures of the PDE10A catalytic domain complexed with inhibitors are publicly available, enabling structure-based design efforts.[15][16][17]

Section 2: The Methodology: A Validated Molecular Docking Workflow

Scientific integrity in computational studies hinges on a validated, reproducible protocol. The following workflow, utilizing the widely-accepted AutoDock Vina software, incorporates essential validation steps to ensure the reliability of the docking results.[18][19]

Core Experimental Protocol
  • Protein Preparation:

    • Action: Download the target protein's crystal structure from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 1A9U (p38 MAPK) and PDB ID: 4DDL (PDE10A).[9][16]

    • Causality: It is crucial to use a high-resolution crystal structure that includes a bound ligand. The bound ligand's position defines the exact location and conformation of the active site, which is essential for defining the docking search space.

    • Procedure:

      • Remove all water molecules and non-essential heteroatoms from the PDB file.

      • Add polar hydrogens to the protein structure, as these are critical for defining hydrogen bond donors and acceptors.

      • Assign partial charges (e.g., Gasteiger charges).

      • Save the prepared protein in the required PDBQT file format.[18]

  • Ligand Preparation:

    • Action: Generate 3D coordinates for 5-Chloro-triazolo[1,5-a]pyridine and the respective reference inhibitors (SB203580 for p38 MAPK and the cinnoline derivative from 4DDL for PDE10A).

    • Causality: Ligands must be converted into a 3D format with correct atom types, bond orders, and charges. Defining rotatable bonds is essential to allow the docking algorithm to explore conformational flexibility.

    • Procedure:

      • Draw the 2D structure of the ligand or obtain it from a database.

      • Convert the 2D structure to a 3D structure and perform energy minimization.

      • Assign partial charges and define rotatable bonds.

      • Save the prepared ligand in the PDBQT file format.[20]

  • Docking Validation via Redocking:

    • Action: Before docking the test compound, extract the co-crystallized ligand from the prepared protein structure and dock it back into the active site.

    • Trustworthiness: This is the single most important validation step. A successful redocking confirms that the chosen docking parameters (grid box size, position, and software algorithm) can accurately reproduce the experimentally determined binding pose.

    • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose should be less than 2.0 Å.[3][21][22] An RMSD above this threshold indicates that the docking protocol is unreliable for the given target.[23]

  • Grid Box Generation:

    • Action: Define a 3D search space (the "grid box") that encompasses the entire binding site.

    • Causality: The docking algorithm will only search for binding poses within this defined volume. The box should be centered on the co-crystallized ligand and be large enough to allow the test ligand to rotate and translate freely, but not so large as to introduce excessive and irrelevant search space, which can decrease accuracy.

  • Execution of Molecular Docking:

    • Action: Run the AutoDock Vina docking algorithm.

    • Causality: Vina uses an empirical scoring function to estimate the binding affinity (in kcal/mol) and searches for the lowest-energy binding pose. The exhaustiveness parameter controls the computational effort; a higher value (e.g., 32) increases the likelihood of finding the true energy minimum, at the cost of longer computation time.[18]

  • Analysis of Results:

    • Action: Analyze the output files, which contain the predicted binding affinities and the 3D coordinates of the best binding poses.

    • Causality: The primary output is the docking score, which ranks compounds. A more negative score indicates a stronger predicted binding affinity. Equally important is the visual inspection of the binding pose to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues.

Workflow Visualization

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Target PDB (e.g., 1A9U, 4DDL) Ligand 2. Prepare Ligands (Test & Reference) Redock 3. Redock Native Ligand PDB->Redock Ligand->Redock RMSD 4. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->PDB FAIL (Re-evaluate Protocol) Grid 5. Define Grid Box RMSD->Grid PASS Vina 6. Run AutoDock Vina Grid->Vina Analyze 7. Analyze Pose & Score Vina->Analyze Compare 8. Compare with Reference Analyze->Compare

Caption: A validated workflow for molecular docking studies.

Section 3: Comparative Docking Analysis

This section presents the comparative results of docking 5-Chloro-triazolo[1,5-a]pyridine against the two selected targets and their respective known inhibitors.

Case Study 1: p38 MAP Kinase
  • Reference Compound: SB203580 (a pyridinyl-imidazole inhibitor from PDB: 1A9U).[9]

  • Protocol Validation: The co-crystallized ligand SB203580 was successfully redocked with an RMSD of 0.85 Å, validating the protocol.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
SB203580 (Reference) -10.2Met109, Gly110, Lys53, Leu104H-Bond (Hinge), Hydrophobic
5-Chloro-triazolo[1,5-a]pyridine -7.5Met109, Leu75, Val38, Ala51H-Bond (Hinge), Hydrophobic

Analysis: 5-Chloro-triazolo[1,5-a]pyridine is predicted to bind in the ATP pocket of p38 MAPK, forming a critical hydrogen bond with the backbone nitrogen of Met109 in the hinge region.[2] This interaction mimics the binding of ATP and is a hallmark of many Type I kinase inhibitors.[24][25] While its docking score is less favorable than the larger, more complex reference inhibitor, it successfully occupies a key portion of the active site. The chloro-substituent is oriented towards a hydrophobic pocket, suggesting that further derivatization at this position could enhance potency.

G cluster_ligand cluster_protein Ligand Triazolo[1,5-a]pyridine Core Met109 Met109 (Hinge) Ligand->Met109 H-Bond Leu75 Leu75 Ligand->Leu75 Hydrophobic Val38 Val38 Ligand->Val38 Hydrophobic

Caption: Key interactions of the test compound in the p38 MAPK active site.

Case Study 2: Phosphodiesterase 10A (PDE10A)
  • Reference Compound: Cinnoline Derivative (from PDB: 4DDL).[16]

  • Protocol Validation: The co-crystallized cinnoline inhibitor was successfully redocked with an RMSD of 1.12 Å, validating the protocol.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Cinnoline (Reference) -11.5Gln726, Tyr693, Phe729H-Bond, π-π Stacking
5-Chloro-triazolo[1,5-a]pyridine -8.1Gln726, Phe729, Val692H-Bond, Hydrophobic

Analysis: The docking results predict that 5-Chloro-triazolo[1,5-a]pyridine can occupy the active site of PDE10A. It is predicted to form a hydrogen bond with the critical Gln726 residue, an interaction known to be crucial for the affinity of many PDE10A inhibitors.[15] The triazolopyridine core is positioned near Phe729, suggesting a potential for a favorable π-π stacking or hydrophobic interaction. The docking score, while lower than the highly optimized reference compound, indicates that this scaffold is a viable starting point for designing novel PDE10A inhibitors.

Section 4: Interpretation, Limitations, and Future Directions

Interpretation: The docking scores provide a quantitative comparison, suggesting that 5-Chloro-triazolo[1,5-a]pyridine has a moderate predicted affinity for both p38 MAPK and PDE10A. The analysis of the binding poses reveals that the scaffold can form canonical interactions essential for inhibition in both target classes. This suggests that the 5-Chloro-triazolo[1,5-a]pyridine core is a versatile scaffold that could be optimized for either target.

Limitations of Molecular Docking: It is imperative to acknowledge the inherent limitations of this computational technique:

  • Protein Rigidity: Most standard docking protocols, including this one, treat the protein as a rigid entity. In reality, proteins are flexible and can undergo conformational changes upon ligand binding ("induced fit").

  • Scoring Function Inaccuracies: Scoring functions are approximations of the true binding free energy. They often struggle with accurately predicting the contributions of solvation effects and entropy. Therefore, the ranking of compounds by docking score is often more reliable than the absolute values themselves.

  • It is Not a Biological Assay: Docking predicts binding affinity, not biological activity. A compound that binds tightly may not necessarily be an effective inhibitor or may have poor pharmacokinetic properties.

Future Directions: The results from these docking studies provide a strong foundation for the next steps in a drug discovery pipeline:

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complexes can provide insights into the stability of the predicted binding pose and account for protein flexibility.[26]

  • Structure-Activity Relationship (SAR) by Design: The docking poses provide a structural hypothesis for rational design. New analogs can be designed to form additional favorable interactions (e.g., adding a group to form a new hydrogen bond or better fill a hydrophobic pocket) and then docked in silico to prioritize synthesis.

  • In Vitro Biological Assays: Ultimately, computational predictions must be validated by experimental data. The most promising computationally-derived compounds should be synthesized or purchased and tested in enzymatic and cellular assays to determine their actual inhibitory potency (e.g., IC50 values).

Conclusion

This guide demonstrates a robust, self-validating workflow for the comparative molecular docking of 5-Chloro-triazolo[1,5-a]pyridine. The computational results indicate that this scaffold is a promising starting point for the development of inhibitors against both p38 MAP Kinase and Phosphodiesterase 10A. By forming key interactions within the active sites of both targets, it establishes itself as a versatile template for medicinal chemistry efforts. The true value of these in silico studies lies not in providing definitive answers, but in generating testable hypotheses that can guide and accelerate experimental drug discovery programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-triazolo[1,5-a]pyridine

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Introduction: Beyond the Bench—A Commitment to Safety and Sustainability

As researchers dedicated to advancing science, our responsibilities extend beyond the discovery and synthesis of novel compounds. The safe handling and disposal of every chemical we use, such as 5-Chloro-[1]triazolo[1,5-a]pyridine, are paramount to ensuring a safe laboratory environment and protecting our planet. This compound, a chlorinated heterocyclic molecule, belongs to a class of chemicals that requires specific, meticulous disposal procedures due to its potential environmental impact and the hazards associated with its decomposition.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-[1]triazolo[1,5-a]pyridine. It is designed for laboratory personnel who handle this and structurally similar compounds. Our approach is grounded in the principles of chemical causality—understanding why each step is critical—to foster a culture of intrinsic safety and environmental stewardship.

Section 1: Core Hazard Profile & Risk Assessment

Understanding the inherent risks of 5-Chloro-[1]triazolo[1,5-a]pyridine is the foundation of its safe management. While specific toxicity data may be limited, the hazards can be inferred from its chemical structure and data on analogous compounds.

1.1. GHS Hazard Classification (Inferred)

Based on safety data sheets for structurally related chloro-triazolo-pyridines and pyrimidines, the following hazards should be assumed[2][3]:

Hazard ClassPictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation

1.2. Chemical Incompatibility

To prevent dangerous reactions within a waste container, 5-Chloro-[1]triazolo[1,5-a]pyridine waste must be stored away from incompatible materials. The primary concern is the generation of heat, gas, or violent reaction.

  • Strong Oxidizing Agents: Can cause exothermic reactions, leading to a risk of fire or explosion.

  • Strong Acids (especially Nitric Acid) and Bases: May catalyze decomposition or react violently[1].

1.3. Hazardous Decomposition Products

The presence of chlorine and nitrogen in the molecular structure dictates the toxic gases that can be released upon improper disposal or thermal decomposition (e.g., in a fire). These include:

  • Hydrogen Chloride (HCl)[3]

  • Nitrogen Oxides (NOx)[3]

  • Carbon Oxides (CO, CO₂)[3]

The generation of these corrosive and toxic fumes necessitates that the final disposal method be high-temperature incineration in a facility equipped with advanced scrubbers to neutralize these byproducts[4].

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Before handling any waste containing 5-Chloro-[1]triazolo[1,5-a]pyridine, the following safety measures are mandatory.

2.1. Primary Engineering Controls All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning and certified laboratory chemical fume hood[1]. This is non-negotiable and serves as the primary barrier to prevent inhalation of dust or vapors. An emergency eyewash station and safety shower must be readily accessible[1][5].

2.2. Required Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for larger quantities[3].Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Nitrile or other chemically resistant gloves. Consult your institution's glove selection guide[3].Prevents skin contact and irritation. Always wash hands thoroughly after removing gloves[1].
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Generally not required when using a fume hood. For spill cleanup outside a hood, a respirator may be necessary[1].Use is subject to institutional policy and requires medical clearance and fit-testing.

Section 3: Step-by-Step Waste Collection & Segregation Protocol

Proper segregation is the most critical aspect of chemical waste management. Chlorinated (or halogenated) organic compounds must be collected separately from non-halogenated waste. This is because halogenated waste requires specific, high-temperature incineration and is often significantly more expensive to dispose of. Mixing waste streams leads to unnecessary costs and complex disposal challenges[6][7].

3.1. Waste Stream Identification

First, identify the type of waste you are generating:

  • Pure or "Neat" Solid Waste: Unused or expired 5-Chloro-[1]triazolo[1,5-a]pyridine.

  • Contaminated Solid Waste: Weigh boats, gloves, paper towels, silica gel, etc., contaminated with the compound.

  • Contaminated Liquid Waste: Solutions containing the compound dissolved in a solvent.

3.2. Visual Workflow for Waste Segregation

Gcluster_generationWaste Generation Pointcluster_streamsIdentify Waste Streamcluster_containersSegregate into Labeled Waste Containerscluster_finalFinal StepsgenWaste Containing5-Chloro-[1,2,4]triazolo[1,5-a]pyridinepure_solidA. Pure Solid orGrossly Contaminated Materialgen->pure_solidAssess Formcont_solidB. Lightly ContaminatedSolid Labware (Gloves, Wipes)gen->cont_solidAssess FormliquidC. Contaminated Liquid(e.g., in solvent)gen->liquidAssess Formsolid_containerSolid Waste Container:'HALOGENATED ORGANIC SOLIDS'pure_solid->solid_containercont_solid->solid_containerliquid_containerLiquid Waste Container:'HALOGENATED ORGANIC LIQUIDS'liquid->liquid_containersealSecurely close container(not >90% full)solid_container->sealliquid_container->seallabel_chemList all chemical contents,including solventsseal->label_chemrequestArrange for pickup byEHS/EH&S Departmentlabel_chem->request

Caption: Disposal Decision Workflow for 5-Chloro-[1]triazolo[1,5-a]pyridine.

3.3. Protocol for Waste Collection

Step 1: Select the Correct Waste Container

  • Obtain two designated hazardous waste containers from your institution's Environmental Health & Safety (EHS) department: one for "Halogenated Organic Solids" and one for "Halogenated Organic Liquids."

  • Ensure containers are made of compatible material (e.g., polyethylene for liquids) and have a secure, sealable lid[1].

Step 2: Label the Container Immediately

  • Attach a hazardous waste label before adding any waste.

  • Clearly write "5-Chloro-[1]triazolo[1,5-a]pyridine" and any other chemical constituents (including solvents) on the label.

Step 3: Deposit Waste

  • For Pure or Contaminated Solids: Place directly into the "Halogenated Organic Solids" container. Avoid generating dust[3].

  • For Contaminated Liquids: Carefully pour the solution into the "Halogenated Organic Liquids" container using a funnel. The exterior of the container must remain clean[8].

Step 4: Secure and Store the Container

  • Tightly close the container lid after each addition[8].

  • Do not fill containers beyond 90% of their capacity to allow for expansion[8].

  • Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials[1].

Step 5: Arrange for Disposal

  • Once the container is full or you are finished with the process, complete a chemical collection request form as per your institution's procedures and arrange for pickup by the EHS department[1][9].

Section 4: Spill & Emergency Procedures

Accidents happen. A clear, pre-defined response plan is essential.

4.1. Small Spill (Contained within a Fume Hood)

  • Alert Colleagues: Inform others in the immediate area.

  • Ensure PPE: Confirm you are wearing the appropriate PPE (lab coat, gloves, eye protection).

  • Containment: Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully sweep up the absorbed material and place it into the "Halogenated Organic Solids" waste container[10][2]. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials (e.g., paper towels) into the same solid waste container.

  • Report: Notify your lab supervisor of the incident.

4.2. Large Spill (Outside of a Fume Hood)

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert all personnel in the vicinity and activate the nearest fire alarm if the spill is significant or poses a fire hazard.

  • SECURE: Secure the area and prevent re-entry.

  • CALL FOR HELP: Contact your institution's emergency number (e.g., EHS, Campus Safety) immediately and provide the chemical name, location, and approximate quantity of the spill[1]. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

Section 5: The Final Disposal Pathway: Incineration

The collected and properly segregated hazardous waste is transported by a licensed contractor to a specialized Treatment, Storage, and Disposal Facility (TSDF). For chlorinated organic compounds like 5-Chloro-[1]triazolo[1,5-a]pyridine, the required and environmentally preferred method of destruction is high-temperature incineration[11].

This process uses controlled, high-temperature combustion to break down the hazardous constituents into simpler, less toxic compounds. Critically, these facilities are equipped with sophisticated air pollution control systems (e.g., scrubbers) that neutralize the acidic gases like HCl that are produced, preventing their release into the atmosphere.

By meticulously following the segregation and collection protocols outlined in this guide, you ensure that this waste stream is managed safely, cost-effectively, and in compliance with all environmental regulations.

Safeguarding Your Research: A Practical Guide to Handling 5-Chloro-triazolo[1,5-a]pyridine

Safeguarding Your Research: A Practical Guide to Handling 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

For the innovative researcher, the integrity of your work and your personal safety are paramount. This guide provides essential, field-tested safety and logistical information for handling 5-Chloro-[1]triazolo[1,5-a]pyridine, a compound of interest in drug development and scientific research. The protocols outlined here are designed to be a self-validating system, ensuring both the protection of the handler and the purity of the experimental process.

Immediate Safety and Hazard Assessment

Based on data for the analogous 8-Chloro[1]triazolo[4,3-a]pyridine, 5-Chloro-[1]triazolo[1,5-a]pyridine should be treated as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling procedures must be conducted with the appropriate personal protective equipment and within a controlled environment.

Hazard Identification Summary

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory irritation)H335: May cause respiratory irritation

This data is extrapolated from the Safety Data Sheet for 8-Chloro[1]triazolo[4,3-a]pyridine.[1]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical to ensure safety and experimental integrity. The following workflow provides a comprehensive guide for handling 5-Chloro-[1]triazolo[1,5-a]pyridine from the moment it arrives in your laboratory to its final disposal.

cluster_0Preparationcluster_1Handlingcluster_2Post-Handlingcluster_3Disposalprep_ppeDon Appropriate PPEprep_hoodPrepare Chemical Fume Hoodprep_ppe->prep_hoodprep_spillAssemble Spill Kitprep_hood->prep_spillhandle_receiveReceiving and Storageprep_spill->handle_receivehandle_weighWeighing and Aliquotinghandle_receive->handle_weighhandle_reactionUse in Reactionhandle_weigh->handle_reactionpost_deconDecontaminate Work Areahandle_reaction->post_deconpost_ppeDoff and Dispose of PPEpost_decon->post_ppedisp_solidSolid Waste Collectionpost_ppe->disp_soliddisp_requestSubmit Waste for Pickupdisp_solid->disp_requestdisp_liquidLiquid Waste Collectiondisp_liquid->disp_request

Caption: Workflow for the safe handling and disposal of 5-Chloro-[1]triazolo[1,5-a]pyridine.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable. Before handling the compound, ensure you are equipped with the following:

  • Hand Protection : Wear nitrile gloves.[2] For extended contact or when cleaning spills, consider double-gloving. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[1] If there is a risk of splashing, a face shield worn over safety goggles is required.

  • Body Protection : A flame-resistant lab coat is essential. Ensure it is fully buttoned.

  • Respiratory Protection : All handling of solid 5-Chloro-[1]triazolo[1,5-a]pyridine should be done in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][3]

Step 2: Engineering Controls and Preparation

Your work environment is your second line of defense.

  • Chemical Fume Hood : All weighing, aliquoting, and reaction preparations involving this compound must be conducted in a properly functioning and certified chemical fume hood.[1]

  • Spill Kit : Before you begin, ensure a spill kit containing an inert absorbent material (such as sand or vermiculite), a sealed container for waste, and the necessary PPE is readily accessible.

  • Emergency Equipment : Know the location and ensure the functionality of the nearest safety shower and eyewash station.[1]

Step 3: Handling and Experimental Use
  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed.

  • Weighing and Aliquoting :

    • Perform these tasks in a chemical fume hood.

    • Use dedicated spatulas and weighing boats.

    • Handle the solid carefully to minimize dust generation.

  • In-Reaction Use :

    • When adding the compound to a reaction vessel, do so within the fume hood.

    • Ensure all glassware is properly secured.

    • Maintain a clean and organized workspace to prevent accidental spills.

Step 4: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1][4] Seek immediate medical attention.

  • Skin Contact : Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[5] Remove contaminated clothing and wash it before reuse.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill :

    • For a small spill within a fume hood, use an inert absorbent material to contain it.[5] Carefully sweep or shovel the material into a designated, sealed waste container.

    • For a large spill, evacuate the area and alert your institution's environmental health and safety office.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Chloro-[1]triazolo[1,5-a]pyridine and any contaminated materials is essential to protect the environment and comply with regulations. Chlorinated organic compounds require specific disposal protocols.[6][7]

  • Solid Waste :

    • Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing boats, paper towels) in a clearly labeled, sealed, and compatible waste container.

    • The label should include the chemical name and associated hazards.

  • Liquid Waste :

    • Reaction mixtures containing this compound should be collected in a designated, sealed container for halogenated organic waste.

    • Do not mix with non-halogenated waste streams.

  • Disposal Request : Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[4]

By adhering to these detailed operational and safety plans, you can confidently and safely incorporate 5-Chloro-[1]triazolo[1,5-a]pyridine into your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.